molecular formula C8H15NO3 B053732 N-Isobutyryl-2-methylalanine CAS No. 118728-63-5

N-Isobutyryl-2-methylalanine

Cat. No.: B053732
CAS No.: 118728-63-5
M. Wt: 173.21 g/mol
InChI Key: ADDMVRJIQGPVTE-UHFFFAOYSA-N
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Description

N-Isobutyryl-2-methylalanine is a useful research compound. Its molecular formula is C8H15NO3 and its molecular weight is 173.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-Isobutyryl-2-methylalanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Isobutyryl-2-methylalanine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-2-(2-methylpropanoylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3/c1-5(2)6(10)9-8(3,4)7(11)12/h5H,1-4H3,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADDMVRJIQGPVTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC(C)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of N-Isobutyryl-2-methylalanine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis and Characterization of N-Isobutyryl-2-methylalanine Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Isobutyryl-2-methylalanine (also known as N-Isobutyryl-α-aminoisobutyric acid or N-iBu-Aib ) is a critical non-proteinogenic amino acid derivative.[1][2][3] It serves two primary roles in pharmaceutical development: as a robust structural motif for inducing helical conformation in therapeutic peptides (such as peptaibols and GLP-1 analogs) and as a reference standard for impurity profiling in the synthesis of Aib-containing active pharmaceutical ingredients (APIs).

This guide details a high-purity synthesis protocol designed to overcome the steric hindrance inherent to the gem-dimethyl group of the 2-methylalanine (Aib) core. Unlike standard amino acid acylations, this protocol prioritizes anhydrous conditions to maximize yield and suppress hydrolytic side reactions.

Chemical Context & Rationale

The Steric Challenge

The core scaffold, 2-methylalanine (Aib) , possesses a quaternary


-carbon substituted with two methyl groups.[4] This gem-dimethyl effect restricts rotation around the 

and

bonds, energetically favoring

-helical or

-helical conformations.[4]

However, this same steric bulk significantly reduces the nucleophilicity of the amino group, making standard Schotten-Baumann conditions (aqueous base/organic solvent) prone to incomplete conversion and competitive hydrolysis of the acylating agent.

Strategic Route Selection

To ensure high conversion and purity, we utilize an anhydrous acylation strategy using isobutyryl chloride and a non-nucleophilic organic base.

  • Route A (Discarded): Aqueous Schotten-Baumann. Risk:[2][5][6] High rate of isobutyryl chloride hydrolysis due to slow amine attack.

  • Route B (Selected): Anhydrous Dichloromethane (DCM) with Diisopropylethylamine (DIPEA). Benefit: DIPEA acts as a proton scavenger without competing for the acyl chloride; the anhydrous environment prevents reagent decomposition.

Experimental Protocol: Synthesis of N-Isobutyryl-2-methylalanine

Objective: Synthesize >98% pure N-Isobutyryl-2-methylalanine on a 10 mmol scale.

Materials
ReagentMW ( g/mol )Equiv.[7]AmountRole
2-Methylalanine (Aib) 103.121.01.03 gSubstrate
Isobutyryl Chloride 106.551.21.28 g (~1.25 mL)Acylating Agent
DIPEA (Hünig's Base) 129.242.53.23 g (~4.35 mL)Base
Dichloromethane (DCM) --20 mLSolvent (Anhydrous)
TMSCl (Optional) 108.642.2-Transient protection (See Note 1)

Note 1 (Transient Protection): Aib is zwitterionic and poorly soluble in DCM. To enhance solubility, Trimethylsilyl chloride (TMSCl) can be refluxed with Aib in DCM first to form the soluble bis-TMS ester/amine intermediate, which is then acylated in situ. This guide describes the heterogeneous approach which is simpler but requires vigorous stirring; the TMS variant is recommended for scale-up.

Step-by-Step Methodology
  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.

  • Solubilization/Suspension: Add 2-Methylalanine (1.03 g) and anhydrous DCM (20 mL) . Add DIPEA (4.35 mL) .

    • Observation: The mixture may remain a suspension. If using the TMS method, add TMSCl (2.2 eq) and reflux for 1 hour until clear, then cool to 0°C.

  • Acylation: Cool the mixture to 0°C using an ice bath. Add Isobutyryl Chloride (1.25 mL) dropwise over 15 minutes via a syringe pump or pressure-equalizing dropping funnel to control the exotherm.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir vigorously for 12–18 hours .

    • Monitoring: Check reaction progress via TLC (Eluent: EtOAc/MeOH 9:1, Stain: Ninhydrin). The starting material spot (Rf ~0.1) should disappear.

  • Quench & Workup:

    • Evaporate DCM under reduced pressure.

    • Redissolve the residue in EtOAc (50 mL) and 1M HCl (30 mL) .

    • Crucial Step: The product is an acid.[3][4][5][8] It will reside in the organic layer if the pH is sufficiently low (~pH 2), while unreacted amine and DIPEA remain in the aqueous layer.

  • Extraction:

    • Separate the layers.[7] Extract the aqueous layer once more with EtOAc (20 mL).

    • Combine organic layers and wash with Brine (20 mL) .

    • Dry over anhydrous Na₂SO₄ , filter, and concentrate in vacuo.

  • Purification:

    • The crude product is typically a white solid.

    • Recrystallization: Dissolve in minimum hot EtOAc and add Hexanes dropwise until turbid. Cool to 4°C overnight.

    • Yield: Expected yield is 85-95%.

Synthesis Workflow Visualization

SynthesisWorkflow start Start: Aib (Solid) Step1 Suspension in DCM + DIPEA (Base) start->Step1 end Final Product: N-Isobutyryl-Aib Step2 Cool to 0°C Add Isobutyryl Chloride Step1->Step2 Activation Step3 Reaction: 12-18h @ RT (Nucleophilic Acyl Substitution) Step2->Step3 Acylation Step4 Quench & Evaporation Step3->Step4 Completion Step5 Acidic Workup (1M HCl) Partition into EtOAc Step4->Step5 Removal of Base/Salts Step6 Crystallization (EtOAc / Hexanes) Step5->Step6 Purification Step6->end Isolation

Figure 1: Step-by-step workflow for the anhydrous synthesis of N-Isobutyryl-2-methylalanine.

Characterization & Validation

To validate the identity and purity of the synthesized compound, the following analytical data must be obtained.

Nuclear Magnetic Resonance (NMR)

The symmetry of the Aib gem-dimethyl group and the isopropyl motif of the isobutyryl group are diagnostic.

NucleusShift (

ppm)
MultiplicityIntegrationAssignment

H NMR
1.45Singlet (s)6HAib

-CH

(Gem-dimethyl)
1.10Doublet (d,

Hz)
6HIsobutyryl

-CH

2.45Septet (m)1HIsobutyryl

-CH
6.20Broad Singlet (br s)1HAmide NH
12.10Broad Singlet1HCarboxylic Acid OH

C NMR
176.5--Amide Carbonyl
175.2--Acid Carbonyl
56.5--Aib Quaternary

-C
35.1--Isobutyryl Methine
24.8--Aib Methyls
19.5--Isobutyryl Methyls
Mass Spectrometry (ESI-MS)
  • Molecular Formula: Cngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    H
    
    
    
    NO
    
    
  • Exact Mass: 173.1052 Da

  • Observed (Positive Mode):

    
     Da; 
    
    
    
    Da.
  • Observed (Negative Mode):

    
     Da.
    
Melting Point
  • Expected Range: 168–172°C (Decomposition).

  • Note: Literature values for labelled derivatives suggest a melting point in this high range due to strong intermolecular hydrogen bonding typical of Aib peptides [1].

Reaction Mechanism

Mechanism Reactants Isobutyryl Chloride + Aib (Amine) TS Tetrahedral Intermediate Reactants->TS Nucleophilic Attack Product N-Isobutyryl-Aib + HCl (captured by DIPEA) TS->Product Elimination of Cl-

Figure 2: Simplified mechanistic pathway of the acylation event.

Applications & Implications

Peptide Engineering (Helix Induction)

The incorporation of N-Isobutyryl-Aib into peptide chains is a strategy to enforce helical structure.[3] The steric clash of the gem-dimethyl group restricts the


 torsion angles to those of an 

-helix (

) or

-helix. This is utilized in the design of:
  • Peptaibols: Antibiotic peptides that form transmembrane channels [2].[4]

  • Metabolic Stability: The N-acylation protects the N-terminus from exopeptidases, while the Aib residue prevents degradation by proteases like DPP-IV [3].

Impurity Profiling

In the synthesis of drugs containing Aib (e.g., certain radiopharmaceuticals or GLP-1 agonists), N-acylation with available acid chlorides is a potential side reaction. N-Isobutyryl-2-methylalanine serves as a Certified Reference Material (CRM) to quantify this specific impurity via HPLC-UV or LC-MS methods.

References

  • Clayden, J., et al. (2009). "Synthesis of enantiomerically enriched (R)-13C-labelled 2-aminoisobutyric acid (Aib)." Beilstein Journal of Organic Chemistry. Available at: [Link]

  • LifeTein. (2025).[4] "Unusual Amino Acids: α-Aminoisobutyric Acid." Available at: [Link]

Sources

Chemical properties of N-Isobutyryl-2-methylalanine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Properties of N-Isobutyryl-2-methylalanine

Introduction

N-Isobutyryl-2-methylalanine is a specialized, non-proteinogenic amino acid derivative of significant interest to researchers in peptide science, drug discovery, and metabolic studies. Structurally, it combines two key motifs: the α,α-disubstituted amino acid 2-aminoisobutyric acid (Aib) and an N-terminal isobutyryl group. The Aib core is a potent helix inducer in peptides, a result of the sterically demanding gem-dimethyl group on its alpha-carbon, which restricts conformational flexibility.[1][2][3] The N-acyl isobutyryl group introduces additional structural complexity and mimics derivatives of the branched-chain amino acid (BCAA) valine.[1]

This unique combination makes N-Isobutyryl-2-methylalanine a valuable molecular probe. It allows scientists to engineer peptides with enhanced enzymatic stability and defined secondary structures.[1] Furthermore, it can be used to investigate enzyme-substrate interactions within metabolic pathways involving amino acids and fatty acids, potentially acting as a competitive inhibitor without being degraded.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, and analytical characterization for professionals in the field.

Chemical Identity and Physicochemical Properties

The fundamental identity of a molecule dictates its behavior in chemical and biological systems. The properties of N-Isobutyryl-2-methylalanine are derived from its underlying Aib scaffold and the attached acyl group.

PropertyValue / Description
Systematic Name 2-Methyl-N-(2-methylpropanoyl)alanine
Common Synonyms N-Isobutyryl-α-aminoisobutyric acid, N-Isobutyryl-Aib
Molecular Formula C₈H₁₅NO₃
Molecular Weight 173.21 g/mol
Monoisotopic Mass 173.1052 g/mol [1]
Predicted Melting Point Expected to be a crystalline solid with a high melting point, likely >150 °C, by analogy to similar N-acylated amino acids. The parent Aib melts at ≥300 °C.[4]
Predicted Solubility Expected to have moderate solubility in water and good solubility in polar organic solvents like methanol, ethanol, and DMSO. N-acylated amino acids show varied solubility in organic solvents like formic acid and HFIP.[5]
Predicted pKa The carboxylic acid pKa is predicted to be ~3-4, slightly higher than the parent Aib's pKa of 2.36 due to the removal of the positive charge on the α-amino group.[3]

Synthesis and Purification

The most direct and common method for preparing N-Isobutyryl-2-methylalanine is through the N-acylation of 2-aminoisobutyric acid. This reaction, a variant of the Schotten-Baumann reaction, involves the treatment of the parent amino acid with an acylating agent under basic conditions. The choice of acylating agent and base is critical for achieving high yield and purity.

Causality in Reagent Selection:
  • Acylating Agent: Isobutyryl chloride is highly reactive and often preferred for its efficiency. Isobutyric anhydride is a less reactive but viable alternative that may require slightly more forcing conditions or a catalyst like DMAP.[1]

  • Base: A moderately strong base such as sodium hydroxide or sodium carbonate is required to deprotonate the amino group of the Aib, rendering it nucleophilic. The pH must be carefully controlled (typically 9-10) to ensure the amino group is reactive while preventing hydrolysis of the acylating agent.[6]

  • Solvent: A biphasic system (e.g., water/ether) or an aqueous solution is typically used. The base and amino acid are dissolved in the aqueous phase, while the acylating agent can be added neat or dissolved in a non-reactive organic solvent.

Experimental Protocol: Synthesis via N-Acylation

This protocol is adapted from established procedures for the N-acetylation of amino acids.[6]

  • Dissolution: Suspend 2-aminoisobutyric acid (1.0 eq) in a 1 M aqueous solution of sodium hydroxide (2.2 eq) and cool the mixture to 0-5 °C in an ice bath with vigorous stirring.

  • Acylation: Add isobutyryl chloride (1.1 eq) dropwise over 30-60 minutes, ensuring the temperature remains below 10 °C. Simultaneously, add a 2 M NaOH solution via a separate dropping funnel to maintain the pH of the reaction mixture between 9 and 10.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours to ensure the reaction goes to completion.

  • Workup (Extraction): Wash the reaction mixture with diethyl ether or dichloromethane to remove any unreacted isobutyryl chloride and isobutyric acid byproduct.

  • Workup (Acidification): Cool the remaining aqueous layer in an ice bath and carefully acidify to pH ~2 with cold 1 M HCl. N-Isobutyryl-2-methylalanine will precipitate as a white solid.

  • Isolation & Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water to remove inorganic salts.

  • Drying & Characterization: Dry the product under vacuum. The final product can be further purified by recrystallization from a suitable solvent system (e.g., water or ethanol/water). Confirm identity and purity using NMR, IR, and mass spectrometry.

SynthesisWorkflow cluster_reactants Reactants & Reagents cluster_process Reaction & Workup cluster_product Final Product Aib 2-Aminoisobutyric Acid Reaction Step 1: N-Acylation (0-5°C, pH 9-10) Aib->Reaction IsoCl Isobutyryl Chloride IsoCl->Reaction NaOH Sodium Hydroxide (aq) NaOH->Reaction Extraction Step 2: Organic Wash Reaction->Extraction Acidification Step 3: Acidification (HCl) Extraction->Acidification Filtration Step 4: Filtration & Washing Acidification->Filtration Product N-Isobutyryl-2-methylalanine Filtration->Product

Caption: Workflow for the synthesis of N-Isobutyryl-2-methylalanine.

Spectroscopic and Analytical Characterization

Analytical techniques are essential for confirming the structure and purity of the synthesized molecule. The following sections describe the expected spectroscopic signatures for N-Isobutyryl-2-methylalanine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most definitive structural information. The molecule's symmetry and functional groups give rise to a predictable pattern of signals.

Expected ¹H NMR Signals (in CDCl₃ or DMSO-d₆):

  • Amide Proton (N-H): A broad singlet, typically in the range of δ 7.5-8.5 ppm.

  • Isobutyryl Methine (CH): A multiplet (septet), expected around δ 2.3-2.6 ppm.

  • Aib Methyls (2 x CH₃): A sharp singlet integrating to 6 protons, expected around δ 1.4-1.6 ppm.[1]

  • Isobutyryl Methyls (2 x CH₃): A doublet integrating to 6 protons, expected around δ 1.0-1.2 ppm.[1]

  • Carboxyl Proton (COOH): A very broad singlet, often not observed or found far downfield (>10 ppm), especially in DMSO-d₆.

Expected ¹³C NMR Signals:

  • Carboxyl Carbonyl (C=O): ~175-180 ppm

  • Amide Carbonyl (C=O): ~170-175 ppm

  • Aib Quaternary Carbon (α-C): ~55-60 ppm

  • Isobutyryl Methine (CH): ~35-40 ppm

  • Aib Methyls (2 x CH₃): ~22-27 ppm

  • Isobutyryl Methyls (2 x CH₃): ~18-22 ppm

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the key functional groups present in the molecule.

Functional GroupVibrational ModeExpected Wavenumber Range (cm⁻¹)
O-H (Carboxylic Acid)Stretching (broad)3300 - 2500[1]
N-H (Amide)Stretching3350 - 3180[1]
C-H (Alkyl)Stretching3000 - 2850[1]
C=O (Carboxylic Acid)Stretching1725 - 1700[1]
C=O (Amide I)Stretching1680 - 1630[1]
N-H (Amide II)Bending1570 - 1515[1]

Insight: The Amide I band (C=O stretch) is particularly informative. Its position is sensitive to hydrogen bonding and secondary structure. For Aib-containing peptides that favor helical conformations, this band typically appears in the 1650-1660 cm⁻¹ range.[1]

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is critical for confirming the elemental composition.

  • Expected Molecular Ion: For the molecular formula C₈H₁₅NO₃, the calculated monoisotopic mass is 173.1052 g/mol . This value would be confirmed with high precision (within a few ppm) by HRMS.[1]

  • Predicted Fragmentation Pattern (Electron Ionization - EI):

    • [M-45]⁺: Loss of the carboxyl group (•COOH).

    • [M-71]⁺: Cleavage of the amide bond with loss of the isobutyryl group (C₄H₇O•).

    • m/z = 71: The isobutyryl cation [ (CH₃)₂CHCO ]⁺.

    • m/z = 86: A fragment corresponding to [ M - COOH - C₃H₆ ]⁺ resulting from McLafferty rearrangement of the isobutyryl group.

Reactivity and Chemical Behavior

The chemical behavior of N-Isobutyryl-2-methylalanine is dominated by its three primary functional groups: the carboxylic acid, the tertiary amide, and the sterically hindered α-carbon.

Caption: Reactivity profile of key functional groups.

Reduction of the Amide Group

The amide functionality can be targeted with specific reducing agents to yield different products, a valuable transformation in medicinal chemistry.

ReagentProductReaction ConditionsMechanistic Insight
Lithium Aluminum Hydride (LiAlH₄)N-(2-methylpropyl)-2-methylalanine (Amine)Anhydrous THF or Diethyl Ether, RefluxA powerful, non-selective hydride donor that fully reduces the carbonyl to a methylene group.[1]
Diisobutylaluminum Hydride (DIBAL-H)N-(2-methylpropyl)-2-methylalaninal (Aldehyde)Anhydrous Toluene or DCM, Low Temp (-78 °C)A sterically hindered, electrophilic reducing agent that can selectively achieve partial reduction of the amide to an aldehyde.[1]

Safety and Handling

No specific Material Safety Data Sheet (MSDS) is available for N-Isobutyryl-2-methylalanine. Therefore, a conservative approach to handling is required, based on the properties of its precursors and related compounds.

  • Precursor Hazards: 2-aminoisobutyric acid is classified as an eye irritant (H319).[7] Isobutyryl chloride is highly flammable, corrosive, and a lachrymator.

  • Related Compound Hazards: Structurally similar compounds like N2-Isobutyryl Guanosine are listed as causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).

Recommended Handling Precautions:

  • Personal Protective Equipment (PPE): Wear chemical safety goggles, a lab coat, and nitrile gloves.

  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, especially when working with volatile reagents or dusty solids.

  • First Aid:

    • Eyes: In case of contact, immediately rinse cautiously with water for several minutes. If irritation persists, seek medical attention.[7]

    • Skin: Wash with plenty of soap and water.

    • Inhalation: Move to fresh air.

Conclusion

N-Isobutyryl-2-methylalanine is a strategically designed molecular tool for advanced chemical and biological research. Its defining features—a conformationally rigid Aib core and a biomimetic N-isobutyryl cap—provide a stable and predictable building block for constructing complex peptides and probing biological systems. Understanding its synthesis, reactivity, and analytical signatures is crucial for its effective application in the development of novel therapeutics and the elucidation of metabolic pathways. This guide provides the foundational chemical knowledge required for researchers to confidently incorporate this valuable compound into their experimental designs.

References

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Isobutyraldehyde. Retrieved February 9, 2026, from [Link]

  • Airgas. (2017, December 4). Safety Data Sheet: Isobutyraldehyde. Retrieved February 9, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5288725, N-Methyl-L-Alanine. Retrieved February 9, 2026, from [Link]

  • Oberdorfer, F., et al. (1996). Feasibility of labeled alpha-acetamido-aminoisobutyric acid as new tracer compound for kinetic labeling of neutral amino acid transport: preparation of alpha-(N-[1-11C]acetyl)-aminoisobutyric acid. Journal of Labelled Compounds and Radiopharmaceuticals, 38(8), 717-731. Available from: [Link]

  • LifeTein. (2025, August 27). Unusual Amino Acids: α-Aminoisobutyric Acid. LifeTein Peptide Blog. Retrieved February 9, 2026, from [Link]

  • Wikipedia contributors. (n.d.). 2-Aminoisobutyric acid. In Wikipedia, The Free Encyclopedia. Retrieved February 9, 2026, from [Link]

  • PrepChem. (n.d.). Synthesis of N-acetyl-alpha-aminoisobutyric acid. Retrieved February 9, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 545337, N-(2-Methylbutylidene)isobutylami. Retrieved February 9, 2026, from [Link]

  • Shiraki, K., et al. (2021). The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. Biophysical Chemistry, 272, 106575. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6119, Aminoisobutyric acid. Retrieved February 9, 2026, from [Link]

  • Organic Syntheses. (n.d.). α-AMINOISOBUTYRIC ACID. Retrieved February 9, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). 2-Methylalanine, 2TMS derivative. In NIST Chemistry WebBook. Retrieved February 9, 2026, from [Link]

Sources

Technical Guide: Solubility Profile and Process Applications of N-Isobutyryl-2-methylalanine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Isobutyryl-2-methylalanine (CAS: 118728-63-5), also known as N-Isobutyryl-α-aminoisobutyric acid (N-iBu-Aib) , is a critical intermediate in the synthesis of peptidomimetics and sterically constrained peptide therapeutics.[1][2] Its structural core—the gem-dimethyl group of the Aib residue—imparts significant helical stability to peptide backbones, making it a high-value target in drug discovery (e.g., GLP-1 analogs).

This guide provides a comprehensive analysis of its solubility behavior, thermodynamic properties, and practical applications in process chemistry. Unlike simple amino acids, the N-acylation of this compound dramatically alters its physicochemical profile, shifting it from a hydrophilic zwitterion to a lipophilic weak acid soluble in specific organic systems.

Part 1: Chemical Identity & Physicochemical Core

Understanding the solubility of N-Isobutyryl-2-methylalanine requires a structural analysis of its functional groups. The molecule features a lipophilic isobutyryl tail and a gem-dimethyl core, terminated by a free carboxylic acid.

PropertyData
Chemical Name N-Isobutyryl-2-methylalanine
Synonyms N-Isobutyryl-α-aminoisobutyric acid; 2-(Isobutyrylamino)-2-methylpropanoic acid
CAS Number 118728-63-5
Molecular Formula C₈H₁₅NO₃
Molecular Weight 173.21 g/mol
Physical State White to off-white crystalline solid
Acidity (pKa) ~3.5 – 4.0 (Carboxylic acid)
Lipophilicity (LogP) Predicted ~0.5 – 1.0 (More lipophilic than Aib parent)
Structural Impact on Solubility[2]
  • Loss of Zwitterion: Unlike the parent amino acid (Aib), the N-acylation removes the basic amine functionality. The molecule cannot form a zwitterion, which significantly reduces its lattice energy and water solubility while enhancing solubility in organic solvents.

  • Gem-Dimethyl Effect: The two methyl groups on the alpha-carbon create steric bulk (Thorpe-Ingold effect), which can hinder solvation in highly structured solvents (like water) and favor dissolution in less structured organic solvents.

  • Hydrogen Bonding: The amide proton (NH) and carbonyls serve as hydrogen bond donors/acceptors, maintaining solubility in polar aprotic solvents like DMSO.

Part 2: Solubility Profile in Organic Solvents

The following solubility data is synthesized from process development protocols (e.g., Schotten-Baumann synthesis workups) and functional group analysis.

Polar Aprotic Solvents (High Solubility)
  • Solvents: DMSO (Dimethyl sulfoxide), DMF (Dimethylformamide), NMP.

  • Solubility Rating: High (>100 mg/mL)

  • Mechanism: These solvents effectively disrupt the intermolecular hydrogen bonding of the amide/acid groups without requiring proton transfer.

  • Application: Ideal for stock solutions in biological assays or as reaction solvents for further coupling (e.g., peptide synthesis).

Chlorinated & Non-Polar Solvents (Moderate to High Solubility)
  • Solvents: Dichloromethane (DCM), Chloroform, Ethyl Acetate.

  • Solubility Rating: Moderate to High (Especially in DCM)

  • Mechanism: The isobutyryl and methyl groups provide sufficient lipophilicity to solubilize the molecule in these solvents.

  • Critical Insight: In synthetic workflows, this compound is typically extracted out of acidic aqueous phases into DCM or Ethyl Acetate. This confirms significant solubility in these phases when the carboxylic acid is protonated (pH < pKa).

Polar Protic Solvents (Variable Solubility)
  • Solvents: Methanol, Ethanol, Isopropanol.

  • Solubility Rating: Moderate [3][4]

  • Mechanism: Soluble due to hydrogen bonding capabilities. However, solubility may decrease as the alcohol chain length increases (MeOH > EtOH > IPA).

  • Application: Often used as solvents for crystallization or as co-solvents.

Aqueous Solubility (pH Dependent)
  • Acidic/Neutral pH: Low/Slightly Soluble. The protonated form (COOH) is relatively hydrophobic.

  • Basic pH (> pH 8): High. Deprotonation to the carboxylate salt (COO⁻ Na⁺) renders the molecule highly water-soluble.

  • Process Tip: This pH-switchable solubility is the primary mechanism for purification (see Part 4).

Part 3: Experimental Protocol for Solubility Determination

Since batch-specific purity and polymorphs can affect exact saturation points, researchers should validate solubility using this self-validating HPLC protocol.

Protocol: Saturation Shake-Flask Method

Objective: Determine thermodynamic solubility at 25°C.

  • Preparation:

    • Add excess N-Isobutyryl-2-methylalanine solid (~50 mg) to 1 mL of the target solvent in a clear glass vial.

    • Visual Check: Ensure undissolved solid remains visible. If it dissolves completely, add more solid.

  • Equilibration:

    • Agitate the vial (orbital shaker or magnetic stir bar) at 25°C for 24 hours.

    • Tip: Protect from moisture if using hygroscopic solvents like DMSO.

  • Sampling:

    • Centrifuge the sample at 10,000 rpm for 5 minutes to pellet undissolved solids.

    • Carefully withdraw the supernatant using a syringe filter (0.22 µm PTFE for organics, Nylon for aqueous).

  • Quantification (HPLC-UV):

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm).

    • Mobile Phase: A: 0.1% Phosphoric Acid in Water; B: Acetonitrile. (Gradient: 5% B to 95% B).

    • Detection: UV at 210 nm (Amide bond absorption).

    • Calculation: Compare peak area against a 5-point calibration curve of the standard compound dissolved in DMSO.

Part 4: Process Chemistry & Purification Workflow

The solubility differences identified above drive the standard purification strategy for this intermediate. The most robust method utilizes a pH-swing extraction followed by anti-solvent crystallization .

Solubility-Driven Purification Logic
  • Reaction Phase: Synthesis often occurs in aqueous NaOH (soluble as salt).

  • Workup: Acidification precipitates the product or allows extraction into DCM (soluble as acid).

  • Crystallization: The product is dissolved in a "Good Solvent" (e.g., warm Ethyl Acetate or minimal Methanol) and precipitated using a "Bad Solvent" (e.g., Hexanes or Heptane).

PurificationWorkflow cluster_solubility Solubility State Start Crude Reaction Mixture (Aqueous Alkaline pH > 10) Acidify Acidify to pH 2.0 (HCl addition) Start->Acidify Protonates Carboxylate Extract Extraction into DCM (Organic Phase) Acidify->Extract Partitions to Organic Wash Wash Organic Phase (Brine/Water) Extract->Wash Removes Salts Dry Dry & Concentrate (Evaporate Solvent) Wash->Dry Cryst Crystallization (Solvent: EtOAc / Anti-solvent: Hexane) Dry->Cryst Solubility Differential Final Pure N-Isobutyryl-2-methylalanine (White Solid) Cryst->Final

Figure 1: Purification workflow leveraging the pH-dependent solubility profile of N-Isobutyryl-2-methylalanine.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for N-Isobutyryl-2-methylalanine derivatives (Inferred). Retrieved from [Link]

  • Hirano, A., et al. (2021).[5] The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions. International Journal of Biological Macromolecules. Retrieved from [Link]

Sources

Technical Guide: 1H and 13C NMR Analysis of N-Isobutyryl-2-methylalanine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Architecture

N-Isobutyryl-2-methylalanine (also known as N-Isobutyryl-α-aminoisobutyric acid or N-iBu-Aib ) represents a specific class of sterically constrained amino acid derivatives. Unlike standard amino acids, the core 2-methylalanine (Aib) moiety possesses a quaternary


-carbon, rendering it achiral and restricting conformational freedom.[1] This structural rigidity is frequently exploited in medicinal chemistry to induce helical folding (specifically 

-helices) in peptidic drugs.

This guide details the NMR characterization of this molecule. The analysis is non-trivial due to the high degree of symmetry and the presence of four methyl groups in two distinct chemical environments. Success depends on resolving the spin systems of the isobutyryl cap (spin-active methine) versus the Aib core (spin-inactive quaternary center).

Molecular Structure & Atom Numbering

To ensure precise assignment, we define the connectivity below. The molecule consists of an isobutyryl group amide-linked to the nitrogen of 2-methylalanine.

MoleculeStructure Figure 1: Connectivity and Spin Systems of N-Isobutyryl-2-methylalanine Iso_Me Isobutyryl Methyls (6H, d) Iso_CH Isobutyryl Methine (1H, sept) Iso_Me->Iso_CH J=6.9Hz Amide_CO Amide C=O Iso_CH->Amide_CO NH Amide N-H Amide_CO->NH Peptide Bond Aib_Ca Aib α-Carbon (Quaternary) NH->Aib_Ca Aib_Me Aib Methyls (6H, s) Aib_Ca->Aib_Me Acid_CO Acid C=O Aib_Ca->Acid_CO OH Acid OH Acid_CO->OH

Sample Preparation & Solvent Selection

The choice of solvent is critical for this lipophilic yet polar amino acid derivative.

  • Primary Recommendation: DMSO-d6.

    • Rationale: DMSO is essential for observing the Amide NH proton. In CDCl

      
      , the NH proton often broadens due to exchange or quadrupolar broadening, and the carboxylic acid proton may be invisible. DMSO also prevents aggregation, which is common with Aib-containing residues due to their hydrophobic gem-dimethyl groups.
      
  • Secondary Option: CDClngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    . [2][3][4]
    
    • Use Case: Only if checking for lipophilic impurities. Note that chemical shifts will vary significantly from DMSO values.

Protocol:

  • Dissolve 10–15 mg of sample in 0.6 mL of DMSO-d6 (99.9% D).

  • Equilibrate at 298 K (25°C) for 5 minutes to ensure thermal stability.

  • Critical Step: Ensure the sample is free of residual isobutyric acid or free Aib starting materials, as their signals overlap heavily with the product.

1H NMR Analysis (400+ MHz)

The proton spectrum is defined by two distinct methyl environments. The diagnostic handle is the coupling pattern: the isobutyryl methyls couple to a methine, whereas the Aib methyls are isolated singlets.

Expected Chemical Shifts (DMSO-d6)
MoietyProton CountMultiplicityChemical Shift (

, ppm)
Coupling (

, Hz)
Assignment Logic
Isobutyryl-CH

6HDoublet (d)1.00 – 1.05~6.9Coupled to methine (CH).
Aib-CH

6HSinglet (s)1.35 – 1.40-Attached to quaternary C

; no neighbors.
Isobutyryl-CH 1HSeptet (sept)2.40 – 2.50~6.9Coupled to two methyl groups (6H).
Amide NH 1HSinglet (br s)7.80 – 8.20-Downfield due to amide anisotropy/H-bonding.
Acid OH 1HBroad12.0 – 12.5-Highly dependent on concentration/water content.
Technical Insight: The "Septet" Validation

The most common error in analyzing this compound is confusing the methyl signals.

  • Validation Check: Zoom into the region at 2.4–2.5 ppm. You must observe a clear septet (1:6:15:20:15:6:1 intensity ratio). If this overlaps with the DMSO solvent residual peak (2.50 ppm), acquire the spectrum at a different temperature (e.g., 310 K) to shift the water/exchangeable peaks or use Acetone-d6.

  • Aib Singlet: The Aib methyls appear as a sharp singlet. If this peak shows splitting, it indicates restricted rotation or chirality introduced by a remote center (not applicable here) or an impurity.

13C NMR Analysis (100+ MHz)

The carbon spectrum confirms the backbone skeleton. The key challenge is distinguishing the two carbonyl carbons (Amide vs. Acid).

Expected Chemical Shifts (DMSO-d6)
Carbon TypeShift (

, ppm)
Characteristics
Isobutyryl-CH

19.0 – 20.0High field methyls.
Aib-CH

25.0 – 26.0Deshielded slightly by the

-nitrogen.
Isobutyryl-CH 33.0 – 35.0Methine carbon.
Aib-C

55.0 – 56.0Diagnostic Quaternary Carbon. Low intensity.
Amide C=O 175.0 – 176.0Carbonyl of the isobutyryl cap.
Acid C=O 176.0 – 177.0Carboxylic acid carbonyl (often broader).

Note on Carbonyls: The Amide and Acid carbonyls are very close in shift. Definitive assignment requires HMBC (Heteronuclear Multiple Bond Correlation).

Self-Validating Workflow (2D NMR)

To meet the "Trustworthiness" requirement, you cannot rely on 1D shifts alone. You must perform the following correlation experiments to prove the connectivity.

The HMBC "Bridge" Experiment

The HMBC experiment connects the spin systems across the non-protonated centers (the amide bond and the quaternary carbon).

  • Link 1 (Isobutyryl Side): The Isobutyryl methine proton (2.4 ppm) will show a strong correlation to the Amide C=O (~175 ppm).

  • Link 2 (Aib Side): The Aib methyl protons (1.35 ppm) will show a strong correlation to the Aib C

    
      (~56 ppm) AND the Acid C=O  (~176 ppm).
    
  • The Critical Cross-Peak: Look for a weak 3-bond correlation from the Aib methyls to the Amide C=O . If observed, this definitively links the two halves of the molecule.

Workflow Figure 2: Structural Verification Logic Flow Start Start: Unknown White Powder H1 1H NMR (DMSO-d6) Identify Septet (2.4ppm) & Singlet (1.35ppm) Start->H1 Check Are Integral Ratios 6:6:1? H1->Check Check->H1 No (Check Impurities) C13 13C NMR Confirm Quaternary C (56ppm) Check->C13 Yes HMBC HMBC Experiment Connect Amide C=O to Iso-CH and Aib-Me C13->HMBC Final Confirmed Structure: N-Isobutyryl-2-methylalanine HMBC->Final

Synthesis & Impurity Profiling[2]

Understanding the synthesis aids in identifying impurities. This compound is typically synthesized by reacting 2-aminoisobutyric acid (Aib) with isobutyryl chloride under basic conditions.

Common Impurities & Their NMR Signatures:

  • Isobutyric Acid (Hydrolysis byproduct):

    • 1H NMR: Septet shifts slightly upfield; Acid proton is very broad.

    • Differentiation: In the product, the isobutyryl methine is attached to an amide, shifting it downfield compared to the free acid.

  • Free Aib (Unreacted starting material):

    • 1H NMR: Methyl singlet appears upfield (~1.2 ppm in D

      
      O/DMSO) compared to the acylated product.
      
    • Detection: Ninhydrin stain is positive for free Aib, negative for the product.

References

  • Babij, N. R., et al. (2016). "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry." Organic Process Research & Development. (Provides solvent residual data for DMSO and impurities).

  • Bellanda, M., et al. (2001). "Conformational study of an Aib-rich peptide in DMSO by NMR." Journal of Peptide Research.[5] (Establishes Aib methyl shifts and helical propensity in DMSO).

  • Gottlieb, H. E., et al. (1997).[6] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry.

  • Organic Syntheses. "α-Aminoisobutyric Acid." (Background on the synthesis of the core Aib moiety).

Sources

Stereospecific synthesis of N-Isobutyryl-2-methylalanine enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Stereospecific Synthesis of N-Isobutyryl-2-methylalanine Enantiomers

Executive Summary & Critical Chemical Definition

The Chirality Paradox: This guide addresses a specific and often misunderstood chemical entity. N-Isobutyryl-2-methylalanine (also known as N-Isobutyryl-


-aminoisobutyric acid or N-Isobutyryl-AIB) possesses an achiral core structure in its natural isotopic abundance. The 

-carbon is substituted with two identical methyl groups (

), rendering the molecule superimposable on its mirror image.

Therefore, "stereospecific synthesis" in this context strictly refers to one of two advanced scenarios:

  • Isotopic Desymmetrization: The synthesis of isotopomers where one methyl group is isotopically labeled (e.g.,

    
     or 
    
    
    
    ), creating a transient chiral center for NMR conformational studies or metabolic tracing.
  • Nomenclature Correction (Isovaline/Analogs): The synthesis of structurally homologous chiral

    
    -disubstituted amino acids (e.g., Isovaline) often conflated with AIB.
    

Scope of Guide: This document primarily details the Stereospecific Synthesis of Isotope-Labeled Enantiomers of N-Isobutyryl-2-methylalanine (Protocol B), as this is the only scientifically valid interpretation of "enantiomers" for this specific CAS (118728-63-5). A high-yield protocol for the standard achiral scaffold (Protocol A) is included as a prerequisite control.

Chemical Identity & Structural Logic

PropertySpecification
IUPAC Name 2-(2-methylpropanoylamino)-2-methylpropanoic acid
Common Name N-Isobutyryl-AIB; N-Isobutyryl-2-methylalanine
CAS Registry 118728-63-5
Molecular Formula

Chirality Status Achiral (Standard); Chiral (if

labeled at one

-methyl)
Key Application Peptidomimetic helix induction (

-helix); NMR conformational probes.

Protocol A: Synthesis of the Achiral Scaffold (Baseline Control)

Before attempting stereospecific labeling, the chemical viability of the N-acylation must be established. This protocol utilizes a Schotten-Baumann condition optimized for sterically hindered


-disubstituted amino acids.

Mechanism: The gem-dimethyl effect (Thorpe-Ingold effect) sterically hinders the amine, requiring aggressive acylation conditions compared to standard alanine.

Step-by-Step Methodology
  • Solubilization: Dissolve 2-methylalanine (AIB, 10.0 mmol) in 4M NaOH (25 mL) at 0°C.

  • Acylation: Add Isobutyryl chloride (12.0 mmol) dropwise over 30 minutes.

    • Critical Control: Maintain pH > 10 using simultaneous addition of 2M NaOH. If pH drops, N-acylation competes with hydrolysis, reducing yield.

  • Reaction: Stir vigorously at 0°C for 1 hour, then warm to 25°C for 3 hours.

  • Workup:

    • Wash the alkaline solution with Diethyl Ether (

      
       mL) to remove unreacted acid chloride/anhydride byproducts.
      
    • Acidify the aqueous layer to pH 2.0 with 6M HCl (precipitate formation).

    • Extract with Ethyl Acetate (

      
       mL).
      
  • Purification: Dry over

    
    , filter, and concentrate. Recrystallize from EtOAc/Hexane.
    

Yield Target: >85% Purity Validation:


 NMR (DMSO-

) shows a singlet at

1.35 ppm (6H) for gem-dimethyls.

Protocol B: Stereospecific Synthesis of Isotopic Enantiomers

Objective: Synthesis of


-[2-

]-N-Isobutyryl-2-methylalanine. Rationale: To distinguish the two methyl groups in biological NMR studies, we must break the symmetry. We cannot simply methylate AIB; we must start with L-Alanine and perform a retentive stereoselective alkylation using a chiral memory relay.

Reference Grounding: This protocol is adapted from the "Self-Regeneration of Stereocenters" (SRS) principle established by Seebach and refined by Kouklovsky for AIB synthesis [1, 2].

Workflow Diagram (Graphviz)

G Start L-Alanine (Chiral Source) Template Chiral Template (N-Naphthoyl-Oxazolidinone) Start->Template Cyclization (Retention) Alkylation Stereoselective Alkylation (+ 13CH3-I) Template->Alkylation KHMDS, -78°C Intermed (R)-13C-Labeled Intermediate Alkylation->Intermed Electrophilic Attack (Anti-face) Hydrolysis Hydrolysis (Remove Auxiliary) Intermed->Hydrolysis 6M HCl, Reflux Product (R)-[13C]-2-Methylalanine Hydrolysis->Product Free AA Isolation Final N-Isobutyryl-(R)-[13C]-AIB Product->Final Isobutyryl-Cl (Protocol A)

Figure 1: Stereospecific route to isotopically labeled N-Isobutyryl-2-methylalanine via "Self-Regeneration of Stereocenters".

Detailed Methodology

Phase 1: Template Synthesis (Chiral Memory)

  • Precursor: Start with L-Alanine (natural abundance).

  • Auxiliary Formation: Condense with pivalaldehyde followed by benzoyl chloride (or 2-naphthaldehyde for higher selectivity) to form the cis-imidazolidinone or oxazolidinone template.

    • Why? This "locks" the chirality of the original alanine

      
      -proton and sterically shields one face of the molecule.
      

Phase 2: Stereoselective Alkylation (The Critical Step)

  • Enolization: Dissolve the chiral template in anhydrous THF at -78°C. Add KHMDS (1.1 eq) to generate the enolate.

    • Observation: Solution typically turns deep red/orange.

  • Addition of Isotope: Add

    
    -Methyl Iodide  (
    
    
    
    ) dropwise.
    • Stereocontrol: The bulky auxiliary group (e.g., tert-butyl or phenyl) forces the electrophile (

      
      ) to attack from the face opposite to the bulky group (anti-addition).
      
  • Result: The original C-H bond of alanine is replaced by a C-

    
     bond with retention of absolute configuration relative to the backbone.
    

Phase 3: Deprotection & N-Acylation

  • Hydrolysis: Reflux the alkylated intermediate in 6M HCl for 8 hours to cleave the chiral auxiliary.

  • Isolation: Ion-exchange chromatography (Dowex 50W) yields free

    
    -[2-
    
    
    
    ]-2-methylalanine.
  • Final Derivatization: Subject the purified amino acid to Protocol A (Isobutyryl chloride/NaOH) to yield the final drug intermediate: N-Isobutyryl-(R)-[2-

    
    ]-2-methylalanine .
    

Data Presentation & Quality Control

To validate the success of the stereospecific synthesis, standard achiral analytics (LCMS) are insufficient. You must demonstrate isotopic incorporation and enantiomeric excess (ee).

Table 1: Analytical Specifications for Validation

Analytical MethodParameter MonitoredExpected Result (Success Criteria)
HRMS (ESI+) Mass Shift

(vs 188.13 for unlabeled). Confirm +1.003 Da shift.

NMR
Signal EnhancementEnhanced singlet at

24-26 ppm (methyl region). No splitting in proton-decoupled mode.
Chiral HPLC Enantiomeric Excess>98% ee.[1] Requires specialized column (e.g., Chiralpak QN-AX) or derivatization with Marfey's Reagent.
Polarimetry Optical Rotation

. Unlabeled N-Isobutyryl-AIB has

.

Critical Note on Nomenclature & Homologs

Researchers often request "2-methylalanine" when they actually intend to synthesize Isovaline (


-ethyl-alanine) or 

-methyl-leucine
.
  • If the target is Isovaline: The synthesis requires different starting materials (e.g., alkylation of alanine with ethyl iodide, or 2-aminobutyric acid with methyl iodide).

  • Protocol Adaptation: The Protocol B described above is universal for

    
    -alkylations. To make chiral Isovaline, simply replace 
    
    
    
    with Ethyl Iodide in Phase 2.

References

  • Synthesis of enantiomerically enriched (R)-13C-labelled 2-aminoisobutyric acid (Aib). Beilstein Journal of Organic Chemistry. 2011;7:1281-1287.

  • Stereospecific synthesis of alpha-methylated amino acids . Amino Acids. 2000;18(1):81-8.[2]

  • Chirality-induced spin polarization... (Aib oligomers) .[3][4] PNAS. 2017;114(10):2474-2479.

  • 2-Aminoisobutyric acid (Compound Summary). PubChem.

Sources

Technical Guide: Biological Activity Screening of Novel N-Isobutyryl Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines a rigorous, self-validating framework for the biological evaluation of novel N-isobutyryl amino acids. Unlike linear N-acyl derivatives (e.g., acetyl or hexanoyl), the N-isobutyryl moiety (


-methylpropanoyl) introduces a unique combination of steric bulk and moderate lipophilicity. This structural motif often enhances resistance to enzymatic hydrolysis by aminoacylases while maintaining sufficient aqueous solubility for bioavailability. This guide details the workflow for screening these compounds, moving from physicochemical validation to antimicrobial efficacy, cytotoxicity profiling, and specific enzymatic target engagement.

Structural Rationale & Chemical Space

Before screening, it is critical to understand the physicochemical "sweet spot" occupied by N-isobutyryl derivatives.

  • Steric Hindrance: The branched isopropyl group adjacent to the carbonyl creates steric protection, potentially inhibiting rapid degradation by mammalian deacylases (e.g., Aminoacylase I), thereby extending half-life compared to N-acetyl analogs.

  • Lipophilicity (LogP): The isobutyryl group increases the partition coefficient (LogP) relative to free amino acids, facilitating passive transport across cell membranes.

  • Surfactant Potential: Depending on the amino acid side chain (e.g., Lysine vs. Phenylalanine), these compounds can act as anionic or zwitterionic surfactants, exhibiting membrane-disruptive capabilities similar to lipo-amino acids.

Pre-Screening Validation: Purity & Stability

Principle: Biological data is only as reliable as the chemical purity of the probe. N-acyl amino acids can undergo cyclization (azlactone formation) or hydrolysis under storage.

Protocol: Quality Control Check
  • LC-MS Verification: Ensure >95% purity. Impurities from coupling reagents (e.g., EDC urea byproducts) can cause false positives in cytotoxicity assays.

  • Solubility Test: Dissolve compounds in 100% DMSO to create 100 mM stock solutions.

    • Checkpoint: If precipitation occurs upon dilution into aqueous media (PBS), the compound may form colloidal aggregates, leading to promiscuous inhibition artifacts.

Primary Screening: Antimicrobial Activity (MIC)

N-acyl amino acids often exhibit antimicrobial properties by disrupting bacterial cell membranes or interfering with quorum sensing.

Methodology: Broth Microdilution

Standard: CLSI M07-A10 Guidelines.

Step-by-Step Protocol:

  • Inoculum Prep: Adjust bacterial culture (E. coli ATCC 25922, S. aureus ATCC 29213) to

    
     CFU/mL in Mueller-Hinton Broth (MHB).
    
  • Plate Setup: Use 96-well round-bottom plates.

    • Rows A-H: Serial 2-fold dilution of N-isobutyryl compounds (Range: 512

      
      g/mL to 1 
      
      
      
      g/mL).
    • Controls:

      • Positive: Ciprofloxacin or Vancomycin.

      • Negative: Sterile MHB.

      • Vehicle: MHB + DMSO (matched to highest concentration, typically <1%).

  • Incubation: 16–20 hours at 37°C.

  • Readout: Visual turbidity inspection or OD

    
     measurement.
    
  • Validation: The Vehicle control must show growth equal to the Negative control. If DMSO inhibits growth, the assay is invalid.

Data Interpretation: | Compound | MIC (


g/mL) | Interpretation |
| :--- | :--- | :--- |
| N-Isobutyryl-Phe | 32 | Moderate Activity (likely membrane insertion) |
| N-Isobutyryl-Gly | >256 | Inactive (lacks hydrophobic side chain) |
| N-Isobutyryl-Lys | 8 | Potent (Cationic surfactant mechanism) |

Secondary Screening: Cytotoxicity (Mammalian)

To establish a Selectivity Index (SI) , toxicity against mammalian cells must be determined. High antimicrobial activity is useless if the compound lyses human cells indiscriminately.

Methodology: MTT Assay

Cell Line: HEK293 (Kidney) or HepG2 (Liver).

Step-by-Step Protocol:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate 24h for attachment.
    
  • Treatment: Add compounds (serial dilutions) for 24h or 48h.

  • Dye Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) at 0.5 mg/mL. Incubate 4h at 37°C.

    • Mechanism:[1] Mitochondrial succinate dehydrogenase in viable cells reduces MTT to purple formazan.

  • Solubilization: Aspirate media, add DMSO to dissolve formazan crystals.

  • Quantification: Measure Absorbance at 570 nm.

Calculation:




  • Target: SI > 10 indicates a promising therapeutic window.

Tertiary Screening: Enzymatic Target Engagement

N-Isobutyryl amino acids are structural mimics of enzyme substrates. Specific targets include Aminoacylase I (kidney/liver enzyme) and Metalloproteases .

Assay: Aminoacylase I Hydrolysis Stability

Determine if the isobutyryl group protects the amino acid from metabolic degradation.

Protocol:

  • Reaction Mix: 50 mM Phosphate Buffer (pH 7.4) + 0.1 mM ZnCl

    
     + Purified Aminoacylase I (porcine kidney).
    
  • Substrate: Add N-isobutyryl-amino acid (1 mM).

  • Monitoring: Measure the release of free amino acid using the Ninhydrin Assay or OPA Derivatization (fluorescence) at

    
     min.
    
  • Comparison: Run parallel with N-Acetyl-L-Methionine (rapid hydrolysis control).

    • Expectation:N-Isobutyryl derivatives should show significantly slower hydrolysis rates (

      
      ) due to steric branching.
      

Workflow Visualization

The following diagram illustrates the logical flow of the screening campaign, emphasizing the "Go/No-Go" decision gates.

ScreeningWorkflow Start Library Synthesis (N-Isobutyryl-AA) QC QC: Purity >95% (LC-MS / NMR) Start->QC QC->Start Fail (Repurify) Primary Primary Screen: Antimicrobial (MIC) QC->Primary Pass Secondary Secondary Screen: Cytotoxicity (MTT) Primary->Secondary Active (<64 µg/mL) Discard Discard / Redesign Primary->Discard Inactive Selectivity Calculate Selectivity Index (SI = IC50 / MIC) Secondary->Selectivity Decision Decision Gate: SI > 10? Selectivity->Decision Mechanism Mechanism Study: Enzyme Stability / Target ID Decision->Mechanism Yes Decision->Discard No (Toxic)

Caption: Step-wise screening logic ensuring only potent and non-toxic candidates progress to mechanistic studies.

Structure-Activity Relationship (SAR) Analysis

When analyzing data, focus on the Side Chain (R) and the N-Acyl Branching .

SAR Logic Diagram

SAR_Logic Core N-Isobutyryl Core Steric Steric Bulk (Isopropyl) Core->Steric Hydro Hydrophobicity (LogP) Core->Hydro Stability Metabolic Stability (vs Aminoacylase) Steric->Stability Increases Binding Target Binding (Steric Fit) Steric->Binding Selectivity Filter Permeability Membrane Permeability Hydro->Permeability Increases

Caption: The N-Isobutyryl group modulates stability and permeability via steric and hydrophobic effects.

SAR Interpretation Table
Structural VariableObservationMechanistic Hypothesis
Isobutyryl vs. Acetyl Increased StabilityBranching hinders nucleophilic attack by hydrolases [1].
Isobutyryl vs. Palmitoyl Decreased HemolysisShorter chain prevents non-specific detergent effects on RBCs [2].
Amino Acid Side Chain Cationic (Lys/Arg) > NeutralElectrostatic attraction to negative bacterial membranes [3].

References

  • Perrier, J., et al. (2005). "Substrate specificity of porcine aminoacylase I: The role of the N-acyl group." Biochimie.

  • Miyoshi, M., et al. (2020). "N-Acyl Amino Acids as Surfactants: Structure-Activity Relationships." Journal of Surfactants and Detergents.

  • Zhang, L., et al. (2018). "Antimicrobial activity of short-chain N-acyl amino acids against Gram-positive bacteria." Frontiers in Microbiology.

  • BenchChem. (2025). "Application Notes and Protocols for N-Isobutyryl-D-cysteine Derivatization." BenchChem Technical Notes.

  • FDA. (2024). "Newborn screening test system for amino acids and acylcarnitines."[2] US Food and Drug Administration.

Sources

N-Isobutyryl-2-methylalanine: A Structural & Synthetic Guide for Peptidomimetics

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical architecture, synthesis, and pharmacological utility of N-Isobutyryl-2-methylalanine (N-Isobutyryl-AIB). This document is structured for researchers in medicinal chemistry and peptide therapeutics, focusing on its role as a conformational constraint and proteolytic shield in drug design.

Executive Summary

N-Isobutyryl-2-methylalanine (CAS: 118728-63-5), also known as N-isobutyryl-α-aminoisobutyric acid (N-iBu-AIB) , is a specialized non-proteinogenic amino acid derivative.[1] It combines the helix-inducing properties of 2-methylalanine (AIB) with the lipophilic, steric shielding of an N-terminal isobutyryl cap .

In modern drug development, this moiety serves two critical functions:

  • Conformational Locking: The gem-dimethyl group of the AIB core restricts backbone torsion angles (

    
    ), strongly promoting 
    
    
    
    -helical or
    
    
    -helical structures.
  • Proteolytic Resistance: The N-isobutyryl cap, combined with the tetrasubstituted

    
    -carbon, creates a "steric fortress" that renders the N-terminus virtually immune to aminopeptidases.
    

This guide outlines the physicochemical profile, synthesis protocols, and mechanistic applications of N-Isobutyryl-2-methylalanine in the development of metabolically stable peptide therapeutics.

Chemical Architecture & Properties

Structural Analysis

The molecule consists of an isobutyryl group amide-linked to 2-methylalanine.[1][2][3][4] The steric bulk is the defining feature. The gem-dimethyl effect (Thorpe-Ingold effect) reduces the entropic penalty of folding, forcing the peptide backbone into a bent or helical conformation.

PropertyData
IUPAC Name 2-methyl-2-(2-methylpropanoylamino)propanoic acid
Common Name N-Isobutyryl-2-methylalanine; N-iBu-AIB
CAS Number 118728-63-5
Molecular Formula

Molecular Weight 173.21 g/mol
pKa (Carboxyl) ~3.8 (Predicted due to inductive effect of amide)
Solubility Soluble in MeOH, DMSO, DMF; sparingly soluble in water
LogP ~0.62 (Moderate Lipophilicity)
The "Double-Bulwark" Effect

Unlike standard N-acetylation, the isobutyryl group adds a branched isopropyl tail. When coupled with the AIB core , this creates a continuous hydrophobic shield around the amide bond.

  • Mechanism: The isopropyl group of the isobutyryl moiety interdigitates with the gem-dimethyl groups of AIB, creating a dense hydrophobic cluster that excludes water and protease active sites.

Mechanistic Visualization

The following diagram illustrates the synthesis and the steric shielding mechanism of N-Isobutyryl-2-methylalanine.

G cluster_0 Reagents cluster_1 Reaction Intermediate cluster_2 Product & Function A 2-Methylalanine (AIB) C Tetrahedral Intermediate A->C Nucleophilic Attack (Base catalyzed) B Isobutyryl Chloride (or Anhydride) B->C D N-Isobutyryl-2-methylalanine (N-iBu-AIB) C->D Elimination of Cl- E Helix Induction (phi/psi restriction) D->E Gem-Dimethyl Effect F Protease Resistance (Steric Shield) D->F Isobutyryl Bulk

Figure 1: Synthesis pathway and functional impact of N-Isobutyryl-2-methylalanine. The convergence of the AIB core and Isobutyryl cap generates dual stability properties.

Synthesis & Manufacturing Protocols

Synthesizing N-Isobutyryl-2-methylalanine is non-trivial due to the steric hindrance of the


-carbon on AIB. Standard Schotten-Baumann conditions often result in low yields unless optimized for highly hindered amines.
Optimized Synthesis Protocol (Schotten-Baumann Variation)

This protocol utilizes a biphasic system to manage the solubility of the zwitterionic AIB and the lipophilic acid chloride.

Reagents:

  • 2-Methylalanine (AIB): 10.0 mmol

  • Isobutyryl Chloride: 12.0 mmol (1.2 eq)

  • NaOH (4M aq): 25.0 mmol

  • Dichloromethane (DCM) or THF: 20 mL

  • Temperature: 0°C to Room Temperature (RT)

Step-by-Step Methodology:

  • Dissolution: Dissolve AIB (1.03 g, 10 mmol) in 4M NaOH (6.25 mL). Ensure complete dissolution; AIB is hydrophobic for an amino acid but soluble in base.

  • Phase Setup: Add 10 mL of THF to the aqueous solution. Cool the biphasic mixture to 0°C in an ice bath.

  • Acylation: Dropwise add Isobutyryl chloride (1.26 mL, 12 mmol) dissolved in 10 mL THF over 30 minutes. Critical: Vigorous stirring is required to maximize interfacial contact.

  • Reaction: Allow the mixture to warm to RT and stir for 4-6 hours. Monitor pH; maintain pH > 10 by adding small aliquots of NaOH if necessary (the reaction generates HCl).

  • Workup:

    • Wash the alkaline aqueous layer with Diethyl Ether (

      
       mL) to remove unreacted acid chloride/anhydride.
      
    • Acidify the aqueous layer to pH 2.0 using 6M HCl. The product, N-Isobutyryl-2-methylalanine, will precipitate or oil out.

    • Extract with Ethyl Acetate (

      
       mL).
      
  • Purification: Dry combined organics over

    
    , filter, and concentrate in vacuo. Recrystallize from EtOAc/Hexanes if necessary.
    

Expected Yield: 85-95% QC Check:


 (DMSO-d6) should show the amide doublet (or singlet if exchangeable) and distinct methyl signals for the isobutyryl (doublet) and AIB (singlet) groups.
Alternative: Coupling Reagent Method

For small-scale high-purity needs (e.g., solid-phase synthesis capping), use HATU/HOAt .

  • Conditions: Isobutyric acid (1.1 eq), HATU (1.1 eq), DIPEA (2.5 eq) in DMF.

  • Note: AIB is a poor nucleophile. Reaction times may need extension (2-4 hours) or double coupling.

Applications in Drug Development

Peptidomimetic Capping

In peptide therapeutics (e.g., GLP-1 analogs, antimicrobial peptides), the N-terminus is the primary site of degradation by aminopeptidases (e.g., DPP-IV).

  • Strategy: Replace the native N-terminal amino acid or cap the N-terminus with N-Isobutyryl-AIB.

  • Outcome: The bulky isobutyryl group prevents the enzyme from docking, while the AIB residue prevents cleavage of the subsequent peptide bond.

Helical Induction ( -Helix)

AIB is known as a "helix breaker" in


-sheets but a "helix inducer" for helices.
  • Conformation: The steric clash between the two

    
    -methyl groups restricts the torsion angles to 
    
    
    
    .
  • Utility: Incorporating N-Isobutyryl-AIB at the N-terminus initiates and nucleates helical folding for the rest of the peptide chain, improving receptor binding affinity for GPCR targets.

Reference Standard for Impurity Profiling

In the synthesis of drugs containing AIB (e.g., specific GHRH analogs or radiopharmaceuticals), N-acylation side reactions can occur if isobutyric anhydride is present or if solvent contamination occurs. N-Isobutyryl-2-methylalanine serves as a critical HPLC reference standard to quantify these potential impurities.

Analytical Data Summary

TechniqueDiagnostic Feature
HPLC Retention time significantly later than AIB due to isobutyryl lipophilicity.
MS (ESI+)

. Look for fragment 128 (loss of COOH) or 71 (Isobutyryl).
1H NMR

(s, 6H, AIB-Me),

(d, 6H, iBu-Me),

(m, 1H, iBu-CH).

References

  • ChemicalBook. (2024). Product: N-Isobutyryl-2-methylalanine (CAS 118728-63-5).[1] Retrieved from

  • Splendid Lab. (2024). Catalog Entry: N-Isobutyryl-2-methylalanine. Retrieved from

  • Toniolo, C., et al. (2001). The AIB residue in peptide chemistry: Structure and biological activity. Biopolymers, 60(6), 396-419.
  • Amerigo Scientific. (2024). Fine Chemicals: N-Isobutyryl-2-methylalanine.[1][2][3][4] Retrieved from

  • Clayden, J., et al. (2012). Organic Chemistry. Oxford University Press. (Reference for Schotten-Baumann mechanism).

Sources

An In-Depth Technical Guide to the In Vitro Stability of N-Isobutyryl-2-methylalanine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for assessing the in vitro stability of N-Isobutyryl-2-methylalanine, a novel N-acylated amino acid. Intended for researchers, scientists, and drug development professionals, this document delves into the fundamental principles of chemical stability, outlines potential degradation pathways, and provides detailed, field-proven methodologies for conducting robust stability studies. By integrating principles of forced degradation with advanced analytical techniques, this guide serves as a practical resource for elucidating the stability profile of N-Isobutyryl-2-methylalanine, a critical step in its development and application.

Introduction: The Significance of In Vitro Stability Assessment

N-Isobutyryl-2-methylalanine belongs to the class of N-acyl amino acids (NAAAs), a group of molecules with diverse applications in cosmetics, food, and pharmaceuticals.[1] The stability of such molecules is a critical quality attribute that dictates their shelf-life, efficacy, and safety. In vitro stability studies are indispensable for identifying potential degradation products and understanding the chemical behavior of a molecule under various stress conditions.[2][3]

For drug development professionals, a thorough understanding of a compound's stability is paramount. Forced degradation studies, where the compound is exposed to conditions more severe than accelerated stability testing, are essential for:

  • Identifying likely degradation products: This helps in impurity profiling and risk assessment.[4]

  • Elucidating degradation pathways: This knowledge informs formulation design and the selection of appropriate packaging and storage conditions.[2][5]

  • Developing and validating stability-indicating analytical methods: These methods must be able to accurately separate and quantify the parent compound from its degradation products.[3][4]

This guide will provide the scientific rationale and detailed protocols to comprehensively evaluate the in vitro stability of N-Isobutyryl-2-methylalanine.

Predicted Degradation Pathways of N-Isobutyryl-2-methylalanine

The chemical structure of N-Isobutyryl-2-methylalanine, featuring a central amide bond, suggests that hydrolysis is the most probable degradation pathway. This reaction involves the cleavage of the amide bond by water, which can be catalyzed by acid or base.[6] Additionally, enzymatic degradation is a relevant pathway in biological contexts.

Acid and Base-Catalyzed Hydrolysis

Amide bonds are generally stable, but their hydrolysis can be achieved by heating with aqueous acid or base over extended periods.[7]

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[7] This reaction is catalyzed by the acid and results in the formation of a carboxylic acid and an ammonium salt.[8] For N-Isobutyryl-2-methylalanine, this would yield isobutyric acid and 2-methylalanine.

  • Base-Catalyzed Hydrolysis: In the presence of a strong base, the hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the amide.[6] This leads to the formation of a carboxylate salt and an amine. For N-Isobutyryl-2-methylalanine, this would result in the formation of isobutyrate and 2-methylalanine.

Enzymatic Hydrolysis

In biological systems or in the presence of certain enzymes, the amide bond of N-acylated amino acids can be cleaved. Enzymes such as acylases and fatty acid amide hydrolase (FAAH) are known to hydrolyze these types of compounds.[9][10][11] The products of enzymatic hydrolysis would be the same as chemical hydrolysis: isobutyric acid and 2-methylalanine.

The following diagram illustrates the primary predicted degradation pathway for N-Isobutyryl-2-methylalanine.

G A N-Isobutyryl-2-methylalanine B Isobutyric Acid A->B Hydrolysis (Acidic/Basic/Enzymatic) C 2-Methylalanine A->C Hydrolysis (Acidic/Basic/Enzymatic)

Caption: Predicted hydrolytic degradation of N-Isobutyryl-2-methylalanine.

Designing a Robust Forced Degradation Study

A well-designed forced degradation study is crucial for understanding the stability of N-Isobutyryl-2-methylalanine. According to ICH guidelines, stress conditions should include acid, base, oxidation, heat, and light.[4] The goal is to achieve a target degradation of 5-20%, which is sufficient to identify and quantify degradation products without completely destroying the sample.[4]

General Considerations
  • Drug Concentration: It is recommended to start studies at a concentration of 1 mg/mL to facilitate the detection of minor degradation products.[2]

  • Time Points: Analyzing samples at various time points can help distinguish between primary and secondary degradation products.[2]

The following table summarizes the recommended stress conditions for a forced degradation study of N-Isobutyryl-2-methylalanine.

Stress ConditionTypical ParametersPurpose
Acid Hydrolysis 0.1 M HCl at elevated temperature (e.g., 60°C)To assess susceptibility to acid-catalyzed hydrolysis.
Base Hydrolysis 0.1 M NaOH at room or elevated temperatureTo evaluate susceptibility to base-catalyzed hydrolysis.
Oxidation 3% H₂O₂ at room temperatureTo determine sensitivity to oxidative stress.
Thermal Stress Solid drug substance at elevated temperature (e.g., 80°C)To assess the impact of heat on the solid form.
Photostability Exposure to light (ICH Q1B guidelines)To evaluate light sensitivity.
Humidity Solid drug substance at elevated humidity (e.g., 90% RH)To assess the impact of moisture on the solid form.

Analytical Methodologies for Stability Assessment

A stability-indicating analytical method is one that can accurately and precisely measure the decrease in the active pharmaceutical ingredient (API) concentration due to degradation. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or Mass Spectrometry) is the most common technique for this purpose.[12]

HPLC Method Development

A reverse-phase HPLC method is generally suitable for separating N-acylated amino acids from their more polar degradation products (isobutyric acid and 2-methylalanine).

  • Column: A C18 column is a good starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is often effective.

  • Detection: UV detection can be used if the molecule has a suitable chromophore. However, given the structure of N-Isobutyryl-2-methylalanine, it may lack a strong UV chromophore. In this case, derivatization or, more preferably, mass spectrometry (LC-MS) would be necessary for sensitive and specific detection.

Derivatization for Enhanced Detection

If UV detection is desired and sensitivity is an issue, pre-column or post-column derivatization can be employed. Reagents like o-phthaldialdehyde (OPA) can react with the primary amine of the 2-methylalanine degradation product to form a fluorescent derivative, significantly enhancing detection limits.[13][14]

The following diagram outlines a typical workflow for a forced degradation study.

G cluster_0 Stress Conditions cluster_1 Analytical Workflow Acid Acid Sampling Time-Point Sampling Acid->Sampling Base Base Base->Sampling Oxidative Oxidative Oxidative->Sampling Thermal Thermal Thermal->Sampling Photolytic Photolytic Photolytic->Sampling Neutralization Neutralization (if applicable) Sampling->Neutralization HPLC_Analysis HPLC/LC-MS Analysis Neutralization->HPLC_Analysis Data_Analysis Data Analysis & Peak Identification HPLC_Analysis->Data_Analysis Drug_Substance N-Isobutyryl-2-methylalanine (1 mg/mL solution) Drug_Substance->Acid Expose to Stress Drug_Substance->Base Expose to Stress Drug_Substance->Oxidative Expose to Stress Drug_Substance->Thermal Expose to Stress Drug_Substance->Photolytic Expose to Stress

Caption: General workflow for a forced degradation study.

Experimental Protocols

The following are detailed, step-by-step protocols for conducting forced degradation studies on N-Isobutyryl-2-methylalanine.

Protocol: Acid Hydrolysis
  • Preparation: Prepare a 1 mg/mL solution of N-Isobutyryl-2-methylalanine in a 1:1 mixture of acetonitrile and 0.1 M hydrochloric acid.

  • Incubation: Incubate the solution in a water bath at 60°C.

  • Sampling: Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, and 24 hours).

  • Neutralization: Immediately neutralize the withdrawn samples with an equivalent amount of 0.1 M sodium hydroxide.

  • Analysis: Analyze the samples by a validated stability-indicating HPLC or LC-MS method.

  • Control: A control sample of the drug substance in the same solvent mixture should be kept at room temperature and analyzed at the same time points.

Protocol: Base Hydrolysis
  • Preparation: Prepare a 1 mg/mL solution of N-Isobutyryl-2-methylalanine in a 1:1 mixture of acetonitrile and 0.1 M sodium hydroxide.

  • Incubation: Keep the solution at room temperature.

  • Sampling: Withdraw aliquots at specified time intervals (e.g., 0, 1, 2, 4, and 8 hours).

  • Neutralization: Immediately neutralize the withdrawn samples with an equivalent amount of 0.1 M hydrochloric acid.

  • Analysis: Analyze the samples by a validated stability-indicating HPLC or LC-MS method.

  • Control: A control sample of the drug substance in the same solvent mixture should be kept at room temperature and analyzed at the same time points.

Protocol: Oxidative Degradation
  • Preparation: Prepare a 1 mg/mL solution of N-Isobutyryl-2-methylalanine in a 1:1 mixture of acetonitrile and 3% hydrogen peroxide.

  • Incubation: Keep the solution at room temperature, protected from light.

  • Sampling: Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, and 24 hours).

  • Analysis: Analyze the samples directly by a validated stability-indicating HPLC or LC-MS method.

  • Control: A control sample of the drug substance in acetonitrile/water should be kept under the same conditions and analyzed at the same time points.

Data Interpretation and Reporting

The primary outcome of these studies will be the identification and quantification of degradation products. The results should be summarized in a clear and concise manner.

Quantitative Data Summary

The following table provides a template for summarizing the quantitative data from the forced degradation studies.

Stress ConditionTime (hours)% Assay of N-Isobutyryl-2-methylalanine% Area of Degradant 1 (e.g., Isobutyric Acid/2-methylalanine)% Total ImpuritiesMass Balance (%)
Acid Hydrolysis 0100.00.00.0100.0
2
4
8
24
Base Hydrolysis 0100.00.00.0100.0
1
2
4
8
Oxidative 0100.00.00.0100.0
2
4
8
24
Mass Balance

Mass balance is a critical aspect of a forced degradation study. It is the process of ensuring that the sum of the assay of the parent drug and the levels of its degradation products is close to 100%. A good mass balance provides confidence that all major degradation products have been detected.

Conclusion

This technical guide provides a comprehensive and scientifically rigorous approach to evaluating the in vitro stability of N-Isobutyryl-2-methylalanine. By following the outlined principles and protocols, researchers and drug development professionals can gain a thorough understanding of the molecule's degradation pathways, which is essential for informed decision-making throughout the development process. The emphasis on forced degradation studies, coupled with robust analytical methodologies, ensures the generation of high-quality data that is critical for regulatory submissions and for ensuring the overall quality, safety, and efficacy of the final product.

References

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (n.d.).
  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.).
  • Analytical Test Methods for Well-Characterized Biological and Biotechnological Products. (2023). In Process Validation in Manufacturing of Biopharmaceuticals (4th ed.). CRC Press.
  • Pathways for isobutyric acid synthesis and its degradation in Ps. sp.... - ResearchGate. (n.d.).
  • Enzymatic Strategies for the Biosynthesis of N-Acyl Amino Acid Amides. (2024). PubMed.
  • Analysis of Derivatized N-Acyl Amino Acid Surfactants Using HPLC and HPLC/MS. (2020). MDPI.
  • Liquid chromatographic determination of enantiomeric purity of [C]methyl-L-methionine and O-(2-[F]fluoroethyl)-L-tyrosine by pre-column derivatization with o-phthaldialdehyde and N-isobutyryl-L-cysteine. (n.d.). ResearchGate.
  • Amide Bond Activation of Biological Molecules. (n.d.). PMC.
  • A Direct Analysis of β-N-methylamino-l-alanine Enantiomers and Isomers and Its Application to Cyanobacteria and Marine Mollusks. (2023). MDPI.
  • N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. (n.d.).
  • Amide Hydrolysis Using Acid Or Base. (2019). Master Organic Chemistry.
  • A Pathway for Degradation of Uracil to Acetyl Coenzyme A in Bacillus megaterium. (2020). PubMed.
  • Molecular Pathways for Polymer Degradation during Conventional Processing, Additive Manufacturing, and Mechanical Recycling. (n.d.). MDPI.
  • Forced Degradation Studies | ICH Stability Testing. (n.d.). BioPharmaSpec.
  • The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids. (2022). NIH.
  • Kinetic resolution of unnatural and rarely occurring amino acids: enantioselective hydrolysis of N-acyl amino acids catalyzed by acylase I. (n.d.). Journal of the American Chemical Society.
  • Formation of phenylacetic acid and benzaldehyde by degradation of phenylalanine in the presence of lipid hydroperoxides. (2019). PMC.
  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.).
  • A new method to assess the stability of polysorbate 20 and established methods that may overlook degraded polysorbate 20. (n.d.). PubMed.
  • the hydrolysis of amides. (n.d.). Chemguide.
  • Enzymatic synthesis of N‐acyl‐l‐amino acids in a glycerol‐water system using acylase I from pig kidney. (n.d.). OUCI.
  • Elucidating the pathways of degradation of denagliptin. (n.d.). PubMed.
  • Derivatization, stability and chromatographic behavior of o -phthaldialdehyde amino acid and amine derivatives: o -Phthaldialdehyde/ 2-mercaptoethanol reagent. (n.d.). ResearchGate.
  • Fatty Acid Amide Hydrolase Signaling and Ovarian Disorders: From Molecular Mechanism to Clinical Significance. (n.d.). MDPI.
  • Amide Hydrolysis: Mechanism, Conditions and Applications. (n.d.). Allen.

Sources

Technical Guide: Metabolic Pathways & Stability Profile of N-Isobutyryl-2-methylalanine

[1]

Executive Summary

N-Isobutyryl-2-methylalanine (also known as N-Isobutyryl-α-aminoisobutyric acid or N-Isobutyryl-AIB) represents a specialized class of N-acylated non-proteinogenic amino acids.[1] Unlike endogenous N-acyl amino acids (e.g., N-arachidonoylglycine), this molecule exhibits exceptional resistance to canonical metabolic degradation.[1]

Its core structural feature—the gem-dimethyl group at the α-carbon of the amino acid moiety—introduces significant steric hindrance, blocking the active sites of standard peptidases and amidases.[1] Consequently, the primary biological fate of this compound is renal excretion in its unchanged form, with minor potential for oxidative metabolism on the isobutyryl side chain.[1]

Key Characteristics:

  • Metabolic Stability: High (Half-life extension).[1][2]

  • Primary Clearance: Renal (Unchanged).[1][3]

  • Potential Biotransformation: Minor CYP450-mediated

    
    -oxidation; negligible hydrolysis.[1]
    

Structural Determinants of Metabolism

To understand the metabolic pathway, one must first analyze the structural barriers encoded in the molecule.[1]

The AIB Moiety (2-Methylalanine)

The 2-methylalanine (AIB) component lacks the

1
  • Consequence 1: It cannot undergo oxidative deamination or transamination via pyridoxal phosphate (PLP)-dependent aminotransferases.[1]

  • Consequence 2: The gem-dimethyl effect (Thorpe-Ingold effect) restricts conformational flexibility, stabilizing the amide bond against enzymatic hydrolysis.[1]

The Isobutyryl Moiety

The N-terminal acyl group mimics the structure of Valine catabolites (Isobutyryl-CoA).[1] While typically a substrate for

1

Potential Metabolic Pathways

While the molecule is designed for stability, three theoretical pathways exist in biological systems.

Pathway A: Renal Excretion (Dominant)

Due to the high polarity of the carboxyl group and the resistance to enzymatic cleavage, the vast majority of N-Isobutyryl-2-methylalanine is predicted to be cleared via glomerular filtration and anionic transport systems (OATs) without biotransformation.

Pathway B: Enzymatic Hydrolysis (Minor/Resistant)

In standard peptides, N-acyl groups are cleaved by Aminoacylase I (ACY1) or Fatty Acid Amide Hydrolase (FAAH) .[1]

  • Mechanism: Amide bond cleavage releasing Isobutyric Acid and AIB.[1]

  • Constraint: ACY1 has a strict specificity for L-amino acids with an

    
    -hydrogen.[1] The 
    
    
    -methyl group of AIB renders N-Isobutyryl-AIB a poor substrate, likely acting as a competitive inhibitor rather than a substrate.[1]
  • Outcome: If cleavage occurs (likely <5%), the products enter distinct pools:

    • Isobutyrate: Converted to Isobutyryl-CoA

      
       Succinyl-CoA (TCA Cycle).[1]
      
    • AIB: Excreted unchanged.[1]

Pathway C: Direct CYP450 Oxidation (Trace)

The isobutyryl methyl groups are accessible to Cytochrome P450 enzymes (likely CYP2E1 or CYP4A/4F families).[1]

  • Reaction:

    
    -hydroxylation of the isobutyryl terminus.[1]
    
  • Product: N-(3-hydroxyisobutyryl)-2-methylalanine.

  • Significance: This polar metabolite would be rapidly excreted.[1]

Pathway Visualization

The following diagram illustrates the bifurcation between the dominant excretion pathway and the theoretical catabolic routes.

MetabolicPathwayscluster_legendPathway LegendParentN-Isobutyryl-2-methylalanine(Parent Compound)UrineRenal Excretion(Unchanged)Parent->Urine Major Pathway (>90%)HydrolysisAmidase/Aminoacylase(Sterically Hindered/Slow)Parent->Hydrolysis Minor/ResistantCYPCYP450 Oxidation(omega-hydroxylation)Parent->CYP TraceIsobutyrateIsobutyric AcidHydrolysis->IsobutyrateAIB2-Methylalanine(AIB)Hydrolysis->AIBIsoCoAIsobutyryl-CoAIsobutyrate->IsoCoA ACSAIB->Urine ExcretedMethacrylylMethacrylyl-CoAIsoCoA->Methacrylyl ACADSBHIB3-Hydroxyisobutyryl-CoAMethacrylyl->HIB ECHS1SuccinylSuccinyl-CoA(TCA Cycle Entry)HIB->Succinyl Multi-stepMetabolite1N-(3-hydroxyisobutyryl)-2-methylalanineCYP->Metabolite1UrineMetRenal Excretion(Polar Metabolite)Metabolite1->UrineMetkey1Green: Eliminationkey2Blue: Parentkey3Red: Energy Metabolism

Caption: Predicted metabolic fate of N-Isobutyryl-2-methylalanine, highlighting renal excretion as the dominant pathway due to steric hindrance of the AIB moiety.[1]

Experimental Validation Protocols

To confirm the metabolic stability and identify trace metabolites, the following protocols are recommended. These assays distinguish between enzymatic degradation and physical elimination.[1]

In Vitro Metabolic Stability Assay (Liver Microsomes)

This protocol assesses the susceptibility of the isobutyryl chain to CYP450 oxidation.[1]

Materials:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).[1]

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).[1]

  • Test Compound: N-Isobutyryl-2-methylalanine (10 mM DMSO stock).[1]

  • Positive Control: Testosterone (high turnover) and Warfarin (low turnover).[1]

Workflow:

  • Pre-incubation: Dilute HLM to 0.5 mg/mL in phosphate buffer (100 mM, pH 7.4). Pre-incubate at 37°C for 5 min.

  • Initiation: Add Test Compound (final conc. 1 µM) and NADPH system.

  • Sampling: Aliquot 50 µL at time points: 0, 15, 30, 60, and 120 min.

  • Quenching: Immediately transfer aliquots into 150 µL ice-cold Acetonitrile containing Internal Standard (IS).

  • Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS.

Data Interpretation:

  • Calculate Intrinsic Clearance (

    
    )  based on the depletion slope (
    
    
    ).[1]
  • 
    [1]
    
  • Expected Result:

    
     (High Stability).[1]
    
Amidase Hydrolysis Assay (S9 Fraction / Recombinant ACY1)

This protocol specifically tests the resistance of the amide bond to cytosolic amidases.[1]

Workflow:

  • Matrix: Use Liver S9 fraction (contains cytosolic enzymes like Aminoacylase I) or recombinant ACY1.[1]

  • Incubation: Incubate 10 µM Test Compound with S9 fraction (1 mg/mL) in Tris-HCl buffer (pH 8.0) + 1 mM

    
     (cofactor for amidases).[1]
    
  • Detection: Monitor for the formation of 2-methylalanine (AIB) using derivatization (e.g., OPA/FMOC) or direct HILIC-MS/MS, as AIB is difficult to retain on C18.[1]

  • Control: N-Acetyl-L-Leucine (rapidly hydrolyzed).

Metabolite Identification (High-Resolution MS)

Instrument: Q-TOF or Orbitrap Mass Spectrometer.[1] Method:

  • Ionization: ESI Positive/Negative switching.[1]

  • Search Parameters:

    • Parent Ion:

      
      [1]
      
    • Hydrolysis Product: AIB (

      
       Da) + Isobutyric Acid.[1]
      
    • Hydroxylation Product:

      
       Da shift (
      
      
      Da).[1]
  • Logic: Absence of the -104 fragment in the +16 peak confirms oxidation occurred on the isobutyryl chain, not the AIB head.[1]

Quantitative Data Summary

ParameterPredicted ValueRationale
Plasma Protein Binding Low (<20%)High polarity of carboxyl/amide groups.[1]
Microsomal Stability (

)
> 120 minLack of labile sites for CYP attack.[1]
Amidase Hydrolysis NegligibleSteric hindrance by gem-dimethyl group.[1]
Primary Excretion Route UrineLow molecular weight + hydrophilicity.[1]
Lipophilicity (LogD 7.4) ~0.5 - 1.0Amphiphilic but water-soluble.[1]

References

  • Metabolism of Branched-Chain Amino Acids

    • Title: 2-Methylbutyryl-coenzyme A dehydrogenase deficiency: functional and molecular studies on a defect in isoleucine catabolism.[1][4]

    • Source: PubMed (NIH)[1]

    • URL:[Link]

  • Properties of Alpha-Aminoisobutyric Acid (AIB)

    • Title: 2-Aminoisobutyric acid: Synthesis, structure, and biological activity.[1]

    • Source: Wikipedia / Scientific Literature Review[1]

    • URL:[Link][1]

  • N-Acyl Amino Acid Metabolism

    • Title: The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids.[1]

    • Source: Frontiers in Molecular Biosciences[1]

    • URL:[Link][1][4][5][6][7]

  • Enzym

    • Title: Enzymatic Strategies for the Biosynthesis of N-Acyl Amino Acid Amides.
    • Source: PubMed[8]

    • URL:[Link][1]

  • Aminoacylase Specificity

    • Title: Non-Enzymatic Formation of N-acetylated Amino Acid Conjugates in Urine (Context on Enzymatic vs Non-Enzymatic).[1][9]

    • Source: MDPI Molecules
    • URL:[Link][1]

Methodological & Application

High-Efficiency SPPS Strategies for N-Isobutyryl-2-methylalanine (N-iBu-Aib) Motifs

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The incorporation of N-Isobutyryl-2-methylalanine (N-iBu-Aib) represents a critical challenge in solid-phase peptide synthesis (SPPS). This moiety, consisting of an


-aminoisobutyric acid (Aib) residue capped with an isobutyryl group, is a defining feature of peptaibols  (e.g., Alamethicin) and is increasingly utilized in peptidomimetics to induce helical structure and proteolytic stability.

This application note details the specific protocols required to overcome the severe steric hindrance imposed by the gem-dimethyl group of the Aib residue. We provide a validated workflow favoring on-resin assembly (Stepwise Coupling


 Capping) over block coupling, utilizing high-efficiency coupling reagents (HATU/COMU) and elevated temperatures.

Chemical Context & Rationale

The Gem-Dimethyl Effect

The core structural challenge of N-iBu-Aib is the Aib (2-methylalanine) residue. Unlike standard amino acids, Aib possesses two methyl groups at the


-carbon (

-disubstituted).
  • Thermodynamic Benefit: This substitution restricts rotation around the

    
     (
    
    
    
    ) and
    
    
    (
    
    
    ) bonds, strongly promoting
    
    
    -helix or
    
    
    -helix formation.
  • Synthetic Penalty: The additional methyl group creates a "steric wall," significantly reducing the nucleophilicity of the amino group and hindering the approach of activated carboxyl species during coupling.

Strategic Approach: On-Resin Assembly vs. Block Coupling

While N-iBu-Aib-OH can be synthesized in solution, coupling this bulky block to a resin-bound peptide is kinetically unfavorable.

  • Recommended Route (On-Resin Assembly): We strongly recommend a stepwise approach: (1) Couple Fmoc-Aib-OH, (2) Remove Fmoc, (3) Acylate with Isobutyric Anhydride.

  • Why? This separates the steric bulk of the incoming acyl group from the steric bulk of the Aib residue, allowing for optimized conditions at each step.

Critical Reagent Selection

Standard SPPS reagents (HBTU/HCTU) are often insufficient for Aib couplings, leading to deletion sequences.

ComponentStandard ReagentHigh-Efficiency Recommendation Rationale
Coupling Reagent HBTU / TBTUHATU or COMU The HOAt/Oxyma leaving groups facilitate faster reaction kinetics via neighboring group participation (HOAt) or reduced steric bulk (Oxyma).
Activator Base DIEA (Diisopropylethylamine)TMP (2,4,6-Trimethylpyridine) For extremely hindered couplings (e.g., Aib-Aib), TMP prevents N-terminal guanidinylation (a side reaction of uronium reagents).
N-Capping Agent Acetic AnhydrideIsobutyric Anhydride Cleaner reaction than isobutyryl chloride; avoids HCl generation.
Solvent DMFDMF or NMP NMP swells polystyrene resins better, improving diffusion in hindered sequences.

Experimental Protocol: On-Resin Assembly

Workflow Visualization

The following diagram outlines the decision logic and workflow for installing the N-iBu-Aib motif.

G cluster_conditions Critical Parameters Start Resin-Peptide-NH2 Step1 Step 1: Couple Fmoc-Aib-OH (Steric Barrier 1) Start->Step1 HATU/DIEA, 50°C Check1 QC: Chloranil Test Step1->Check1 Check1->Step1 Positive (Incomplete) Step2 Step 2: Fmoc Deprotection Check1->Step2 Negative (No free amines) Step3 Step 3: N-Isobutyrylation (Steric Barrier 2) Step2->Step3 20% Piperidine Finish Final Product: N-iBu-Aib-Peptide-Resin Step3->Finish Isobutyric Anhydride Note1 Aib-Aib Junctions: Use Fmoc-Aib-F (Acid Fluoride) or PyAOP @ 50°C

Figure 1: Stepwise assembly workflow for N-iBu-Aib motifs. Note the critical QC checkpoint after Aib coupling.

Detailed Methodology
Step 1: Coupling Fmoc-Aib-OH
  • Reagents: Fmoc-Aib-OH (5 eq), HATU (4.9 eq), DIEA (10 eq).

  • Procedure:

    • Dissolve amino acid and HATU in DMF (0.2 M concentration).

    • Add DIEA immediately prior to adding to the resin.

    • Reaction: Incubate for 60 minutes at 50°C (Microwave) or 2-3 hours at Room Temp .

    • Double Couple: Drain and repeat the coupling with fresh reagents. This is mandatory for Aib.

    • Wash: DMF (3x), DCM (3x), DMF (3x).

Step 2: Fmoc Deprotection
  • Reagents: 20% Piperidine in DMF (v/v) + 0.1M Oxyma Pure (to prevent aspartimide formation if Asp is present).

  • Procedure:

    • Treat resin for 5 minutes; drain.

    • Treat resin for 15 minutes; drain.

    • Wash: Extensive washing is crucial here. DMF (5x).

    • QC Check: Perform a Chloranil Test (preferred over Kaiser for secondary/hindered amines). A blue stain indicates successful deprotection.

Step 3: N-Isobutyrylation (Capping)

This step installs the "Isobutyryl" cap.

  • Reagents: Isobutyric Anhydride (10 eq), DIEA (10 eq) in DMF.

    • Alternative: Isobutyric acid (10 eq) + DIC (10 eq) + Oxyma (10 eq).

  • Procedure:

    • Add the solution to the deprotected Aib-resin.

    • Shake for 60 minutes at Room Temperature .

    • Note: Heating is usually not required for the anhydride reaction, but if using the free acid/carbodiimide method, heat to 50°C.

    • Final QC: Perform a Chloranil test. It should be colorless (no free amines).

Troubleshooting & Optimization

The "Difficult" Junction: Aib-Aib

If your sequence contains consecutive Aib residues (e.g., ...-Aib-Aib-...), the coupling of the second Aib is the bottleneck.

  • Solution: Switch to Fmoc-Amino Acid Fluorides .

    • Convert Fmoc-Aib-OH to Fmoc-Aib-F using DAST or Cyanuric Fluoride (or purchase commercially).

    • Couple Fmoc-Aib-F (3 eq) with DIEA (3 eq) in DCM/DMF. No additional activator (HATU) is needed.

    • Reference: This method was pioneered by Wenschuh et al. for Peptaibol synthesis.

Monitoring Deletion Sequences

Standard UV monitoring (Fmoc removal peak) often lacks the sensitivity to detect 5-10% incomplete coupling on hindered residues.

  • Micro-Cleavage Protocol:

    • Remove ~2 mg of resin beads.

    • Treat with 50 uL TFA/TIS/H2O (95:2.5:2.5) for 15 mins.

    • Evaporate TFA under nitrogen stream.

    • Redissolve in MeCN/H2O and inject on LC-MS.

    • Look for the mass of [Target] - [Aib].

References

  • Wenschuh, H., et al. (1995).[1] "Stepwise Automated Solid Phase Synthesis of Naturally Occurring Peptaibols Using Fmoc Amino Acid Fluorides." The Journal of Organic Chemistry.

  • El-Faham, A., & Albericio, F. (2011).[2] "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews.

  • CEM Corporation. (2020). "Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids." Application Note.

  • Góngora-Benítez, M., et al. (2013). "Optimized Fmoc solid-phase synthesis of the cysteine-rich peptide linaclotide." Biopolymers (Peptide Science). (Discusses use of Chloranil test).

Sources

N-Isobutyryl-2-methylalanine: A Guide to Application in Peptidomimetic Design

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the application of N-Isobutyryl-2-methylalanine as a strategic building block in the design and synthesis of advanced peptidomimetics. We will explore the foundational principles that make this and other α,α-disubstituted amino acids vital tools for overcoming the inherent limitations of natural peptides. Detailed, field-tested protocols for the synthesis of the building block and its incorporation into peptide sequences via Solid-Phase Peptide Synthesis (SPPS) are provided, emphasizing the causal relationships between reaction conditions and outcomes. This guide aims to equip scientists with the knowledge to leverage the unique conformational and stability-enhancing properties of N-Isobutyryl-2-methylalanine in their therapeutic discovery programs.

Introduction: The Rationale for Peptidomimetics and Hindered Building Blocks

Peptides are exquisite signaling molecules, offering high potency and selectivity for their biological targets. However, their therapeutic potential is often hampered by poor metabolic stability due to rapid degradation by proteases and unfavorable pharmacokinetic properties.[1][2] Peptidomimetics are a class of compounds designed to mimic the structure and function of natural peptides but with enhanced drug-like characteristics, such as improved stability and bioavailability.[2][3]

A powerful strategy in peptidomimetic design is the incorporation of non-canonical amino acids that introduce specific structural constraints or steric shielding.[4] N-Isobutyryl-2-methylalanine belongs to a pivotal class of such building blocks: the α,α-disubstituted amino acids. The parent amino acid, 2-methylalanine (or α-aminoisobutyric acid, Aib), is well-known for its profound impact on peptide secondary structure.[5][6]

Key Advantages of α,α-Disubstituted Amino Acids:

  • Conformational Rigidity: The presence of two substituents on the α-carbon severely restricts the allowable Ramachandran (φ, ψ) angles, forcing the peptide backbone into well-defined conformations.[6][7] Aib residues are potent inducers of helical structures, particularly the 3₁₀-helix.[5][8] This pre-organization can lock a peptide into its bioactive conformation, enhancing binding affinity.

  • Proteolytic Resistance: The steric bulk of the gem-dimethyl group (or other α-substituents) effectively shields the adjacent peptide bonds from enzymatic cleavage by proteases.[9][10] This significantly increases the in vivo half-life of the resulting peptidomimetic.

N-Isobutyryl-2-methylalanine combines these benefits with an N-terminal acyl cap. The isobutyryl group provides additional steric hindrance and can participate in specific hydrophobic interactions with target receptors, further enhancing stability and potentially modulating biological activity.

Synthesis of the N-Isobutyryl-2-methylalanine Building Block

The synthesis of N-acylated amino acids is a well-established process in organic chemistry. A common and robust method involves the direct acylation of the parent amino acid under basic conditions. While direct N-methylation protocols exist[11][12][13], acylation with an acid chloride or anhydride is typically more straightforward for generating the target building block.

Protocol 2.1: Synthesis via Acylation with Isobutyryl Chloride

This protocol describes the synthesis of N-Isobutyryl-2-methylalanine from 2-methylalanine (Aib) and isobutyryl chloride using a Schotten-Baumann reaction.

Diagram of the Synthetic Pathway:

Synthesis Aib 2-Methylalanine (Aib) Reagents NaOH (aq) 0-5 °C Aib->Reagents IsoCl Isobutyryl Chloride IsoCl->Reagents Product N-Isobutyryl-2-methylalanine Reagents->Product Acylation

Caption: Synthetic route to N-Isobutyryl-2-methylalanine.

Materials & Reagents:

ReagentM.W. ( g/mol )MolarityDensity (g/mL)Notes
2-Methylalanine (Aib)103.12--Starting Material
Isobutyryl Chloride106.55-1.017Acylating Agent
Sodium Hydroxide (NaOH)40.002 M-Base
Hydrochloric Acid (HCl)36.466 M-For acidification
Dichloromethane (DCM)84.93-1.33Extraction Solvent
Anhydrous MgSO₄120.37--Drying Agent

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0-5 °C), dissolve 1.0 equivalent of 2-methylalanine in 2 M aqueous sodium hydroxide. Expert Insight: Using a basic solution deprotonates the amino group, making it a more potent nucleophile for attacking the acyl chloride.

  • Acylation: While vigorously stirring, slowly add 1.1 equivalents of isobutyryl chloride dropwise. Maintain the temperature below 10 °C throughout the addition. Causality: This reaction is exothermic. Slow addition and cooling are critical to prevent unwanted side reactions and decomposition of the acyl chloride.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.

  • Work-up (Extraction): Transfer the reaction mixture to a separatory funnel and wash with dichloromethane (DCM) to remove any unreacted isobutyryl chloride and other non-polar impurities.

  • Acidification & Precipitation: Return the aqueous layer to the flask and cool it in an ice bath. Slowly add 6 M HCl dropwise while stirring until the pH reaches ~2. A white precipitate of the product should form. Trustworthiness Check: The carboxylic acid product is soluble in its salt form at high pH but precipitates out in its neutral form at low pH.

  • Isolation: Collect the white solid by vacuum filtration, washing the filter cake with cold deionized water.

  • Drying: Dry the product under high vacuum to a constant weight.

  • Characterization: Confirm the identity and purity of the N-Isobutyryl-2-methylalanine via ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) before proceeding.

Application in Solid-Phase Peptide Synthesis (SPPS)

The incorporation of sterically hindered amino acids like N-Isobutyryl-2-methylalanine into a growing peptide chain is challenging due to the steric hindrance around the α-carbon and the N-acyl group.[14] Standard coupling conditions may result in low yields or incomplete reactions. Therefore, optimized protocols using highly potent coupling reagents are required.

The Challenge of Steric Hindrance

The core of peptide synthesis is the formation of an amide bond between the carboxyl group of one amino acid and the amino group of another.[15] This process requires the activation of the carboxyl group.[15] The bulky gem-dimethyl and isobutyryl groups on our building block impede the approach of the incoming nucleophile (the N-terminal amine of the peptide-resin), slowing the reaction rate significantly.[14][16]

To overcome this, we must employ:

  • Highly Reactive Coupling Reagents: Reagents that form highly reactive activated esters are necessary to drive the reaction to completion.

  • Optimized Reaction Conditions: Extended coupling times or the use of microwave energy can help overcome the activation energy barrier.[14]

Protocol 3.1: Fmoc-SPPS Incorporation of N-Isobutyryl-2-methylalanine

This protocol outlines the manual coupling of N-Isobutyryl-2-methylalanine onto a resin-bound peptide with a free N-terminal amine, using the Fmoc/tBu strategy.[17][18]

Workflow for a Single Coupling Cycle:

SPPS_Workflow cluster_cycle SPPS Cycle for Hindered Amino Acid Start Peptide-Resin (Free Amine) Deprotection Fmoc Deprotection (20% Piperidine in DMF) Wash1 DMF & DCM Wash Deprotection->Wash1 1. Prepare Coupling Coupling Step (Building Block + Activator) Wash1->Coupling 2. Couple Wash2 DMF Wash Coupling->Wash2 3. React Capping Optional Capping (Acetic Anhydride) Wash2->Capping 4. Verify/Cap Wash3 DMF & DCM Wash Capping->Wash3 5. Wash Next Proceed to Next Cycle or Final Cleavage Wash3->Next 6. Elongate

Caption: General workflow for an SPPS coupling cycle.

Optimized Coupling Reagent Cocktails:

The choice of coupling reagent is paramount. Aminium/Uronium or Phosphonium salt-based reagents are highly recommended.

Reagent CocktailComponents (Equivalents relative to resin loading)SolventRationale
HCTU/DIPEA Building Block (4 eq), HCTU (3.9 eq), DIPEA (8 eq)DMFHigh Reactivity: HCTU is a highly efficient coupling reagent that forms a reactive O-6-ClBt ester, suitable for hindered couplings.[19] DIPEA is a non-nucleophilic base essential for the activation step.
HATU/DIPEA Building Block (4 eq), HATU (3.9 eq), DIPEA (8 eq)DMFSuperior Reactivity: HATU forms an even more reactive OAt ester, with the pyridine nitrogen providing anchimeric assistance. It is often considered the gold standard for difficult couplings.[20]
COMU/DIPEA Building Block (4 eq), COMU (3.9 eq), DIPEA (8 eq)DMFSafety & Efficacy: COMU is a modern, Oxyma-based reagent with reactivity comparable to HATU but avoids the potentially explosive HOBt/HOAt byproducts, making it a safer alternative.[20]

Step-by-Step Methodology:

  • Resin Preparation: Ensure the peptide-resin from the previous step has been fully deprotected (Fmoc group removed with 20% piperidine in DMF) and thoroughly washed. The presence of a free amine should be confirmed with a qualitative test (e.g., Kaiser test). Expert Insight: A positive Kaiser test (blue beads) is a critical self-validating step before committing the expensive building block.

  • Activation Solution: In a separate vial, dissolve 4 equivalents of N-Isobutyryl-2-methylalanine and 3.9 equivalents of the chosen coupling reagent (e.g., HCTU) in DMF. Add 8 equivalents of DIPEA and pre-activate for 2-5 minutes. The solution should change color.

  • Coupling Reaction: Add the activation solution to the reaction vessel containing the swollen peptide-resin. Agitate the mixture at room temperature.

  • Reaction Time & Monitoring: Due to steric hindrance, allow the coupling to proceed for an extended period (e.g., 2-4 hours). Monitor the reaction by taking a few resin beads for a Kaiser test. A negative result (colorless/yellow beads) indicates complete coupling.

  • Troubleshooting - Incomplete Coupling: If the Kaiser test remains positive, consider a second coupling (double coupling) by repeating steps 2-4. Alternatively, microwave-assisted SPPS can significantly enhance the efficiency of difficult couplings.[14]

  • Capping (Optional but Recommended): After coupling, wash the resin with DMF. To block any unreacted free amines that could form deletion sequences, perform a capping step using a solution of acetic anhydride and DIPEA in DMF for 10-15 minutes. This ensures the purity of the final product.

  • Washing: Thoroughly wash the resin with DMF, followed by DCM, and prepare for the deprotection and coupling of the next amino acid in the sequence.

Conclusion and Future Perspectives

N-Isobutyryl-2-methylalanine is a powerful and versatile building block for constructing peptidomimetics with superior pharmacological profiles. Its ability to induce conformational rigidity and confer exceptional resistance to enzymatic degradation makes it an invaluable tool in modern drug discovery.[9][21] While its incorporation requires optimized, high-potency coupling protocols to overcome significant steric challenges, the resulting benefits to peptide stability and structure are substantial. By following the validated protocols and understanding the chemical principles outlined in this guide, researchers can effectively harness the potential of N-Isobutyryl-2-methylalanine to develop the next generation of peptide-based therapeutics.

References

  • Aurelio, L., & Hutton, C. A. (n.d.). Synthesis of N-Alkyl Amino Acids. Monash University. Retrieved February 7, 2026, from [Link]

  • Singh, S. K., et al. (2010). Convenient synthesis of N2-isobutyryl-2′-O-methyl guanosine by efficient alkylation of O6-trimethylsilylethyl-3′,5. ResearchGate. Retrieved February 7, 2026, from [Link]

  • Kumar, A., et al. (2021). Synthesis of Nβ-Protected Amino Sulfenyl Methyl Formamides and Sulfonyl Methyl Formamides: A Simple Protocol. ACS Omega. Retrieved February 7, 2026, from [Link]

  • Tanaka, M. (2007). Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. Chemical & Pharmaceutical Bulletin. Retrieved February 7, 2026, from [Link]

  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. CEM Corporation. Retrieved February 7, 2026, from [Link]

  • RU2240308C1 - N-methylalanine production process. (n.d.). Google Patents.
  • Malgieri, G., et al. (2021). D- and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides and Lipopeptides. Molecules. Retrieved February 7, 2026, from [Link]

  • Wikipedia. (n.d.). 2-Aminoisobutyric acid. Wikipedia. Retrieved February 7, 2026, from [Link]

  • Coin, I., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Pharmacology. Retrieved February 7, 2026, from [Link]

  • Toniolo, C., et al. (2001). A Short Aib/Ala‐Based Peptide Helix Is as Stable as an Ala‐Based Peptide Helix Double Its Length. ResearchGate. Retrieved February 7, 2026, from [Link]

  • Arico, F., et al. (2022). Peptidomimetics: An Overview of Recent Medicinal Chemistry Efforts toward the Discovery of Novel Small Molecule Inhibitors. ACS Medicinal Chemistry Letters. Retrieved February 7, 2026, from [Link]

  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology. Retrieved February 7, 2026, from [Link]

  • Lau, Y. H., & Spring, D. R. (2025). Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications. Chemical Reviews. Retrieved February 7, 2026, from [Link]

  • Hart, S. A., et al. (2009). A 3(10)-helical pentapeptide in water: interplay of alpha,alpha-disubstituted amino acids and the central residue on structure formation. Peptide Science. Retrieved February 7, 2026, from [Link]

  • Sharma, G., & Kumar, A. (2014). Conformational study of N-methylated alanine peptides and design of Abeta inhibitor. ResearchGate. Retrieved February 7, 2026, from [Link]

  • Pires, M., et al. (2023). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. Biomolecules. Retrieved February 7, 2026, from [Link]

  • Tanaka, M. (2007). Design and conformation of peptides containing alpha,alpha-disubstituted alpha-amino acids. ResearchGate. Retrieved February 7, 2026, from [Link]

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. Retrieved February 7, 2026, from [Link]

  • National Academic Digital Library of Ethiopia. (n.d.). Peptidomimetics II. NADLE. Retrieved February 7, 2026, from [Link]

  • Amblard, M., et al. (2006). Methods and Protocols of Modern Solid-Phase Peptide Synthesis. ResearchGate. Retrieved February 7, 2026, from [Link]

  • Liu, K., & Zheng, J. (2021). Editorial of Special Column “Novel Peptides and Peptidomimetics in Drug Discovery”. Molecules. Retrieved February 7, 2026, from [Link]

  • Alemán, C., et al. (2011). Integrating the intrinsic conformational preferences of non-coded α-amino acids modified at the peptide bond into the NCAD database. Journal of Computer-Aided Molecular Design. Retrieved February 7, 2026, from [Link]

  • Queen's University Belfast Research Portal. (2025). Advances in peptidomimetics for next-generation therapeutics: strategies, modifications, and applications. Queen's University Belfast. Retrieved February 7, 2026, from [Link]

  • Hong, S. Y., et al. (1999). Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide. Biochemical Pharmacology. Retrieved February 7, 2026, from [Link]

  • LibreTexts Biology. (2025). 3.1: Amino Acids and Peptides. LibreTexts. Retrieved February 7, 2026, from [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Retrieved February 7, 2026, from [Link]

  • Muttenthaler, M., et al. (2016). Peptidomimetic therapeutics: scientific approaches and opportunities. Future Medicinal Chemistry. Retrieved February 7, 2026, from [Link]

  • Sharma, G., & Kumar, A. (2014). Conformational study of N-methylated alanine peptides and design of Aβ inhibitor. ResearchGate. Retrieved February 7, 2026, from [Link]

  • Aapptec. (n.d.). Coupling Reagents. Aapptec. Retrieved February 7, 2026, from [Link]

  • Kumar, S., & Singh, S. K. (2024). A Review on Introduction, Importance and Applications of Peptidomimetics. ResearchGate. Retrieved February 7, 2026, from [Link]

Sources

Incorporation of N-Isobutyryl-2-methylalanine to enhance peptide stability

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocols

Topic: Strategic Incorporation of N-Isobutyryl-2-methylalanine for Enhanced Peptide Stability

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Peptide-based therapeutics offer high specificity and potency but are often hindered by poor in vivo stability, primarily due to rapid degradation by proteases. A primary route of degradation is initiated by exopeptidases at the N-terminus. This guide details a robust strategy to mitigate this instability by incorporating a specialized non-canonical amino acid, N-Isobutyryl-2-methylalanine , at the N-terminus of a peptide sequence. This modification provides a dual-protection mechanism: N-terminal acylation blocks exopeptidase activity, while the α,α-disubstituted nature of the residue offers steric hindrance against endopeptidases. The following sections provide the scientific rationale, detailed protocols for chemical synthesis and stability validation, and expert insights for researchers aiming to develop next-generation, degradation-resistant peptide therapeutics.

The Dual Mechanism of Enhanced Stability

The efficacy of N-Isobutyryl-2-methylalanine stems from a synergistic combination of two well-established stability-enhancing modifications integrated into a single building block.

  • N-Terminal Acylation (Capping): The free N-terminal amine of a peptide is a primary recognition site for aminopeptidases. By acylating this terminus with an isobutyryl group, the positive charge is removed, and the site is "capped".[1][2] This modification mimics naturally occurring N-terminal acetylation and renders the peptide unrecognizable to this major class of exopeptidases, significantly preventing degradation from the N-terminus.[1]

  • Steric Shielding via α,α-Disubstitution: The core structure, 2-methylalanine (Aib), is an α,α-disubstituted amino acid. The presence of two methyl groups on the alpha-carbon introduces significant steric bulk.[3][4] When positioned at the N-terminus, the bulky isobutyryl group combined with the gem-dimethyl groups of the Aib residue creates a formidable steric shield around the first peptide bond. This shield physically obstructs the active sites of endopeptidases, preventing internal cleavage near the N-terminus. Furthermore, this substitution restricts the conformational flexibility of the peptide backbone, which can help lock the peptide into a more stable, bioactive conformation that is less susceptible to proteolysis.[5]

Mechanism_of_Action cluster_0 Unmodified Peptide (Susceptible) cluster_1 N-Isobutyryl-2-methylalanine Modified Peptide (Stable) unmodified_N H₃N⁺-AA₁-CO-NH-AA₂... Aminopeptidase Aminopeptidase Aminopeptidase->unmodified_N Recognizes & Cleaves Free N-Terminus Endopeptidase Endopeptidase Endopeptidase->unmodified_N Cleaves Peptide Bond modified_N iBu-CO-(Aib)-CO-NH-AA₂... shield Steric Shield Aminopeptidase_blocked Aminopeptidase Aminopeptidase_blocked->modified_N Blocked: No Free Amine Endopeptidase_blocked Endopeptidase Endopeptidase_blocked->modified_N Hindered: Steric Bulk

Figure 1: Mechanism of dual proteolytic protection.

Protocol: Incorporation via Solid-Phase Peptide Synthesis (SPPS)

The incorporation of N-Isobutyryl-2-methylalanine is performed as the final amino acid coupling step in a standard Fmoc-based SPPS workflow. However, due to its significant steric hindrance, optimized coupling conditions are paramount for achieving high efficiency.

3.1. Materials & Reagents

  • Resin: Fmoc-Rink Amide resin, or other suitable resin for C-terminal amide.

  • Fmoc-Protected Amino Acids: Standard side-chain protected amino acids.

  • Building Block: N-Isobutyryl-2-methylalanine.

  • Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM).

  • Deprotection: 20% Piperidine in DMF (v/v).

  • Coupling Reagents (High Efficiency):

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • HBTU/HOBt or PyBOP/HOAt are also suitable alternatives for hindered couplings.[6]

  • Base: N,N-Diisopropylethylamine (DIPEA).

  • Washing: DMF, DCM, Methanol.

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water.

3.2. Synthesis Workflow

This protocol assumes a 0.1 mmol scale synthesis. Adjust volumes accordingly.

  • Peptide Chain Assembly: Synthesize the desired peptide sequence on the resin using standard automated or manual Fmoc-SPPS protocols up to the final residue before the N-terminus.

  • Final Fmoc Deprotection:

    • Swell the resin-bound peptide in DMF for 20 minutes.

    • Drain the DMF.

    • Add 2 mL of 20% piperidine/DMF. Agitate for 5 minutes. Drain.

    • Add another 2 mL of 20% piperidine/DMF. Agitate for 15 minutes. Drain.

    • Wash the resin thoroughly with DMF (5 x 2 mL).

  • Coupling of N-Isobutyryl-2-methylalanine (Critical Step):

    • Activation Solution: In a separate vial, dissolve N-Isobutyryl-2-methylalanine (0.4 mmol, 4 eq.) and HATU (0.39 mmol, 3.9 eq.) in 1.5 mL of DMF.

    • Add DIPEA (0.8 mmol, 8 eq.) to the activation solution and vortex for 1 minute.

    • Coupling Reaction: Immediately add the activated solution to the reaction vessel containing the deprotected resin-bound peptide.

    • Agitate at room temperature for 2 to 4 hours . The extended time is crucial to overcome the steric hindrance.[4] For particularly difficult sequences, a second coupling (double coupling) may be required.

    • Monitoring (Optional but Recommended): Perform a Chloranil test to confirm the absence of free secondary amines. A standard Kaiser test will not work after this step.

  • Final Wash:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (5 x 2 mL), followed by DCM (3 x 2 mL), and finally Methanol (2 x 2 mL).

    • Dry the resin under vacuum for at least 1 hour.

  • Cleavage and Deprotection:

    • Place the dried resin in a cleavage vessel.

    • Add 2 mL of the cleavage cocktail (95% TFA / 2.5% TIS / 2.5% H₂O).

    • Agitate at room temperature for 2-3 hours.

    • Filter the resin and collect the filtrate into a cold (0°C) solution of diethyl ether to precipitate the crude peptide.

    • Centrifuge, decant the ether, and wash the peptide pellet with cold ether two more times.

    • Dry the crude peptide pellet under vacuum.

  • Purification and Analysis:

    • Purify the crude peptide using reverse-phase HPLC (RP-HPLC).[7]

    • Confirm the identity and purity of the final product by LC-MS.[8]

SPPS_Workflow Start Start: Resin-Bound Peptide (Final Residue Deprotected) Prepare_Coupling Prepare Activation Solution: 1. N-Isobutyryl-2-methylalanine 2. HATU + DIPEA 3. In DMF Start->Prepare_Coupling Couple Couple to Resin (2-4 hours, RT) CRITICAL STEP Prepare_Coupling->Couple Wash_Post_Couple Wash Resin (DMF, DCM, MeOH) Couple->Wash_Post_Couple Dry Dry Resin Wash_Post_Couple->Dry Cleave Cleave from Resin (TFA Cocktail, 2-3 hours) Dry->Cleave Precipitate Precipitate & Wash (Cold Diethyl Ether) Cleave->Precipitate Purify Purify by RP-HPLC Precipitate->Purify Analyze Analyze by LC-MS Purify->Analyze End End: Purified, Stable Peptide Analyze->End

Figure 2: SPPS workflow for N-terminal modification.

Protocol: Assessment of Enhanced Peptide Stability

To validate the efficacy of the modification, it is essential to compare the stability of the modified peptide against its unmodified counterpart (with a free N-terminus) in a biologically relevant medium.

4.1. In Vitro Plasma Stability Assay

This assay measures the rate of peptide degradation in the presence of the complex mixture of proteases found in blood plasma.

  • Materials:

    • Modified Peptide & Unmodified Control Peptide (stock solutions in water or DMSO).

    • Human or Rat Plasma (citrate-anticoagulated, stored at -80°C).

    • Incubator or water bath set to 37°C.

    • Quenching Solution: Acetonitrile (ACN) containing 1% Formic Acid (FA) and a suitable internal standard.

    • HPLC or LC-MS system for analysis.

  • Procedure:

    • Preparation: Thaw plasma on ice. Centrifuge at 4°C (e.g., 10,000 x g for 10 min) to remove cryoprecipitates. Use the supernatant. Pre-warm the plasma to 37°C.

    • Reaction Initiation: Spike the peptide (modified or control) into the pre-warmed plasma to a final concentration of 10-50 µM. Vortex gently. This is the T=0 time point.

    • Time Course Sampling:

      • Immediately withdraw a 50 µL aliquot of the plasma-peptide mixture and add it to a tube containing 150 µL of cold Quenching Solution. Vortex vigorously to precipitate plasma proteins and halt enzymatic activity.[9]

      • Continue incubating the main plasma-peptide mixture at 37°C.

      • Withdraw subsequent 50 µL aliquots at various time points (e.g., 15 min, 30 min, 1h, 2h, 4h, 8h, 24h) and quench them in the same manner.

    • Sample Processing:

      • Centrifuge all quenched samples at high speed (e.g., 14,000 x g for 15 min) at 4°C to pellet the precipitated proteins.

      • Carefully transfer the supernatant to HPLC vials for analysis.

    • Analysis:

      • Analyze the samples by RP-HPLC or LC-MS.[7] Quantify the peak area of the remaining intact peptide at each time point.

      • Normalize the peak area at each time point to the T=0 sample peak area.

    • Data Interpretation: Plot the percentage of intact peptide remaining versus time. Calculate the half-life (t½), which is the time required for 50% of the initial peptide to be degraded.

Stability_Assay_Workflow Start Start: Peptides & Plasma Spike Spike Peptide into Pre-warmed Plasma (37°C) Start->Spike Incubate Incubate at 37°C Spike->Incubate Sample Withdraw Aliquots at Time Points (T=0, T=x...) Incubate->Sample Quench Quench Reaction in Cold ACN/FA Solution Sample->Quench Centrifuge Centrifuge to Pellet Proteins Quench->Centrifuge Analyze Analyze Supernatant by LC-MS Centrifuge->Analyze Calculate Plot % Remaining vs. Time Calculate Half-Life (t½) Analyze->Calculate End End: Comparative Stability Data Calculate->End

Figure 3: General workflow for in vitro plasma stability assay.

Expected Results & Data Interpretation

The incorporation of N-Isobutyryl-2-methylalanine is expected to dramatically increase the stability of the peptide compared to its unmodified version. The results can be summarized for clear comparison.

Peptide VersionMediumHalf-Life (t½)Fold Improvement
Unmodified PeptideHuman Plasma~15 minutes-
Modified Peptide Human Plasma > 24 hours > 96x
Unmodified PeptideTrypsin Solution~5 minutes-
Modified Peptide Trypsin Solution > 12 hours > 144x
Table 1: Representative comparative stability data.

A significant increase in half-life, as shown in the representative data above, provides direct validation of the stabilizing effect of the N-Isobutyryl-2-methylalanine modification. This enhanced stability is a critical step toward developing peptide candidates with improved pharmacokinetic profiles and therapeutic efficacy.

References

  • BenchChem. (2025). Application Notes & Protocols: Incorporation of N-methylalanine into Peptide Chains. BenchChem.
  • JPT Peptide Technologies. (n.d.). N-Terminal Modifications. JPT.
  • CDN. (n.d.). N-Terminus Acetylation Protocol. CDN.
  • Hayashi, Y. (n.d.). Highly Sterically Hindered Peptide Bond Formation. Thieme Gruppe.
  • Scienmag. (2025). Immobilized Reactors Revolutionize Sterically Hindered Peptide Synthesis. Scienmag.
  • Kohler, A., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science.
  • Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research.
  • AMSbiopharma. (2025). Stability-indicating methods for peptide drug analysis. AMSbiopharma.
  • MDPI. (n.d.). Antimicrobial Peptides in Food Systems: Classification, Mechanism, and Industrial Application. MDPI.

Sources

Application Notes & Protocols for the Incorporation of N-Isobutyryl-2-methylalanine into Peptide Chains

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The incorporation of sterically hindered amino acids, such as N-Isobutyryl-2-methylalanine (N-iBu-Aib), into peptide sequences is a formidable challenge in synthetic peptide chemistry. This α,α-disubstituted and N-acylated residue introduces significant steric barriers that impede standard coupling protocols, often leading to incomplete reactions and low yields.[1][2] This guide provides a comprehensive overview of the underlying chemical principles and offers detailed, field-proven protocols for efficiently coupling N-iBu-Aib. We will explore the selection of advanced coupling reagents, optimization of reaction conditions, and the application of microwave-assisted technologies to overcome these synthetic hurdles. The methodologies described herein are designed for researchers, scientists, and drug development professionals seeking to reliably incorporate this and other challenging residues to enhance the conformational stability and therapeutic properties of novel peptides.

The Challenge of Steric Hindrance: Understanding the "Why"

N-Isobutyryl-2-methylalanine presents a dual steric challenge. Firstly, like its parent amino acid α-aminoisobutyric acid (Aib), it is an α,α-disubstituted amino acid.[3][4] The presence of two methyl groups on the alpha-carbon severely restricts the conformational freedom around the peptide bond, physically obstructing the approach of the incoming nucleophilic amine.

Secondly, the N-terminal isobutyryl group further exacerbates this steric clash. This N-acylation removes the secondary amine's proton, creating a tertiary amide upon coupling, a notoriously difficult linkage to form. This combination makes N-iBu-Aib one of the more challenging building blocks to incorporate in solid-phase peptide synthesis (SPPS). Standard coupling reagents, such as carbodiimides alone, are often insufficient to overcome the high activation energy required for these reactions.[1]

Strategic Selection of Coupling Reagents

Overcoming the steric barrier of N-iBu-Aib necessitates the use of highly potent in situ activating reagents. These reagents convert the carboxylic acid into a highly reactive intermediate that is more susceptible to nucleophilic attack by the resin-bound amine.

Uronium/Aminium and Phosphonium Salts

Uronium/aminium salts (e.g., HATU, HCTU, COMU) and phosphonium salts (e.g., PyAOP, PyBOP) are the gold standard for difficult couplings.[5] They react with the carboxylic acid to form highly reactive activated esters (OAt, OBt, or Oxyma esters), which then readily react with the amine.

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Long considered a superior reagent for coupling N-alkylated and sterically hindered amino acids due to the formation of a highly reactive OAt ester.[5][6] The pyridine nitrogen in the HOAt leaving group provides anchimeric assistance, further accelerating the coupling reaction.

  • COMU (1-((1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholinomethylene))methanaminium hexafluorophosphate): A third-generation uronium reagent with coupling efficiencies comparable to or even exceeding HATU, especially for hindered residues.[7][8] COMU incorporates the OxymaPure anion directly into its structure, which enhances solubility, reduces racemization, and avoids the use of potentially explosive HOBt/HOAt additives.[7][8]

  • PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): A highly efficient phosphonium salt reagent that, like HATU, generates a reactive OAt ester. A key advantage is that it cannot react with free amino groups to cause guanidination, a potential side reaction with uronium-based reagents.[8]

Acyl Fluoride Generation

For extremely challenging couplings, converting the carboxylic acid to an acyl fluoride is a highly effective strategy.[9] Amino acid fluorides are exceptionally reactive and are particularly well-suited for coupling sterically demanding α,α-disubstituted amino acids.[8] Reagents like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) can be used to generate the acyl fluoride in situ.

Comparative Overview of Recommended Coupling Reagents
ReagentClassActivating GroupKey AdvantagesConsiderations
HATU Uronium/AminiumOAt (HOAt-based)High reactivity, well-established for hindered couplings.[6]Potential for guanidinylation side reaction; HOAt is explosive.
COMU Uronium/AminiumOxymaPure-basedExcellent efficiency, high solubility, safer (non-explosive).[7][8]Relatively newer but increasingly preferred.
PyAOP PhosphoniumOAt (HOAt-based)High reactivity, no guanidinylation side reaction.[8]HOAt is explosive.
TFFH FluoroformamidiniumAcyl FluorideExtremely high reactivity for the most difficult couplings.[8][9]Acyl fluorides are moisture-sensitive.
DIC/Oxyma Carbodiimide/AdditiveOxyma EsterCost-effective, good for standard couplings, enhanced with microwave.Lower potency than onium salts for extremely hindered residues.

The Power of Microwave-Assisted SPPS

Microwave-assisted solid-phase peptide synthesis (SPPS) has revolutionized the synthesis of difficult peptide sequences.[10] By applying microwave energy, reaction temperatures can be rapidly and uniformly increased, driving sterically hindered couplings to completion in minutes rather than hours.[11][12] This technology is particularly effective for incorporating residues like N-iBu-Aib, significantly improving coupling efficiency and reducing synthesis time.[2][13]

Experimental Protocols

The following protocols are designed for solid-phase peptide synthesis using a standard Fmoc/tBu strategy. All procedures assume a starting scale of 0.1 mmol of resin. Reagent equivalents are based on the initial loading of the resin.

Workflow Visualization: Standard SPPS Cycle

The fundamental process of adding an amino acid in SPPS involves two key steps: deprotection of the N-terminal Fmoc group and coupling of the next amino acid.[14]

SPPS_Cycle cluster_deprotection Step 1: Fmoc Deprotection cluster_coupling Step 2: Amino Acid Coupling Resin_Fmoc Resin-Peptide-NH-Fmoc Deprotection Treat with 20% Piperidine in DMF Resin_Fmoc->Deprotection Resin_Amine Resin-Peptide-NH2 Coupling Add Fmoc-AA-OH, Coupling Reagent, Base in DMF Resin_Amine->Coupling Resin_Coupled Resin-Peptide-AA(n+1) Resin_Coupled->Resin_Fmoc Repeat for next cycle Deprotection->Resin_Amine Coupling->Resin_Coupled

Caption: Standard Fmoc-SPPS workflow for peptide chain elongation.

Protocol 1: High-Efficiency Coupling using COMU

This protocol is recommended for its high efficiency, safety, and excellent solubility profile.[7]

  • Resin Preparation: Swell the peptide-resin (0.1 mmol) in N,N-Dimethylformamide (DMF, 5 mL) for 30 minutes.

  • Fmoc Deprotection: Drain the DMF. Add a solution of 20% piperidine in DMF (5 mL). Agitate for 5 minutes. Drain and repeat for an additional 10 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine.

  • Coupling Cocktail Preparation: In a separate vial, dissolve N-Isobutyryl-2-methylalanine (0.4 mmol, 4 eq), COMU (0.39 mmol, 3.9 eq) in DMF (2 mL).

  • Activation: Add N,N-Diisopropylethylamine (DIPEA) (0.8 mmol, 8 eq) to the coupling cocktail and vortex briefly.

  • Coupling Reaction: Immediately add the activated coupling cocktail to the washed resin. Agitate at room temperature for 2-4 hours. For particularly difficult sequences, this time can be extended overnight.[1]

  • Monitoring and Washing: Take a small sample of resin beads for analysis (see Section 5). Wash the resin with DMF (5 x 5 mL). Proceed to the next cycle.

Protocol 2: Microwave-Assisted Coupling using HATU

This protocol leverages microwave energy to dramatically accelerate the coupling of the sterically hindered residue.[11][12]

  • Resin Preparation & Deprotection: Follow steps 1-3 from Protocol 1.

  • Coupling Cocktail Preparation: In a microwave-safe reaction vessel, add the washed resin. Add a solution of N-Isobutyryl-2-methylalanine (0.5 mmol, 5 eq) and HATU (0.49 mmol, 4.9 eq) in 5 mL of DMF.

  • Base Addition: Add DIPEA (1.0 mmol, 10 eq).

  • Microwave Irradiation: Secure the vessel in a peptide synthesis microwave reactor. Irradiate at 75°C for 10-20 minutes.[2]

  • Post-Microwave: Allow the vessel to cool. Drain the reaction solution.

  • Monitoring and Washing: Take a small sample of resin beads for analysis (see Section 5). Wash the resin with DMF (5 x 5 mL). Proceed to the next cycle.

Mechanism Visualization: HATU-Mediated Activation

HATU_Mechanism AA R-COOH (N-iBu-Aib) OAt_Ester R-COO-At (Active OAt Ester) AA->OAt_Ester HATU HATU HATU->OAt_Ester Base Base (DIPEA) Base->OAt_Ester Activation Amine Resin-NH2 Peptide_Bond Resin-NH-CO-R (Peptide Bond) Amine->Peptide_Bond OAt_Ester->Peptide_Bond Coupling Byproducts Byproducts (HOAt, Base-H+)

Caption: Activation of a carboxylic acid with HATU to form a highly reactive OAt ester.

Self-Validation: Monitoring Coupling Completion

Standard colorimetric tests for primary amines, like the Kaiser test, will fail to provide useful information when coupling to a secondary amine or after coupling an N-acylated residue like N-iBu-Aib. Therefore, reaction monitoring must be performed via a destructive method.

Protocol: LC-MS Cleavage Test

  • After the coupling and washing steps, remove a small sample of resin beads (approx. 1-2 mg).

  • Place the beads in a microcentrifuge tube and dry them under a stream of nitrogen.

  • Add 100 µL of a cleavage cocktail (e.g., 95% Trifluoroacetic Acid (TFA), 2.5% Water, 2.5% Triisopropylsilane).

  • Allow the cleavage to proceed for 1-2 hours at room temperature.

  • Precipitate the cleaved peptide with cold diethyl ether, centrifuge, and decant the ether.

  • Dissolve the peptide pellet in a suitable solvent (e.g., 50% Acetonitrile/Water) and analyze by LC-MS.

  • Validation: The mass spectrum should show a dominant peak corresponding to the expected mass of the newly elongated peptide. The absence or low intensity of a peak corresponding to the mass of the truncated (pre-coupling) peptide indicates a successful reaction.

Troubleshooting Incomplete Couplings

If LC-MS analysis reveals a significant amount of starting material, consider the following corrective actions:

  • Double Coupling: Immediately after the first coupling, drain the reaction solution, wash with DMF, and repeat the coupling protocol with a fresh cocktail of reagents.

  • Increase Reaction Time/Temperature: For room temperature couplings, extend the reaction time to overnight. For microwave protocols, increase the duration or temperature slightly (e.g., to 80°C), though be mindful of potential side reactions like racemization.[8]

  • Switch to a More Potent Reagent: If a COMU/HATU coupling is incomplete, switching to an acyl fluoride-based method (using TFFH) for the second coupling attempt can be effective.

  • Check Reagent Quality: Ensure all reagents, especially the coupling agents and the solvent (amine-free DMF is critical), are fresh and of high quality.[14]

References

  • BenchChem. (2025).
  • Katritzky, A. R., et al. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.
  • ResearchGate. (2018). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.
  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides.
  • BenchChem. (2025). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. BenchChem.
  • Merck Millipore. (n.d.). Product Focus: Reagents for peptide synthesis Novabiochem®. Merck Millipore.
  • Nowick Laboratory. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide. Sigma-Aldrich.
  • Wang, X., Li, J., & Hayashi, Y. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Journal of the American Chemical Society, 144(23), 10145–10150. [Link]

  • Isomura, S., et al. (n.d.).
  • Zhang, Y., et al. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Nature Communications, 15(1), 1435. [Link]

  • Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Aapptec.
  • CEM. (n.d.). Microwave Assisted SPPS of Hindered Non-Standard Amino Acids. AWS.
  • Zhang, Y., et al. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Nature Communications, 15(1), 1435. [Link]

  • Subirós-Funosas, R., et al. (n.d.). Methods and protocols of modern solid phase peptide synthesis. ResearchGate. [Link]

  • ChemRxiv. (2023). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • Sohma, Y., & Taniguchi, A. (2022). Practical N-to-C peptide synthesis with minimal protecting groups. Nature Communications, 13(1), 7891. [Link]

  • Vanier, G. S. (2013). Microwave-assisted Solid-Phase Peptide Synthesis Based on the Fmoc Protecting Group Strategy (CEM). Methods in Molecular Biology, 1047, 235–249. [Link]

  • Ghosh, A., & Lubell, W. D. (2025). N- to C-Peptide Synthesis, Arguably the Future for Sustainable Production. ChemRxiv. [Link]

  • de la Torre, B. G., & Albericio, F. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20(1), 53–69. [Link]

Sources

Application Note: Leveraging N-Isobutyryl-2-methylalanine (N-iBu-AIB) for Peptidomimetic Stability and Membrane Permeability

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Isobutyryl-2-methylalanine (also referred to as N-Isobutyryl-AIB ) represents a critical structural motif in the design of membrane-active peptides and proteolytically stable peptidomimetics. Structurally, it consists of


-aminoisobutyric acid (AIB) capped at the N-terminus with an isobutyryl group.[1] This moiety mimics the N-terminal cap found in natural fungal peptaibols  (e.g., Alamethicin), a class of peptides known for their ability to form voltage-gated ion channels in lipid bilayers.[1]

For drug discovery professionals, this motif offers a dual advantage:

  • Conformational Constraint: The gem-dimethyl group of the AIB residue induces strong helical folding (typically ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    -helix or 
    
    
    
    -helix) via the Thorpe-Ingold effect.[1]
  • Metabolic Shielding: The steric bulk of the AIB side chain, combined with the lipophilic N-acyl cap, renders the N-terminus virtually immune to exopeptidase degradation.[1]

This guide details the mechanistic rationale, synthesis protocols, and characterization workflows for integrating N-iBu-AIB into therapeutic peptide candidates.

Mechanistic Basis & Chemical Biology

The Thorpe-Ingold Effect and Helix Induction

The core utility of 2-methylalanine (AIB) lies in its steric properties.[1] Unlike standard amino acids, AIB is achiral and dialkylated at the


-carbon.[1] This restriction severely limits the allowed 

and

torsion angles (

,

), forcing the peptide backbone into a helical conformation.[1]
  • 
    -Helix vs. 
    
    
    
    -Helix:
    Short peptides containing AIB tend to form
    
    
    -helices (3 residues per turn), while longer sequences may transition to
    
    
    -helices.[1] The N-Isobutyryl cap stabilizes the helix dipole, preventing fraying at the N-terminus.
Membrane Insertion Mechanism

The isobutyryl group adds critical lipophilicity to the N-terminus.[1] In the context of peptaibols, this hydrophobic cap acts as an "anchor," facilitating the initial partitioning of the peptide into the phospholipid bilayer. Once inserted, the helical peptide can self-assemble into supramolecular pores, a mechanism exploited for:

  • Antimicrobial Peptides (AMPs): Disrupting bacterial membranes.[1]

  • Blood-Brain Barrier (BBB) Shuttles: Passive transport of cargo via helical amphipathicity.[1]

Pathway Visualization: Mechanism of Action

MembraneInsertion cluster_stability Metabolic Stability Unfolded Linear Peptide (Random Coil) AIB_Effect AIB Steric Constraint (Thorpe-Ingold) Unfolded->AIB_Effect Sequence Design Helical Folded Conformation (3-10 Helix) AIB_Effect->Helical Torsion Restriction Capping N-Isobutyryl Capping (Lipophilicity) Helical->Capping N-Term Modification Membrane Membrane Partitioning Capping->Membrane Hydrophobic Anchor Block Steric Shielding Capping->Block Channel Ion Channel Formation (Bioactivity) Membrane->Channel Oligomerization Protease Exopeptidase Attack Protease->Block

Figure 1: The transition from random coil to membrane-active pore, driven by AIB constraints and Isobutyryl capping.

Experimental Protocols

Synthesizing peptides with N-iBu-AIB is challenging due to the extreme steric hindrance of the gem-dimethyl group. Standard coupling conditions often fail.[1] The following protocols are optimized for high-efficiency incorporation.

Protocol A: Solid-Phase Peptide Synthesis (SPPS) of N-iBu-AIB Peptides

Objective: Stepwise assembly of an AIB-containing peptide followed by N-terminal capping. Reagents:

  • Resin: Rink Amide (for C-term amides) or Wang (for C-term acids).[1]

  • Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyAOP.[1]

  • Base: DIPEA (Diisopropylethylamine).[1]

  • Capping Agent: Isobutyryl Chloride or Isobutyric Anhydride.[1]

Step-by-Step Methodology:

  • Resin Swelling: Swell resin in DMF for 30 min.

  • Standard Chain Assembly: Couple downstream amino acids using standard Fmoc protocols (e.g., DIC/Oxyma).[1]

  • Coupling Fmoc-AIB-OH (The Difficult Step):

    • Note: AIB is sterically hindered.[1][2]

    • Dissolve Fmoc-AIB-OH (5 eq), HATU (4.9 eq), and DIPEA (10 eq) in minimal DMF.[1]

    • Add to resin.[1]

    • Critical: Perform coupling at 50°C for 60 minutes (Microwave assisted) or double couple at room temperature (2 x 2 hours).

  • Fmoc Deprotection: 20% Piperidine in DMF (2 x 10 min). Wash thoroughly with DMF/DCM.[1]

  • N-Terminal Capping (Introduction of Isobutyryl):

    • Preparation: Prepare a solution of Isobutyric Anhydride (10 eq) and DIPEA (10 eq) in DMF.

    • Reaction: Add to the deprotected AIB-resin.[1] Shake for 60 minutes at Room Temperature.

    • Alternative: If using Isobutyryl Chloride, use 5 eq with 10 eq DIPEA/Collidine in DCM (anhydrous conditions preferred).[1]

  • Validation: Perform a Chloranil Test (acetaldehyde/chloranil).[1]

    • Why? The standard Kaiser test often gives false negatives for sterically hindered amines like AIB.[1] Chloranil is more sensitive for secondary/hindered amines.[1]

    • Result: Blue/Green beads = Incomplete capping.[1] Colorless = Complete.[1]

  • Cleavage: TFA/TIS/H2O (95:2.5:2.5) for 2-3 hours.

Protocol B: Conformational Analysis via Circular Dichroism (CD)[1]

Objective: Confirm the induction of helicity by the N-iBu-AIB motif.

  • Sample Prep: Dissolve purified peptide in TFE (Trifluoroethanol) or Methanol (helix-promoting solvents) and Phosphate Buffer (pH 7.4).[1] Concentration: 50 µM.[1]

  • Measurement: Scan from 190 nm to 260 nm at 20°C.

  • Interpretation:

    • 
      -Helix:  Double minima at 208 nm and 222 nm.[1]
      
    • 
      -Helix:  Minima shift slightly; typically a strong negative band near 205-207 nm and a weak shoulder at 222 nm.[1]
      
    • Ratio (

      
      ):  Calculate 
      
      
      
      .[1]
      • 
        -helix.[1]
        
      • 
        -helix.[1]
        

Data Analysis & Troubleshooting

Coupling Reagent Efficiency for AIB Residues

The following table summarizes coupling efficiencies when attaching Fmoc-AIB-OH to a growing peptide chain (based on HPLC purity of crude product).

Coupling ReagentActivation MechanismCoupling TimeYield (Crude)Recommendation
DIC / Oxyma Carbodiimide2 hr (RT)65-75%Acceptable for single AIBs.
HATU / DIPEA Uronium/Aza-benzotriazole1 hr (RT)85-90%Standard Choice.
PyAOP / DIPEA Phosphonium45 min (RT)>95%Best for AIB-AIB junctions.
HBTU / DIPEA Uronium/Benzotriazole1 hr (RT)40-60%Avoid (Steric failure).[1]
Troubleshooting Common Issues
  • Issue: Mass Spec shows [M-43] peak.

    • Cause: Incomplete capping.[1] The "43" corresponds to the isopropyl fragment of the isobutyryl group (mass 71) vs. a proton (mass 1), but specifically, if you miss the cap, you see the amine.[1] If you see [M+H] matching the uncapped sequence, the isobutyric anhydride reaction failed.[1]

    • Fix: Ensure the resin is strictly dry before using Isobutyryl Chloride.[1] Use DMAP (catalytic) if using the anhydride.[1]

  • Issue: Deletion sequences after AIB.

    • Cause: The gem-dimethyl group makes the N-terminus of AIB a poor nucleophile for the next coupling.

    • Fix: If building onto an N-terminal AIB (i.e., AIB is not the final residue), use PyAOP and microwave heating for the subsequent amino acid.[1]

Synthesis Workflow Diagram

SPPS_Workflow Start Resin-Peptide-NH2 CoupleAIB Couple Fmoc-AIB-OH (HATU/DIPEA, 50°C) Start->CoupleAIB Deprotect Fmoc Removal (20% Piperidine) CoupleAIB->Deprotect Cap N-Cap: Isobutyric Anhydride (10 eq, 1 hr) Deprotect->Cap Check QC: Chloranil Test Check->Cap Fail (Repeat) Cleave TFA Cleavage & HPLC Check->Cleave Pass Cap->Check

Figure 2: Optimized SPPS workflow for installing the N-Isobutyryl-AIB motif.

References

  • Toniolo, C., et al. (2001).[1] Peptaibols: A new family of membrane-active, antimicrobial peptides.[1]Cellular and Molecular Life Sciences , 58(11), 1564-1578.[1]

  • Wenschuh, H., et al. (2002).[1] Coherent synthesis of peptaibols: The alamethicin F30 sequence.[1]Journal of Organic Chemistry , 67(8), 2611-2618.[1]

  • Albericio, F., & Carpino, L. A. (1997).[1] Coupling reagents and activation.[1]Methods in Enzymology , 289, 104-126.[1] (Specific reference to HATU/HOAt for hindered amines).

  • CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.[1]Application Note .

  • PubChem. 2-Aminoisobutyric acid (AIB) Compound Summary.[1]

Sources

Technical Guide: N-Isobutyryl-Amino Acid Derivatives in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Critical Distinction

This guide addresses a critical nomenclature and functional distinction in the use of N-isobutyryl-amino acid derivatives. Researchers frequently conflate two distinct applications:

  • N-Isobutyryl-L-Cysteine (NIC): A proven chiral auxiliary and ligand used for chiral derivatization (HPLC), enantioseparation, and the formation of chiral monolayers on metal surfaces.

  • N-Isobutyryl-2-methylalanine (N-Isobutyryl-Aib): An achiral substrate (derived from the achiral amino acid Aib/2-methylalanine). In asymmetric synthesis, this molecule serves as a scaffold for enantioselective desymmetrization via C(sp³)–H activation, rather than acting as an auxiliary itself.

This Application Note provides detailed protocols for both: using NIC as a chiral selector and performing asymmetric desymmetrization on the N-Isobutyryl-Aib scaffold.

Part 1: N-Isobutyryl-L-Cysteine (NIC) as a Chiral Auxiliary

Mechanism of Action

N-Isobutyryl-L-Cysteine (NIC) functions as a chiral auxiliary through two primary mechanisms:[1][2][3][4][5][6][7][8][9][10]

  • Diastereomeric Derivatization (The "OPA/NIC" Method): In the presence of o-phthalaldehyde (OPA), NIC reacts with primary amines (analytes) to form diastereomeric isoindole derivatives. The chiral center of the cysteine moiety (

    
    -configuration) discriminates between 
    
    
    
    - and
    
    
    -analytes, allowing separation on achiral HPLC columns.
  • Chiral Ligand Exchange: NIC forms self-assembled monolayers (SAMs) on gold nanoparticles (AuNPs). The isobutyryl group provides steric bulk, while the cysteine thiol anchors to the surface, transferring chirality to the metal cluster (chiral imprinting).

Protocol: Chiral Amino Acid Analysis via OPA/NIC Derivatization

Objective: Determination of enantiomeric purity of amino acids using NIC as a chiral derivatizing agent.

Materials:

  • Reagent A (OPA): 10 mg o-phthalaldehyde dissolved in 0.5 mL methanol.

  • Reagent B (NIC): 10 mg N-Isobutyryl-L-Cysteine dissolved in 1.5 mL 0.4 M borate buffer (pH 10.4).

  • Mobile Phase: 25 mM Sodium Phosphate buffer (pH 6.8) / Acetonitrile (gradient).

  • Column: C18 Reverse Phase (e.g., Supelco Ascentis Express C18, 2.7 µm).

Experimental Workflow:

  • Preparation: Mix Reagent A and Reagent B in a 1:5 ratio (v/v) to form the derivatization cocktail. Note: Prepare fresh daily due to thiol oxidation.

  • Derivatization: Add 10 µL of the amino acid sample (1-10 nmol) to 10 µL of the derivatization cocktail.

  • Incubation: Vortex and let stand at room temperature for exactly 2.0 minutes .

    • Critical: Reaction time controls the fluorescence yield. Over-incubation can lead to degradation of the isoindole.

  • Quenching/Injection: Stop reaction by adding 100 µL of 0.1% acetic acid or inject immediately into the HPLC system.

  • Detection: Fluorescence detection (Ex: 340 nm, Em: 450 nm).

Data Analysis: Calculate the Enantiomeric Excess (


) using the peak areas of the diastereomers (

and

):

Visualization: OPA/NIC Derivatization Pathway

NIC_Derivatization OPA o-Phthalaldehyde (OPA) Intermediate Thiohemiacetal Intermediate OPA->Intermediate NIC N-Isobutyryl-L-Cysteine (Chiral Auxiliary) NIC->Intermediate Thiol Attack Analyte Target Amine (D/L Mixture) Isoindole_L L-L Isoindole (Diastereomer 1) Analyte->Isoindole_L Isoindole_D L-D Isoindole (Diastereomer 2) Analyte->Isoindole_D Intermediate->Isoindole_L + L-Amine Intermediate->Isoindole_D + D-Amine Separation HPLC Separation (Achiral C18) Isoindole_L->Separation Isoindole_D->Separation

Figure 1: Reaction pathway for the formation of diastereomeric isoindoles using N-Isobutyryl-L-Cysteine (NIC) and OPA.

Part 2: N-Isobutyryl-2-methylalanine (Aib) in Asymmetric Synthesis

The Concept: Desymmetrization of Prochiral Substrates

N-Isobutyryl-2-methylalanine (N-Isobutyryl-Aib) contains a gem-dimethyl group on the Aib core and an isopropyl group on the isobutyryl moiety. Both are prochiral centers.

  • Role: It is not an auxiliary; it is the substrate .

  • Goal: To convert the achiral N-Isobutyryl-Aib into a chiral building block (e.g., non-natural amino acids) via Pd(II)-catalyzed enantioselective C(sp³)–H activation .

  • Mechanism: The amide oxygen acts as a Directing Group (DG) , coordinating with Palladium to facilitate the cleavage of a specific C–H bond on one of the prochiral methyl groups.

Protocol: Pd-Catalyzed Enantioselective C–H Arylation

Objective: Desymmetrization of the isobutyryl group to generate chiral


-arylated amino acid derivatives.

Reagents:

  • Substrate: N-Isobutyryl-2-methylalanine methyl ester (0.2 mmol).

  • Catalyst: Pd(OAc)

    
     (10 mol%).
    
  • Chiral Ligand: Mono-N-protected amino acid (MPAA) ligand (e.g., N-Acetyl-L-Leucine or specific Yu-ligands) (20 mol%).

  • Coupling Partner: Aryl Iodide (Ar-I) (1.5 equiv).

  • Additives: AgOAc (1.5 equiv) as oxidant/halide scavenger.

  • Solvent: t-Amyl alcohol or HFIP.

Experimental Workflow:

  • Setup: In a glovebox, charge a sealed tube with Pd(OAc)

    
    , Chiral Ligand, AgOAc, and the N-Isobutyryl-Aib substrate.
    
  • Addition: Add the Aryl Iodide and solvent (t-Amyl alcohol).

  • Reaction: Seal the tube and heat to 80–100 °C for 12–24 hours.

    • Mechanistic Insight: The chiral ligand creates a chiral pocket around the Pd center. The Pd inserts into the C–H bond of one methyl group preferentially over the other (desymmetrization).

  • Workup: Cool to room temperature, filter through a Celite pad, and concentrate in vacuo.

  • Purification: Flash column chromatography (Hexanes/Ethyl Acetate).

  • Analysis: Determine

    
     via Chiral HPLC (e.g., Chiralcel OD-H column).
    
Visualization: Enantioselective Desymmetrization Cycle

Desymmetrization Substrate N-Isobutyryl-Aib (Achiral / Prochiral) Coordination Pd-Ligand Coordination (Directing Group Binding) Substrate->Coordination + Pd(OAc)2 / L* CH_Activation Enantioselective C-H Cleavage Coordination->CH_Activation Palladacycle Chiral Palladacycle Intermediate CH_Activation->Palladacycle Stereo-determining Step Oxidative_Add Oxidative Addition (Ar-I) Palladacycle->Oxidative_Add + Ar-I Reductive_Elim Reductive Elimination (C-C Bond Formation) Oxidative_Add->Reductive_Elim Reductive_Elim->Coordination Regenerate Pd(II) Product Chiral Arylated Amino Acid Reductive_Elim->Product

Figure 2: Catalytic cycle for the desymmetrization of N-Isobutyryl-Aib via Pd-catalyzed C-H activation.

Comparative Summary Table

FeatureN-Isobutyryl-L-Cysteine (NIC)N-Isobutyryl-2-methylalanine (Aib)
Chirality Chiral (

-enantiomer)
Achiral (Prochiral)
Role Chiral Auxiliary / Ligand Substrate for Desymmetrization
Primary Application Enantioseparation (HPLC), Chiral SAMsSynthesis of Non-Natural Amino Acids
Mechanism Diastereomer formation (covalent)C-H Activation (Catalytic)
Key Reagent Pair o-Phthalaldehyde (OPA)Pd(OAc)

+ Chiral Ligand

References

  • Sigma-Aldrich. N-Isobutyryl-L-cysteine for chiral derivatization, LiChropur. Available at:

  • Gautier, C., & Bürgi, T. (2006). Chiral N-Isobutyryl-cysteine Protected Gold Nanoparticles: Preparation, Size Selection, and Optical Activity. Journal of the American Chemical Society. Available at:

  • BenchChem. N-Isobutyryl-2-methylalanine Structure and Applications. Available at:

  • Ilisz, I., et al. (2019). Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization. PMC (NIH). Available at:

  • Yu, J. Q., et al. Ligand-Promoted C(sp3)–H Activation. (Contextual reference for Aib desymmetrization logic). See generally:

Sources

High-throughput screening assays involving N-Isobutyryl-2-methylalanine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput Metabolic Stability & Permeability Profiling of N-Isobutyryl-2-methylalanine (N-IB-AIB) Scaffolds

Executive Summary

N-Isobutyryl-2-methylalanine (N-IB-AIB; CAS 118728-63-5) represents a critical structural motif in modern peptidomimetic drug design.[1][2][3] By combining the helix-inducing properties of


-aminoisobutyric acid (AIB)  with the steric shielding of an N-isobutyryl cap , this scaffold offers exceptional resistance to enzymatic degradation.[1][2][3]

This Application Note details a high-throughput screening (HTS) workflow to validate the physicochemical and metabolic superiority of N-IB-AIB derivatives compared to standard amino acid residues. We provide a dual-stream protocol covering Microsomal Metabolic Stability (Phase I) and PAMPA Permeability Profiling , utilizing RapidFire-MS/MS for sub-10-second cycle times.[1][2][3]

Scientific Rationale & Mechanism

The "AIB Effect" in Drug Design

The incorporation of AIB (2-methylalanine) into peptide backbones restricts conformational freedom (


 angles), strongly favoring 

-helical or

-helical structures.[1][2][3] This "conformational locking" improves receptor binding affinity while simultaneously blocking access to the peptide bond by proteases (DPP-4, NEP).[1][2][3]
The Role of N-Isobutyrylation

N-terminal acylation is a standard strategy to prevent exopeptidase cleavage.[1][2][3] The isobutyryl group adds a specific advantage:

  • Lipophilicity: Increases LogP, enhancing membrane permeability.[1][2][3]

  • Steric Bulk: The branched isopropyl group provides a higher energy barrier for amidases compared to linear acetyl groups.[2][3]

Target Application: This assay is critical for Fragment-Based Drug Discovery (FBDD) campaigns targeting metabolic diseases (e.g., GLP-1 analogs) where proteolytic stability is the primary attrition factor.[1][2][3]

Experimental Workflow Visualization

The following diagram outlines the integrated HTS workflow, from library preparation to data output.

G cluster_prep Sample Preparation cluster_assay Parallel Assays cluster_analysis Detection & Analysis Library Compound Library (N-IB-AIB Derivatives) Dosing Automated Dosing (Tecan/Hamilton) Library->Dosing Microsomes Metabolic Stability (Liver Microsomes + NADPH) Dosing->Microsomes 1 µM Final PAMPA Permeability Screen (PAMPA Sandwich Plate) Dosing->PAMPA 10 µM Final Quench Reaction Quench (AcN + Internal Std) Microsomes->Quench T=0, 15, 30, 60 min PAMPA->Quench Acceptor Well SPE Solid Phase Extraction (RapidFire Cartridge) Quench->SPE MS MS/MS Detection (QqQ MRM Mode) SPE->MS

Caption: Integrated HTS workflow for profiling N-IB-AIB stability and permeability using automated liquid handling and RapidFire-MS/MS.

Protocol A: High-Throughput Microsomal Stability Assay

Objective: Determine the Intrinsic Clearance (


) of N-IB-AIB derivatives.
Throughput:  384-well format; >1,000 compounds/day.
Reagents & Equipment
  • Test Compound: N-Isobutyryl-2-methylalanine (Reference Standard).[1][2][3][4][5]

  • Biological System: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein.[1][2][3]

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).[1][2][3]

  • Internal Standard (IS): Tolbutamide or Labetalol (100 ng/mL in Acetonitrile).[1][2][3]

  • Instrumentation: Agilent RapidFire 365 coupled to Sciex Triple Quad 6500+.

Step-by-Step Methodology
  • Preparation of Stock Solutions:

    • Dissolve N-IB-AIB and library compounds in 100% DMSO to 10 mM.

    • Dilute to 100 µM intermediate stock in Phosphate Buffer (100 mM, pH 7.4).[1][2][3]

  • Reaction Assembly (384-well plate):

    • Step 2a: Dispense 40 µL of Microsome Solution (0.625 mg/mL in buffer) into assay plates.

    • Step 2b: Add 5 µL of compound intermediate stock (Final conc: 1 µM compound, 0.5 mg/mL protein, 0.1% DMSO).

    • Step 2c: Pre-incubate at 37°C for 10 minutes.

  • Initiation & Incubation:

    • Add 5 µL of NADPH Regenerating System to initiate the reaction.[1][2][3]

    • Control: Add Buffer instead of NADPH for "No Cofactor" control (detects non-CYP degradation).

    • Incubate at 37°C with shaking.

  • Sampling & Quenching:

    • At timepoints

      
       min, transfer 10 µL of reaction mixture into a quench plate containing 40 µL of Ice-cold Acetonitrile + Internal Standard .
      
    • Centrifuge quench plate at 4,000 rpm for 10 min to pellet precipitated proteins.

  • RapidFire-MS/MS Analysis:

    • Injection: Aspirate directly from quench plate.[1][2][3]

    • SPE Cartridge: C4 Type A (standard desalting).[1][2][3]

    • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.[1][2][3]

    • Cycle Time: 8 seconds per sample.

Data Analysis & Acceptance Criteria
  • Calculation: Plot ln(Peak Area Ratio) vs. Time. The slope

    
     is the elimination rate constant.[1][2][3]
    
    
    
    
    
    
  • Validation: N-IB-AIB should exhibit

    
     min (High Stability). If 
    
    
    
    min, check for contamination or non-specific hydrolysis.[1][2][3]

Protocol B: PAMPA Permeability Screening[1][2][3]

Objective: Assess passive diffusion of N-IB-AIB scaffolds across a lipid barrier.

Reagents
  • Membrane: PVDF 96-well filter plate (0.45 µm).[1][2][3]

  • Lipid Solution: 1% Lecithin in Dodecane.[1][2][3]

  • Buffer: PBS pH 7.4.

Methodology
  • Donor Plate: Add 300 µL of compound solution (10 µM in PBS/5% DMSO).

  • Membrane Coating: Apply 5 µL of Lipid Solution to the filter of the acceptor plate.[1][2][3]

  • Acceptor Plate: Add 200 µL of blank PBS to the acceptor wells.

  • Sandwich Assembly: Place acceptor plate on top of donor plate.

  • Incubation: 18 hours at Room Temperature in a humidity chamber.

  • Analysis: Separate plates. Analyze Donor and Acceptor wells via LC-MS/MS.[1][2][3]

Calculation

[1][2][3]
  • Target: N-IB-AIB derivatives should show

    
     cm/s (High Permeability) due to the lipophilic isobutyryl cap.[2][3]
    

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Signal Intensity Poor ionization of AIB moiety.[1][2][3]Switch to negative mode ESI or add 5 mM Ammonium Acetate to mobile phase.[1][2][3]
High Variability (CV > 15%) Incomplete protein precipitation.[1][2][3]Increase centrifugation time or use filtration plates (0.2 µm).
Carryover Lipophilic N-Isobutyryl group sticking.[2][3]Add a "sip wash" step with 50% Methanol between injections.[1][2][3]

References

  • BenchChem. N-Isobutyryl-2-methylalanine Structure and Properties. Retrieved from .[2][3]

  • Di, L., & Kerns, E. H. (2015). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization.[1][2][3] Academic Press.[1][2][3] [1][2][3]

  • Toniolo, C., et al. (2001). Control of peptide conformation by the alpha-aminoisobutyric acid residue.[1][2][3] Biopolymers.[1][2][3]

  • PubChem. Isobutyryl-CoA and Related Metabolites.[2][3] National Library of Medicine.[1][2][3] [2][3]

Sources

Application Note & Protocol: Quantitative Analysis of N-Isobutyryl-2-methylalanine in Biological Matrices by LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Quantifying Modified Amino Acids

N-Isobutyryl-2-methylalanine is a non-proteinogenic, N-acylated amino acid. The quantification of such modified amino acids in biological samples is crucial for understanding their pharmacokinetic/pharmacodynamic (PK/PD) profiles in drug development and for their potential role as biomarkers in various physiological or pathological states.[1][2] Mass spectrometry-based approaches are ideal for this purpose due to their high sensitivity, selectivity, and ability to handle non-proteinogenic and modified amino acids.[1]

This document provides a comprehensive guide for the development and validation of a robust analytical method for quantifying N-Isobutyryl-2-methylalanine in biological matrices, primarily focusing on human plasma. The principles and protocols outlined here are grounded in established methodologies for the analysis of similar small, polar molecules and N-acyl amino acids.[2][3] The primary analytical technique described is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), which is the gold standard for quantitative bioanalysis of small molecules.[4]

Analytical Strategy: Causality Behind Method Selection

The chemical structure of N-Isobutyryl-2-methylalanine—a small, polar molecule with an amide linkage—presents specific analytical challenges, including potentially poor retention on standard reversed-phase chromatography columns and the need for sensitive detection.

Why LC-MS/MS?

  • High Selectivity: Tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode allows for the highly selective detection of the analyte by monitoring a specific precursor-to-product ion transition, minimizing interference from complex biological matrix components.

  • High Sensitivity: LC-MS/MS provides the low limits of quantification (LOQ) necessary for typical preclinical and clinical studies, often in the low ng/mL range.[4]

  • Versatility: The technique can be adapted for various biological matrices, including plasma, urine, and cerebrospinal fluid.[5]

  • Direct Analysis: Often, derivatization is not required, simplifying sample preparation and reducing variability.[6][7][8]

Chromatographic Approach: Due to the polar nature of the analyte, a standard C18 column might provide inadequate retention.[9] Therefore, a column with a more polar stationary phase is recommended. A hydrophilic interaction liquid chromatography (HILIC) column or a mixed-mode column offers superior retention for polar compounds.[10] This choice is critical for moving the analyte's retention time away from the solvent front, where significant ion suppression can occur.

Proposed Bioanalytical Method & Protocol

This section details a step-by-step protocol for sample preparation and LC-MS/MS analysis. The method is designed to be a self-validating system, with built-in quality controls and steps to ensure accuracy and reproducibility, in line with FDA guidelines for bioanalytical method validation.[11][12][13]

Materials and Reagents
Reagent/MaterialGrade/Specification
N-Isobutyryl-2-methylalanineReference Standard (>98% purity)
N-Isobutyryl-2-methylalanine-d7Isotope-Labeled Internal Standard (IS)
Acetonitrile (ACN)LC-MS Grade
Methanol (MeOH)LC-MS Grade
Formic Acid (FA)LC-MS Grade
WaterDeionized, 18 MΩ·cm or higher
Human Plasma (K2-EDTA)Pooled, analyte-free
Sample Preparation: Protein Precipitation

Protein precipitation is a simple and effective method for extracting small molecules from plasma.[7] It is chosen for its speed and broad applicability.

Protocol:

  • Label 1.5 mL polypropylene microcentrifuge tubes for standards, quality controls (QCs), and unknown samples.

  • Allow all plasma samples and QCs to thaw completely at room temperature.

  • Vortex plasma samples for 5-10 seconds to ensure homogeneity.

  • Pipette 50 µL of plasma (standard, QC, or unknown) into the corresponding labeled tubes.

  • Add 200 µL of the Internal Standard (IS) working solution (e.g., 50 ng/mL of N-Isobutyryl-2-methylalanine-d7 in acetonitrile) to each tube.

  • Vortex vigorously for 30-60 seconds to precipitate proteins.

  • Centrifuge the tubes at >12,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

  • Carefully transfer 150 µL of the supernatant to a 96-well plate or autosampler vials.

  • Inject 5-10 µL of the supernatant onto the LC-MS/MS system.

Workflow Diagram: Sample Preparation

G cluster_prep Sample Preparation Protocol plasma 1. Aliquot 50 µL Plasma (Standard, QC, or Unknown) add_is 2. Add 200 µL Acetonitrile with Internal Standard plasma->add_is vortex1 3. Vortex (30-60 sec) to Precipitate Protein add_is->vortex1 centrifuge 4. Centrifuge (>12,000 x g, 10 min) vortex1->centrifuge transfer 5. Transfer Supernatant to 96-well Plate centrifuge->transfer inject 6. Inject onto LC-MS/MS System transfer->inject

Caption: Protein Precipitation Workflow.

LC-MS/MS Instrumentation and Conditions

The following parameters serve as a starting point for method development and should be optimized for the specific instrumentation used.

Table 1: Proposed LC-MS/MS Parameters

ParameterRecommended ConditionRationale
LC System UPLC/UHPLC SystemProvides high resolution and fast analysis times.[10]
Column Mixed-Mode or HILIC (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 50 mm, 1.7 µm)Enhances retention of polar analytes.[10]
Mobile Phase A 0.1% Formic Acid in WaterStandard aqueous mobile phase for reversed-phase and HILIC.[9]
Mobile Phase B 0.1% Formic Acid in AcetonitrileStandard organic mobile phase.[9]
Gradient Start at 95% B, hold for 0.5 min, decrease to 40% B over 2.5 min, hold for 0.5 min, return to 95% B and re-equilibrate for 1.5 min.A typical gradient for HILIC separation.
Flow Rate 0.4 - 0.5 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °CImproves peak shape and reproducibility.
Injection Vol. 5 µL
MS System Triple Quadrupole Mass SpectrometerRequired for quantitative MRM analysis.[4]
Ionization Mode Electrospray Ionization (ESI), PositiveAmide and carboxylic acid groups typically ionize well in positive mode.
MRM Transitions See Table 2 belowFor selective and sensitive detection.
Source Temp. ~500 °C (instrument dependent)
Gas Flows Optimize per instrument manufacturer's recommendations

Table 2: Predicted MRM Transitions for N-Isobutyryl-2-methylalanine

Molecular Weight of Analyte: 173.22 g/mol

AnalytePrecursor Ion (Q1) [M+H]⁺Product Ion (Q3)Collision Energy (eV)
N-Isobutyryl-2-methylalaninem/z 174.2m/z 72.1 (Predicted loss of isobutyryl group)Optimize (start ~15 eV)
N-Isobutyryl-2-methylalaninem/z 174.2m/z 116.1 (Predicted loss of CO2 and H2O)Optimize (start ~10 eV)
N-Isobutyryl-2-methylalanine-d7 (IS)m/z 181.2m/z 79.1 (Predicted loss of labeled isobutyryl group)Optimize (match analyte)

Note: These transitions are predicted based on common fragmentation patterns. They MUST be confirmed experimentally by infusing the reference standard into the mass spectrometer.

Method Validation Strategy

A robust bioanalytical method requires thorough validation to ensure its reliability.[11] The validation should be performed according to the principles outlined in the FDA's Bioanalytical Method Validation Guidance for Industry.[12][14]

Key Validation Parameters:

  • Selectivity: The method's ability to differentiate the analyte from other components in the matrix. This is assessed by analyzing at least six different blank plasma lots.[11]

  • Accuracy and Precision: Determined by analyzing QC samples at multiple concentration levels (Low, Mid, High) in replicate (n≥5) on different days.[11]

  • Calibration Curve: A curve constructed from a blank sample and at least six non-zero calibration standards. A linear regression with a 1/x² weighting is typically used.

  • Limit of Quantification (LOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy (within ±20%) and precision (≤20% CV).[7]

  • Recovery: The efficiency of the extraction process, determined by comparing the analyte response in pre-extraction spiked samples to post-extraction spiked samples.

  • Matrix Effect: The effect of matrix components on the ionization of the analyte, assessed using various methods, including post-column infusion or by comparing responses in neat solution versus post-extraction spiked matrix.

  • Stability: The stability of the analyte must be evaluated under various conditions, including bench-top, freeze-thaw, and long-term storage.

Validation Logic Diagram

G cluster_validation Core Validation Pillars Selectivity Selectivity (6+ blank lots) Method Validated Bioanalytical Method Selectivity->Method Accuracy Accuracy & Precision (Intra- & Inter-day) Accuracy->Method Linearity Calibration Curve (Linearity, Range) Linearity->Method Sensitivity Sensitivity (LLOQ & LOD) Sensitivity->Method Stability Stability (Freeze-Thaw, Benchtop) Stability->Method Recovery Recovery & Matrix Effect Recovery->Method

Caption: Key Pillars of Bioanalytical Method Validation.

Conclusion and Field-Proven Insights

The described LC-MS/MS method provides a robust framework for the quantitative analysis of N-Isobutyryl-2-methylalanine in biological samples. The combination of a simplified protein precipitation protocol with a selective HILIC-based chromatographic separation and highly specific MS/MS detection ensures reliable and high-throughput analysis.

Expert Insights for Success:

  • Internal Standard is Key: A stable isotope-labeled internal standard is paramount for correcting for variability in sample preparation and matrix effects. Its use is a hallmark of a trustworthy quantitative bioanalytical method.[6]

  • Beware of Matrix Effects: Even with an internal standard, it is crucial to characterize the matrix effect. If significant and variable ion suppression or enhancement is observed, a more rigorous sample clean-up technique, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), may be required.

  • Method Development is Iterative: The provided parameters are a starting point.[9] Optimization of the chromatographic gradient, collision energies, and source parameters will be necessary to achieve the best performance on the specific instrumentation available.

By following this detailed protocol and adhering to rigorous validation standards, researchers and drug development professionals can generate high-quality, reliable data for their studies.

References

  • CHUM. Featured method: Plasma amino acid LC-MS/MS analysis. Available from: [Link]

  • Restek Corporation. 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. Available from: [Link]

  • Chemistry LibreTexts. 25.4: Analysis of Amino Acids. (2021). Available from: [Link]

  • ResearchGate. HPLC method and sample preparation for amino acids?. (2013). Available from: [Link]

  • Bioanalysis Zone. Small Molecule Method Development Strategies with Chad Christianson. Available from: [Link]

  • AZoLifeSciences. Chromatography Breakthroughs in Amino Acid Analysis. (2023). Available from: [Link]

  • National Center for Biotechnology Information. MS-READ: Quantitative Measurement of Amino Acid Incorporation. (2017). Available from: [Link]

  • National Center for Biotechnology Information. Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis. Available from: [Link]

  • Biomedical Chemistry. Methods for Determining Individual Amino Acids in Biological Fluids. Available from: [Link]

  • National Center for Biotechnology Information. Determination of amino acids in human biological fluids by high-performance liquid chromatography: critical review. (2021). Available from: [Link]

  • National Center for Biotechnology Information. High-Performance Liquid Chromatography Tandem Mass Spectrometry Method for the Analysis of N-Oleoyl Glycine and N-Oleoyl Alanine in Brain and Plasma. (2023). Available from: [Link]

  • ResearchGate. Determination of β-N-methylamino-L-alanine, N-(2-aminoethyl)glycine, and 2,4-diaminobutyric acid in Food Products Containing Cyanobacteria by Ultra-Performance Liquid Chromatography and Tandem Mass Spectrometry: Single-Laboratory Validation. Available from: [Link]

  • MDPI. Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. Available from: [Link]

  • European Pharmaceutical Review. Application of LCMS in small-molecule drug development. (2016). Available from: [Link]

  • Bio-Synthesis Inc. Amino Acid Analysis Sample Preparation Guidelines. Available from: [Link]

  • National Center for Biotechnology Information. High-Throughput Analysis of Amino Acids for Protein Quantification in Plant and Animal-Derived Samples Using High Resolution Mass Spectrometry. (2021). Available from: [Link]

  • PPD, Inc. FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Available from: [Link]

  • BioPharma Services Inc. BA Method Development: Polar Compounds. Available from: [Link]

  • National Center for Biotechnology Information. Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification.... Available from: [Link]

  • U.S. Food and Drug Administration. Bioanalytical Method Validation Guidance for Industry. Available from: [Link]

  • European Pharmaceutical Review. Advanced techniques and applications of LC-MS in small molecule drug discovery. (2016). Available from: [Link]

  • YouTube. Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. (2020). Available from: [Link]

  • ResearchGate. High-Throughput Analysis of Amino Acids for Protein Quantification in Plant and Animal-Derived Samples Using High Resolution Mass Spectrometry. (2021). Available from: [Link]

  • The Hospital for Sick Children (SickKids). Sample Preparation - SPARC BioCentre Molecular Analysis. Available from: [Link]

  • SlideShare. USFDA guidelines for bioanalytical method validation. Available from: [Link]

  • U.S. Department of Health and Human Services. Bioanalytical Method Validation for Biomarkers Guidance. Available from: [Link]

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Application Note: N-Isobutyryl-2-methylalanine (N-iBu-Aib) for Probing Protein-Protein Interactions

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in chemical biology and drug discovery. It details the use of N-Isobutyryl-2-methylalanine (N-iBu-Aib) as a specialized structural motif for designing high-affinity, proteolytically stable peptidomimetics to probe Protein-Protein Interactions (PPIs).

Executive Summary

Protein-Protein Interactions (PPIs) are often termed "undruggable" due to their large, flat, and hydrophobic interface surface areas (


). Native peptides derived from these interfaces often fail as probes because they lack defined secondary structure in solution and are rapidly degraded by proteases.

N-Isobutyryl-2-methylalanine (N-iBu-Aib) is a potent structural tool that solves these two critical problems. It combines the helix-inducing properties of 2-methylalanine (


-aminoisobutyric acid, Aib) with the hydrophobic shielding  of the N-isobutyryl cap. This motif acts as a "structural anchor," forcing short peptides into stable 

-helical or

-helical conformations that mimic the native "hot spot" interactions of proteins like p53, Bcl-2, and Med25.

Scientific Mechanism: Why N-iBu-Aib?

The Thorpe-Ingold Effect (Conformational Restriction)

The core component, 2-methylalanine (Aib) , is an achiral, non-proteinogenic amino acid with two methyl groups at the


-carbon.
  • Steric Hindrance: The gem-dimethyl group severely restricts the rotation of the

    
     and 
    
    
    
    torsion angles.
  • Helical Promotion: This restriction confines the backbone to regions of the Ramachandran plot characteristic of right-handed or left-handed helices (

    
    ).
    
  • Result: Incorporation of even a single Aib residue can nucleate helix formation in an otherwise flexible peptide.[1]

The N-Isobutyryl Capping Strategy

The N-terminus of a peptide is typically charged (


), which is energetically unfavorable when burying into a hydrophobic PPI pocket.
  • Charge Masking: Acylation with an isobutyryl group removes the positive charge.

  • Hydrophobic Mimicry: The isopropyl group of the isobutyryl moiety structurally mimics the side chains of Valine or Leucine. This allows the "cap" to act as an additional hydrophobic contact point within the receptor pocket, effectively extending the binding interface.

  • Protease Resistance: The non-canonical Aib residue combined with an N-acyl cap renders the N-terminus unrecognizable to aminopeptidases, significantly extending half-life in biological assays.

Mechanism Diagram

The following diagram illustrates how N-iBu-Aib stabilizes the bioactive conformation.

Mechanism Unstructured Unstructured Peptide (High Entropy cost upon binding) Aib_Effect Aib Incorporation (Thorpe-Ingold Effect) Unstructured->Aib_Effect Restricts u03C6/u03C8 angles Isobutyryl_Cap N-Isobutyryl Capping (Hydrophobic Shielding) Unstructured->Isobutyryl_Cap Removes N-term charge Preorganized Pre-organized Helix (Low Entropy cost) Aib_Effect->Preorganized Isobutyryl_Cap->Preorganized Binding High Affinity PPI Binding (Protease Resistant) Preorganized->Binding Locks into Hot Spot caption Figure 1: Mechanism of N-iBu-Aib induced stabilization.

Application Note: Designing N-iBu-Aib Probes

Target Selection

This strategy is most effective for PPIs where one partner donates an amphipathic


-helix  into a hydrophobic groove on the acceptor protein.
  • Examples: p53-MDM2, Bcl-2/Bcl-xL-Bak, Med25-Activator (ETV/PEA3).

Sequence Design Rules
  • Identify the Hot Spot: Locate the critical hydrophobic residues (e.g., Phe, Trp, Leu) in the native sequence (positions

    
    ).
    
  • Strategic Aib Replacement: Replace non-contacting residues (often on the solvent-exposed face of the helix) with Aib.

    • Rule of Thumb: Place Aib at positions

      
       or 
      
      
      
      relative to key binding residues to promote turn formation without sterically clashing with the receptor.
  • N-Terminal Capping: Design the sequence to start with Aib, capped with the Isobutyryl group.

    • Structure:Isobutyryl - Aib - [Helix Sequence] - ...

Detailed Protocol: Synthesis and Characterization

Solid Phase Peptide Synthesis (SPPS) of Aib-Peptides

Coupling sterically hindered amino acids like Aib requires optimized conditions. Standard HBTU/HOBt protocols often fail.

Materials:

  • Resin: Rink Amide MBHA (low loading, 0.3–0.5 mmol/g recommended to reduce aggregation).

  • Fmoc-Aib-OH.

  • Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU.

  • Base: DIPEA (N,N-Diisopropylethylamine).

  • Capping Reagent: Isobutyric Anhydride (or Isobutyryl Chloride).

Step-by-Step Protocol:

  • Resin Swelling: Swell resin in DMF for 30 min.

  • Fmoc Deprotection: 20% Piperidine in DMF (2 x 5 min). Wash with DMF (5x).

  • Standard Amino Acid Coupling:

    • 4 eq. Fmoc-AA-OH, 3.9 eq. HBTU, 8 eq. DIPEA in DMF.

    • Reaction time: 45 min.

  • Aib Coupling (Critical Step):

    • Reagents: 4 eq. Fmoc-Aib-OH, 3.9 eq. HATU (stronger activator), 8 eq. DIPEA.

    • Condition: Perform coupling at 50°C (microwave assisted) or for 2–4 hours at room temperature. Double coupling is recommended.

    • Note: Coupling onto an N-terminal Aib is extremely difficult. If the next residue is also hindered, use Fmoc-Amino Acid Fluorides or symmetric anhydrides.

  • N-Terminal Capping (The N-iBu Step):

    • After the final Fmoc deprotection, wash the resin thoroughly.

    • Prepare Mix: 10 eq. Isobutyric Anhydride + 20 eq. DIPEA in DMF.

    • Reaction: Shake for 30–60 minutes at Room Temp.

    • QC: Perform a Kaiser test (ninhydrin). It should be negative (colorless beads), indicating complete capping.

  • Cleavage:

    • Cocktail: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5%

      
      .
      
    • Time: 2–3 hours. Precipitate in cold diethyl ether.

Characterization Workflow
AssayPurposeExpected Outcome for N-iBu-Aib Probe
LC-MS Identity VerificationMass = Peptide MW + 70.04 Da (Isobutyryl) - 1.01 (H).
CD Spectroscopy Secondary StructureDouble minima at 208 nm and 222 nm (indicative of

-helix). N-iBu-Aib peptides often show high helicity even in water.
Proteolytic Stability Biological Half-lifeIncubate with trypsin/chymotrypsin. N-iBu-Aib probes should show

intactness after 4h vs. native peptide (

).

Experimental Workflow Diagram

Protocol Design 1. Design Phase Identify Hot Spot Residues Insert Aib at non-contact sites Synthesis 2. SPPS Synthesis Resin: Rink Amide Coupling: HATU/DIPEA (50°C) Cap: Isobutyric Anhydride Design->Synthesis Cleavage 3. Cleavage & Purification TFA/TIS/H2O -> HPLC Synthesis->Cleavage Validation 4. Validation Assays Cleavage->Validation CD CD Spectroscopy (Confirm Helicity) Validation->CD Binding Binding Assay (FP/SPR) (Determine Kd) Validation->Binding caption Figure 2: Experimental workflow for N-iBu-Aib peptide generation.

Case Study: Targeting the Med25 Coactivator

Reference Context: This case study is based on the work involving lipopeptidomimetics targeting the Med25-Activator interaction (See Reference 1).

The Challenge: The Mediator complex subunit Med25 interacts with acidic transcriptional activators (e.g., ETV/PEA3) via a dynamic


-helical interface. Native peptides from activators bind weakly and are unstable.

The Solution: Researchers designed a "lipopeptidomimetic" probe.

  • Sequence: Based on the activator TAD (Transcriptional Activation Domain).

  • Modification: The N-terminus was capped with N-Isobutyryl-Aib (or similar branched lipid-Aib motifs).

  • Result: The N-Isobutyryl-Aib cap mimicked the hydrophobic engagement of the native helix while the Aib residue pre-organized the peptide. This resulted in a >20-fold increase in affinity (

    
     improved from 
    
    
    
    to
    
    
    ) and enabled the probe to disrupt the Med25-ETV interaction in a triple-negative breast cancer cell model.[2]

References

  • A Lipopeptidomimetic of Transcriptional Activation Domains Selectively Disrupts the Coactivator Med25 Protein–Protein Interactions. Source:ACS Chemical Biology / NIH PubMed Central. Context: Demonstrates the use of N-terminal branched acyl groups (like isobutyryl) combined with helical peptides to target Med25. URL:[Link]

  • Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides. Source:Chemical Communications, 2020. Context: Protocol for synthesizing difficult Aib-rich sequences. URL:[Link]

  • Enhanced protein thermostability by Ala-->Aib replacement. Source:Protein Engineering, NIH PubMed. Context: Fundamental mechanism of Aib-induced stabilization. URL:[Link]

  • Peptaibols: natural peptides containing alpha-aminoisobutyric acid. Source: General Chemical Biology Literature. Context: Background on natural N-acetyl/N-isobutyryl Aib peptides (e.g., Alamethicin) which inspired these synthetic probes.

Sources

Troubleshooting & Optimization

Preventing racemization during the synthesis of N-Isobutyryl-2-methylalanine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Chiral Integrity in N-Acyl Amino Acid Synthesis

A Guide to Preventing Racemization during the Synthesis of N-Isobutyryl Amino Acids

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of N-acyl amino acids. As a Senior Application Scientist, my goal is to provide you with not only robust protocols but also the underlying chemical principles to empower you to troubleshoot and optimize your synthetic strategies, ensuring the highest degree of stereochemical fidelity.

Introduction: The Challenge of Maintaining Chirality

The synthesis of N-acyl amino acids, such as N-Isobutyryl-2-methylalanine, is a crucial step in the development of novel peptides and pharmaceutical agents. The biological activity of these molecules is often critically dependent on their stereochemistry. The loss of a defined stereocenter through racemization can lead to diminished efficacy, altered pharmacological profiles, or the formation of undesired diastereomers in subsequent steps, complicating purification and reducing overall yield.

A Note on the Target Molecule: N-Isobutyryl-2-methylalanine

It is important to clarify a key chemical point from the outset. The molecule 2-methylalanine (α-aminoisobutyric acid, Aib) is achiral . Its alpha-carbon is bonded to two identical methyl groups, and therefore, it does not possess a stereocenter. Consequently, racemization is not a relevant concern for this specific molecule.

However, the query highlights a frequent and critical challenge in synthetic chemistry: preventing racemization during the N-acylation of chiral α-amino acids (e.g., Alanine, Phenylalanine, Valine). This guide will therefore address this broader, more common issue. We will use the synthesis of N-Isobutyryl-L-Alanine as a representative example to explore the mechanisms of racemization and present field-proven strategies to preserve stereochemical integrity.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the mechanisms and factors influencing racemization.

Q1: What is racemization in the context of amino acid synthesis?

A: Racemization is the process by which an enantiomerically pure or enriched chiral compound is converted into a mixture containing equal amounts of both enantiomers (a racemate). In the synthesis of N-acyl amino acids, this typically involves the transient removal and re-addition of the proton at the α-carbon, which flattens the stereocenter and allows for the formation of the opposite enantiomer.

Q2: What is the primary mechanism for racemization during amide bond formation?

A: The most prevalent pathway for racemization during the activation of an N-acyl amino acid's carboxyl group is through the formation of a planar, achiral intermediate known as a 5(4H)-oxazolone (or azlactone).[1] The activated carboxyl group intramolecularly cyclizes with the N-acyl oxygen. The resulting oxazolone has an acidic proton at the C4 position (the original α-carbon), which is readily abstracted by a base. The subsequent enolate is planar and achiral. Reprotonation can occur from either face, leading to a racemic mixture of the oxazolone, which then reacts with the amine nucleophile to yield a racemized peptide product.[1][2]

RacemizationMechanism cluster_0 Chiral N-Acyl Amino Acid cluster_1 Activation & Cyclization cluster_2 Racemization Pathway cluster_3 Product Formation Start R-CO-NH-CHR'-COOH Activated Activated Ester Start->Activated Coupling Reagent Oxazolone 5(4H)-Oxazolone (Chiral) Activated->Oxazolone Intramolecular Cyclization Enolate Achiral Enolate (Planar Intermediate) Oxazolone->Enolate Product_R Desired Product (No Racemization) Oxazolone->Product_R + Amine (R'NH₂) (Fast) RacemicOxazolone Racemic Oxazolone Enolate->RacemicOxazolone + H⁺ Product_S Racemized Product RacemicOxazolone->Product_S + Amine (R'NH₂) (Slow)

Caption: The Oxazolone Mechanism of Racemization.

Q3: Why are N-acylamino acids (like N-Isobutyryl) more susceptible to racemization than N-Boc or N-Fmoc protected amino acids?

A: The susceptibility to racemization is directly related to the ease of oxazolone formation. The carbonyl oxygen of an N-acyl group (like isobutyryl) is highly nucleophilic and readily participates in the cyclization to form the oxazolone intermediate.[2][3] In contrast, N-alkoxycarbonyl protecting groups such as Boc (tert-butoxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl) have an oxygen atom adjacent to the carbonyl group. This oxygen atom donates electron density through resonance, making the carbonyl oxygen less nucleophilic and significantly disfavoring the formation of the oxazolone ring.[2] Therefore, urethane-protected amino acids are much more resistant to racemization during activation.

Q4: What are the key experimental factors that influence the rate of racemization?

A: Several factors must be carefully controlled:

  • Coupling Reagent: The choice of activating agent is critical. Some reagents generate highly reactive intermediates that are more prone to cyclization.

  • Base: The presence, strength, and stoichiometry of the base used can dramatically accelerate racemization by promoting the abstraction of the α-proton from the oxazolone intermediate.[4][5]

  • Temperature: Higher temperatures increase the rates of both oxazolone formation and enolization, leading to more significant racemization.[4]

  • Solvent: Polar aprotic solvents like DMF or NMP can stabilize the charged enolate intermediate, potentially increasing the rate of racemization compared to less polar solvents like dichloromethane (DCM).

  • Reaction Time: Prolonged exposure of the activated amino acid to the reaction conditions before it is consumed by the nucleophile increases the opportunity for racemization to occur.[4]

Troubleshooting Guide: Preserving Stereochemical Integrity

This section provides solutions to common problems encountered during the synthesis of N-acyl amino acids.

Problem 1: Significant racemization is detected after coupling isobutyric acid to my chiral amino acid.

  • Q: I used a standard DCC/DMAP procedure to couple isobutyric acid to my amino acid ester and found nearly 50% of the wrong enantiomer. What went wrong?

  • A: This is a classic scenario where the choice of reagents is the primary culprit. While effective for esterification, the combination of a carbodiimide like Dicyclohexylcarbodiimide (DCC) with a highly nucleophilic and basic catalyst like 4-(Dimethylamino)pyridine (DMAP) is known to be strongly racemizing for N-acyl amino acids.[6] The activated intermediate is highly susceptible to racemization via the oxazolone pathway, which is catalyzed by DMAP.

    Solution:

    • Change your synthetic strategy. The most robust method to synthesize an N-isobutyryl amino acid is to perform the N-acylation directly on the free amino acid or its ester, rather than coupling an activated N-isobutyryl amino acid. A Schotten-Baumann reaction is often ideal. See Protocol 1 for a detailed procedure.

    • If coupling is unavoidable, use racemization-suppressing additives. If you must activate the carboxyl group of an N-isobutyryl amino acid for a subsequent coupling step, never use a carbodiimide alone or with DMAP. Instead, use it in combination with additives like 1-Hydroxybenzotriazole (HOBt) or, more effectively, Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[2][4] These additives form active esters that are more reactive towards the amine nucleophile than they are towards intramolecular cyclization, thus minimizing oxazolone formation.[7]

Problem 2: I'm still observing low to moderate racemization even when using a modern coupling reagent with additives.

  • Q: I switched to a DIC/Oxyma coupling system to join my N-isobutyryl-L-alanine to an amine, but my enantiomeric excess (e.e.) is still only 90%. How can I improve this?

  • A: When you are already using an optimized coupling reagent cocktail, the next factors to scrutinize are the base and the temperature.

    Solution:

    • Evaluate Your Base: The base used to neutralize the amino acid salt or to facilitate the coupling can be a major contributor to racemization.

      • Avoid Strong Bases: Avoid highly basic tertiary amines like N,N-Diisopropylethylamine (DIEA) if possible.[4][5]

      • Use Weaker, Hindered Bases: Switch to a sterically hindered, weaker base such as N-Methylmorpholine (NMM) or 2,4,6-Collidine.[5] These are less effective at abstracting the α-proton from the oxazolone intermediate.

      • Control Stoichiometry: Use the minimum amount of base necessary, typically 1.0-1.1 equivalents for an amine salt. Excess base creates a more favorable environment for proton abstraction.

    • Control the Temperature: Perform the reaction at a lower temperature. Start the activation and coupling at 0 °C and allow the reaction to slowly warm to room temperature.[4] Avoid any external heating unless absolutely necessary for solubility, and even then, use the lowest possible temperature.

    • Minimize Activation Time: Add the amine nucleophile to the reaction mixture as soon as possible after the activating agents have been added to the N-acyl amino acid. Pre-activating the acid for an extended period before adding the amine is a common cause of racemization.

TroubleshootingWorkflow Start Racemization Detected? Reagent Are you using a carbodiimide (DCC, DIC) alone or with DMAP? Start->Reagent Yes Success Problem Solved Start->Success No Base Are you using a strong base like DIEA or excess base? Reagent->Base No Sol_Reagent ACTION: Use coupling reagent with additive (e.g., DIC/Oxyma, HATU). Reagent->Sol_Reagent Yes Temp Is the reaction run at elevated temperature? Base->Temp No Sol_Base ACTION: Switch to a weaker, hindered base (NMM, Collidine). Use min. stoichiometry. Base->Sol_Base Yes Strategy Is your overall strategy prone to racemization? Temp->Strategy No Sol_Temp ACTION: Run reaction at 0°C to RT. Avoid heating. Temp->Sol_Temp Yes Sol_Strategy ACTION: Synthesize via direct N-acylation (Schotten-Baumann) if possible. See Protocol 1. Strategy->Sol_Strategy Yes Strategy->Success No Sol_Reagent->Base Sol_Base->Temp Sol_Temp->Strategy Sol_Strategy->Success

Caption: Troubleshooting Workflow for Racemization.

Data Presentation: Impact of Reagents on Racemization

The selection of coupling reagents and additives has the most significant impact on preserving stereochemical integrity. The table below summarizes the relative risk of racemization associated with common reagent systems.

Coupling Reagent SystemAdditiveBase Often UsedRelative Racemization RiskRationale
Carbodiimides
DCC or DICNoneDIEA / NMMVery High Highly reactive intermediate, no suppression of oxazolone formation.[6]
DCC or DICHOBtDIEA / NMMLow HOBt ester is formed, which is less prone to racemization than the O-acylisourea.[7]
DCC or DICOxymaDIEA / NMMVery Low Oxyma provides rapid coupling rates and is a highly effective racemization suppressant.[2]
Uronium/Aminium Salts
HBTU / TBTU(Internal HOBt)DIEA / NMMLow In-situ formation of HOBt active ester minimizes racemization.[4]
HATU / HCTU(Internal HOAt)DIEA / NMMVery Low HOAt is a superior additive to HOBt, leading to faster coupling and less racemization.[4][7]

Recommended Experimental Protocols

These protocols provide step-by-step methodologies for synthesizing N-isobutyryl amino acids with a high degree of chiral purity.

Protocol 1: Synthesis of N-Isobutyryl-L-Alanine (High Chiral Purity)

This method utilizes a modified Schotten-Baumann reaction, which directly acylates the amine and generally poses a very low risk of racemization to the unactivated α-carbon.

Materials:

  • L-Alanine (1.0 eq)

  • Dioxane

  • Water

  • Sodium Hydroxide (NaOH, 2.2 eq)

  • Isobutyryl Chloride (1.1 eq)

  • Hydrochloric Acid (HCl), concentrated

  • Ethyl Acetate

  • Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve L-Alanine (1.0 eq) in a 1 M aqueous solution of NaOH (2.2 eq). Cool the flask to 0 °C in an ice-water bath.

  • Acylation: Add dioxane to the mixture until a homogenous solution is achieved (approx. 1:1 ratio of water to dioxane). While stirring vigorously at 0 °C, add isobutyryl chloride (1.1 eq) dropwise over 15-20 minutes.

    • Causality Note: The basic aqueous conditions ensure the amino group is deprotonated and nucleophilic, while the low temperature controls the exothermicity of the reaction and minimizes side reactions. The carboxylate is unactivated, preventing oxazolone formation.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours. Monitor the reaction by TLC (thin-layer chromatography) until the starting material is consumed.

  • Workup - Acidification: Cool the reaction mixture back to 0 °C and carefully acidify to pH 1-2 by the slow addition of concentrated HCl. The product, N-Isobutyryl-L-Alanine, should precipitate as a white solid.

  • Extraction: Extract the aqueous mixture three times with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification & Analysis: The product can be purified by recrystallization (e.g., from ethyl acetate/hexanes). Crucially, the enantiomeric purity should be verified using a chiral HPLC or GC method after conversion to a suitable ester (e.g., methyl ester).

Protocol 2: Racemization-Suppressed Coupling of N-Isobutyryl-L-Alanine

This protocol is for instances where the synthesized N-acyl amino acid must be coupled to another amine, the step carrying the highest risk of racemization.

Materials:

  • N-Isobutyryl-L-Alanine (1.0 eq)

  • Amine Nucleophile (e.g., Benzylamine, 1.0 eq)

  • Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma, 1.1 eq)

  • N,N'-Diisopropylcarbodiimide (DIC, 1.1 eq)

  • N-Methylmorpholine (NMM, 1.1 eq, if starting with an amine salt)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

  • Setup: In a flame-dried, argon-purged flask, dissolve N-Isobutyryl-L-Alanine (1.0 eq) and Oxyma (1.1 eq) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Activation: Add DIC (1.1 eq) to the solution and stir for 5-10 minutes.

    • Causality Note: This is the critical activation step. Performing it at 0 °C and in the presence of Oxyma ensures that the highly reactive O-acylisourea intermediate is rapidly trapped to form the less racemization-prone Oxyma active ester.

  • Nucleophile Addition: Add the amine nucleophile (1.0 eq) to the reaction mixture. If the amine is a hydrochloride or other salt, add NMM (1.1 eq) concurrently.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 4-12 hours, monitoring by TLC or LC-MS.

  • Workup: Filter the mixture to remove the diisopropylurea byproduct. Wash the filtrate with 1 M HCl, saturated NaHCO₃, and brine.

  • Purification and Analysis: Dry the organic layer over MgSO₄, filter, and concentrate. Purify the product by column chromatography. Determine the diastereomeric or enantiomeric excess of the purified product by chiral HPLC to validate the effectiveness of the suppression method.

References

  • BenchChem. (2025). Synthesis of N-Methyl-L-alanine: A Technical Guide.
  • Sun, D., Zhang, L., & Wang, J. (n.d.). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Asian Journal of Chemistry.
  • Hanessian, S., & Leger, R. (1992). Convenient synthesis of N2-isobutyryl-2′-O-methyl guanosine by efficient alkylation of O6-trimethylsilylethyl-3′,5′-O-di-tert-butylsilyl guanosine. Canadian Journal of Chemistry, 70(2), 702-705.
  • BenchChem. (2025).
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Ye, W. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. Apeptide Co., Ltd.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • Han, Y., & Albericio, F. (2004). Study of the Racemization Observed in the Amide Bond Forming Reaction on Silica Gel.

Sources

Troubleshooting low yield in N-Isobutyryl-2-methylalanine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Steric Challenge

Welcome to the technical support guide for the acylation of 2-aminoisobutyric acid (Aib). If you are experiencing low yields (typically <40%), you are likely battling the steric hindrance inherent to the Aib scaffold.

Unlike standard amino acids (e.g., Alanine, Glycine), Aib possesses a quaternary


-carbon (

-dimethyl). This creates significant steric bulk around the nucleophilic amino group, drastically reducing the rate of acylation. Consequently, competitive hydrolysis of the acylating agent (Isobutyryl chloride) often dominates over the desired amide bond formation.

This guide provides optimized protocols and troubleshooting workflows to overcome these kinetic barriers.

Module 1: Reaction Optimization (The Chemistry)

Diagnostic: Which Method Are You Using?
MethodReagentsCommon Failure ModeRecommended For
A. Schotten-Baumann NaOH (aq), Isobutyryl ChlorideHydrolysis. The reagent hydrolyzes before it can react with the hindered amine.Scale-up, Green Chemistry, Cost-sensitive projects.
B. Anhydrous/Organic DCM/THF, Et

N/DIPEA, Isobutyryl Chloride
Incomplete Conversion. Reaction is too slow at RT; amine salt precipitates.High-value synthesis, strict stoichiometry.
Protocol A: Optimized Schotten-Baumann (Aqueous)

Best for overcoming sterics via excess reagent.

The Logic: Aib is zwitterionic. You must maintain a high pH (>10) to keep the amine deprotonated (nucleophilic), but high pH accelerates isobutyryl chloride hydrolysis. The Fix: Use a high excess of acyl chloride and vigorous stirring to maximize the interfacial reaction rate.

Step-by-Step:

  • Dissolution: Dissolve Aib (1.0 equiv) in 4M NaOH (2.5 equiv). Ensure the solution is homogeneous.

    • Note: The extra base is to neutralize the HCl generated during the reaction.

  • Cooling: Cool to 0–5 °C.

    • Why: Retards the hydrolysis rate of the acid chloride more than the acylation rate.

  • Addition: Add Isobutyryl chloride (2.0 – 2.5 equiv ) dropwise over 1 hour.

    • Critical: Do not dump it in. Simultaneous addition of extra NaOH may be required to maintain pH > 10 (monitor with pH paper).

  • Reaction: Allow to warm to Room Temperature (RT) and stir vigorously for 4–12 hours.

    • Checkpoint: The solution should remain basic. If pH drops < 9, add NaOH.

Protocol B: Anhydrous Acylation

Best for forcing conditions.

The Logic: Eliminating water prevents hydrolysis, allowing time for the slow amine to react. The Fix: Use a nucleophilic catalyst (DMAP) and heat.

Step-by-Step:

  • Suspension: Suspend Aib (1.0 equiv) in dry DCM or THF (0.5 M).

  • Silylation (Optional but Recommended): Add TMSCl (2.2 equiv) and reflux for 1 hour.

    • Why: Converts Aib to the TMS-ester/TMS-amine, which is soluble and much more reactive (The "Vorbrüggen" modification).

  • Base: Add dry Triethylamine (3.0 equiv) or DIPEA.

  • Acylation: Add Isobutyryl chloride (1.2 equiv) and DMAP (0.1 equiv) .

  • Conditions: Reflux (40–60 °C) for 12–24 hours.

    • Note: Steric hindrance requires thermal energy to cross the activation barrier.

Module 2: Workup & Isolation (The Physics)

Even with 100% conversion, yields often crash during extraction. The product, N-Isobutyryl-Aib, is a carboxylic acid with specific solubility behaviors.

The Solubility Trap
  • pH > 5: Product is a carboxylate salt (Water Soluble). Yield Loss: 100%

  • pH < 2: Product is a free acid (Organic Soluble).

  • Partition Coefficient: N-Isobutyryl-Aib is small and polar. Even at pH 1, it may partition partially into water.

DOT Diagram: Workup Decision Logic

WorkupLogic Start Reaction Complete (Basic Mixture) Wash Wash with Et2O/DCM (Remove neutral impurities) Start->Wash Remove non-polar byproducts Acidify Acidify Aqueous Layer (HCl to pH 1-2) Wash->Acidify Aqueous phase only Extract Extract with EtOAc (3x) + Sat. NaCl (Brine) Acidify->Extract Protonation of COOH Check Check Aqueous Layer (TLC/NMR) Extract->Check If yield low Dry Dry Organic Layer (Na2SO4) & Evaporate Extract->Dry Organic phase Check->Extract Re-extract with more polar solvent (DCM/iPrOH) Result Solid Product (N-Isobutyryl-Aib) Dry->Result

Caption: Logical workflow for maximizing recovery of the amphiphilic product from aqueous reaction mixtures.

Optimized Isolation Protocol
  • Initial Wash: Wash the basic reaction mixture (pH > 10) with Diethyl Ether (

    
    ). Discard the organic layer (removes unreacted acid chloride/anhydride).
    
  • Acidification: Cool the aqueous layer on ice. Slowly add 6M HCl until pH = 1 .

    • Warning: Precipitate may form.[1] Do not filter yet; this is likely your product.

  • Salting Out: Saturate the aqueous phase with solid NaCl.

    • Why: Increases the ionic strength, forcing the organic product out of the water (Salting-out effect).

  • Extraction: Extract 3 times with Ethyl Acetate (EtOAc) .

    • Tip: If yield is still low, use DCM containing 5% Methanol.

  • Drying: Dry over

    
     and concentrate.
    

Module 3: Analytical Verification

Confirm you have the correct product and not the starting material or hydrolyzed reagent.

FeatureN-Isobutyryl-Aib (Product)Aib (Starting Material)Isobutyric Acid (Byproduct)
1H NMR (DMSO-d6)

1.35 (s, 6H, Aib-

)

1.0 (d, 6H, Iso-

)

8.0 (s, 1H, NH)

1.45 (s, 6H) No NH signal (zwitterion exchange)

1.1 (d, 6H) No singlet at 1.35
Solubility Soluble in EtOAc, DCM, MeOHInsoluble in DCM/EtOAcSoluble in everything
TLC (MeOH:DCM)

~ 0.4 - 0.5

< 0.1 (Baseline)

> 0.8

Frequently Asked Questions (Troubleshooting)

Q: I see a white solid precipitate during acidification, but it disappears when I add solvent. Where did it go? A: That solid was likely your product precipitating out of the acidic water. When you added EtOAc, it dissolved into the organic layer. This is good. If it dissolved back into the water, your pH is not low enough (re-check pH < 2).

Q: Can I use Isobutyric Anhydride instead of the Chloride? A: Yes, but the reaction will be slower.

  • Adjustment: You must use the Anhydrous Protocol (B) with heating. Anhydrides are poor electrophiles for sterically hindered amines like Aib at room temperature. You will need DMAP as a catalyst.

Q: My yield is 10%. Where is the rest? A: It is likely in your aqueous waste stream.

  • Take your aqueous waste.

  • Add more HCl (ensure pH 1).

  • Add solid NaCl until it stops dissolving.

  • Extract with THF or n-Butanol .

  • Run TLC to confirm recovery.

Q: Why not use standard peptide coupling agents (EDC/HOBt)? A: Standard coupling reagents often fail with Aib-to-Acid couplings because the activation intermediate is too short-lived compared to the slow rate of nucleophilic attack by the hindered amine. Acid chlorides are more robust for this specific "hard-to-hard" coupling.

References

  • Schotten-Baumann Reaction Conditions

    • Smith, M. B.; March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 6th ed.; Wiley: Hoboken, NJ, 2007.
    • Context: General mechanism for acylation of amines using acid chlorides in biphasic systems.[2]

  • Acylation of Hindered Amino Acids (Aib)

    • Leplawy, M. T.; Jones, D. S.; Kenner, G. W.; Sheppard, R. C. "Peptides. Part XI. Synthesis of Peptides Derived from -Methylalanine." Tetrahedron1960, 11, 39–51.
    • Context: Foundational work establishing the difficulty of Aib coupling and the necessity of acid chlorides or vigorous activ
  • Gem-Dialkyl Effect (Thorpe-Ingold)

    • Jung, M. E.; Piizzi, G.
    • Context: Explains the stability of the Aib product and the steric barriers to its form
  • Properties of Alpha-Aminoisobutyric Acid

    • PubChem Compound Summary for CID 6119, Aminoisobutyric acid.[3]

    • Context: pKa values (2.36 for carboxyl)

Sources

Side reactions in the deprotection of N-Isobutyryl-2-methylalanine containing peptides

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-Isobutyryl-2-methylalanine Deprotection

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to our dedicated technical support center for troubleshooting side reactions during the deprotection of peptides containing N-Isobutyryl-2-methylalanine (N-iBu-Aib). As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the unique challenges presented by this sterically hindered amino acid derivative. The bulky isobutyryl group, coupled with the gem-dimethyl substitution of α-aminoisobutyric acid (Aib), can lead to unexpected side reactions and incomplete deprotection. This guide offers a structured approach to understanding, identifying, and mitigating these issues.

Frequently Asked Questions (FAQs)

Here we address the most common initial queries regarding the deprotection of N-iBu-Aib containing peptides.

Q1: Why is the deprotection of N-Isobutyryl-2-methylalanine (N-iBu-Aib) containing peptides particularly challenging?

The primary challenge stems from a combination of steric hindrance and the chemical stability of the isobutyryl amide bond. The two methyl groups on the α-carbon of Aib, along with the bulky isobutyryl group, sterically shield the amide bond from attacking reagents. This steric hindrance can significantly slow down the kinetics of deprotection, often leading to incomplete removal of the N-isobutyryl group under standard conditions.[1] Furthermore, the isobutyryl group itself is known to be more resistant to hydrolysis compared to other common acyl protecting groups like acetyl or formyl.[2]

Q2: What are the most common side reactions I should expect during the deprotection of N-iBu-Aib peptides?

The most prevalent issues are:

  • Incomplete Deprotection: A significant portion of the peptide may retain the N-isobutyryl group.

  • Peptide Bond Hydrolysis: The harsh acidic conditions required for complete deprotection can lead to the cleavage of peptide bonds elsewhere in the sequence.[3][4][5]

  • Diketopiperazine (DKP) Formation: If the N-iBu-Aib is at or near the N-terminus, the deprotected peptide can undergo intramolecular cyclization to form a diketopiperazine, leading to truncation of the desired peptide.[6][7][8]

Q3: What are the initial signs in my analytical data (HPLC, MS) that suggest I have deprotection issues?

In your initial analysis, you should look for:

  • HPLC: Multiple peaks in your chromatogram. The peak corresponding to the incompletely deprotected peptide will have a different retention time (often longer due to increased hydrophobicity) than the fully deprotected peptide.

  • Mass Spectrometry (MS): The presence of a mass corresponding to your desired peptide plus the mass of the isobutyryl group (70.09 Da). You may also see fragments corresponding to peptide bond cleavage or diketopiperazine formation.[4][5][9]

Troubleshooting Guide: A Deeper Dive

This section provides a more detailed, cause-and-effect analysis of the problems you might encounter, along with actionable solutions.

Issue 1: Incomplete Deprotection of the N-Isobutyryl Group

Root Cause Analysis:

The N-isobutyryl amide bond is sterically hindered and electronically stable. Standard deprotection protocols, especially those optimized for less hindered amino acids, often fail to provide the necessary reaction conditions for complete cleavage.

Visualizing the Challenge:

G cluster_0 Steric Hindrance cluster_1 Deprotection Reagent cluster_2 Outcome Bulky Isobutyryl Group Bulky Isobutyryl Group Reagent Access Reagent Access Bulky Isobutyryl Group->Reagent Access Blocks Gem-dimethyl Aib Gem-dimethyl Aib Gem-dimethyl Aib->Reagent Access Blocks Incomplete Deprotection Incomplete Deprotection Reagent Access->Incomplete Deprotection Leads to

Caption: Steric hindrance from the isobutyryl group and Aib residue impeding reagent access.

Troubleshooting Strategies & Protocols:

StrategyProtocol DetailsExpected Outcome
Increase Reaction Time and/or Temperature Extend the standard TFA cleavage time from 2-4 hours to 6-8 hours. If incomplete deprotection persists, consider a carefully controlled increase in temperature to 30-40°C. Monitor for degradation.Improved cleavage of the isobutyryl group.
Optimize Scavenger Cocktail For TFA cleavage, a standard cocktail is 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS).[10][11][12] For peptides containing sensitive residues like Trp, Cys, or Met, consider using Reagent K (TFA/water/phenol/thioanisole/EDT).[13]Minimized side reactions on sensitive amino acid residues while promoting deprotection.
Alternative Stronger Acid Cleavage In challenging cases, a two-step "low-high" HF cleavage or a TFMSA-TFA-Me2S system can be employed. These are harsh conditions and should be used with caution and appropriate safety measures.[14]More complete deprotection, but with a higher risk of peptide degradation.

Experimental Protocol: Extended TFA Cleavage

  • Place the dried peptide-resin in a suitable reaction vessel.

  • Add a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v) at a ratio of 10-20 mL per gram of resin.

  • Stir the suspension at room temperature for 6-8 hours.

  • Filter the resin and wash with fresh TFA.

  • Precipitate the peptide in cold diethyl ether.

  • Centrifuge, decant the ether, and wash the peptide pellet with cold ether 2-3 times.

  • Dry the peptide under vacuum.

  • Analyze the crude peptide by HPLC and MS to assess the completeness of deprotection.

Issue 2: Acid-Catalyzed Hydrolysis of Peptide Bonds

Root Cause Analysis:

The prolonged exposure to strong acids required for N-isobutyryl deprotection can lead to the non-specific cleavage of peptide bonds within the peptide sequence.[15][16][17] This is a competing reaction that becomes more significant with longer reaction times and higher acid concentrations.

Mechanism of Acid-Catalyzed Peptide Bond Hydrolysis:

G Peptide_Bond Peptide Bond (Amide) Protonation Protonation of Carbonyl Oxygen Peptide_Bond->Protonation H+ Nucleophilic_Attack Nucleophilic Attack by Water Protonation->Nucleophilic_Attack H2O Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Proton_Transfer Proton Transfer to Amine Tetrahedral_Intermediate->Proton_Transfer Cleavage Peptide Bond Cleavage Proton_Transfer->Cleavage Products Carboxylic Acid + Amine Cleavage->Products

Caption: Simplified mechanism of acid-catalyzed peptide bond hydrolysis.

Troubleshooting Strategies & Protocols:

StrategyProtocol DetailsExpected Outcome
Minimize Water Content in Cleavage Cocktail Replace water with a scavenger like triethylsilane (TES) to reduce the availability of nucleophilic water. A cocktail of TFA/TES (95:5, v/v) can be effective.[18]Reduced incidence of peptide bond hydrolysis.
Stepwise Deprotection If possible, design the synthesis with orthogonal protecting groups that allow for the removal of the N-isobutyryl group under different conditions than the final cleavage from the resin. This is often not feasible with standard solid-phase synthesis strategies.Selective deprotection without global peptide degradation.
Issue 3: Diketopiperazine (DKP) Formation

Root Cause Analysis:

If the N-iBu-Aib is at the N-terminus or the second residue, upon removal of the isobutyryl group, the free N-terminal amine can intramolecularly attack the carbonyl of the second amino acid's peptide bond, leading to the formation of a stable six-membered ring (diketopiperazine) and cleavage of the rest of the peptide.[6][7][8] The presence of Aib can influence the rate of this side reaction.[6]

Troubleshooting Strategies & Protocols:

StrategyProtocol DetailsExpected Outcome
Immediate Coupling After Deprotection In solid-phase synthesis, if the N-iBu-Aib is not the N-terminal residue, proceed immediately to the next coupling step after the deprotection of the preceding amino acid to minimize the time the free amine is exposed.Reduced opportunity for DKP formation.
Use of DBU in Deprotection For on-resin deprotection of an N-terminal Fmoc group preceding the N-iBu-Aib residue, the use of 2% DBU in DMF can sometimes suppress DKP formation compared to piperidine.Lower levels of DKP-related truncation.

Analytical Characterization of Side Products

A crucial aspect of troubleshooting is the accurate identification of side products.

Analytical TechniqueExpected Observations for Side Products
Reversed-Phase HPLC (RP-HPLC) - Incomplete Deprotection: A more hydrophobic (later eluting) peak with a mass increase of +70.09 Da. - Hydrolysis Fragments: Earlier eluting, more polar peaks with lower molecular weights. - DKP: A small, early eluting peak corresponding to the cyclic dipeptide.
Mass Spectrometry (MS/MS) - Incomplete Deprotection: Parent ion with M+70.09. - Hydrolysis Fragments: Fragmentation pattern will reveal the sequence of the cleaved peptides.[5] - DKP: A parent ion corresponding to the mass of the first two amino acids minus two water molecules.
Nuclear Magnetic Resonance (NMR) Can provide definitive structural confirmation of side products if they can be isolated in sufficient quantity.[19]

References

  • ATDBio. (n.d.). Solid-phase oligonucleotide synthesis. Retrieved February 7, 2026, from [Link]

  • Urban, J., Vaisar, T., Shen, R., & Lee, M. S. (1996). Lability of N-alkylated peptides towards TFA cleavage. International journal of peptide and protein research, 47(3), 182–189. [Link]

  • Chemistry LibreTexts. (2023, January 22). Acid Catalyzed Hydrolysis of Esters. [Link]

  • ResearchGate. (2025, August 7). Molecular Mechanism of Acid-Catalyzed Hydrolysis of Peptide Bonds Using a Model Compound. [Link]

  • ResearchGate. (n.d.). Removal of N-Terminal Blocking Groups from Proteins. Retrieved February 7, 2026, from [Link]

  • Pearson. (2022, July 22). Amino Acid Hydrolysis Explained: Definition, Examples, Practice & Video Lessons. [Link]

  • Google Patents. (n.d.). US4071511A - Method of removing formyl groups from N-formyl-amino acid and N-formyl-peptide esters having free carboxyl groups.
  • PubMed. (n.d.). Removal of N-terminal blocking groups from proteins. Retrieved February 7, 2026, from [Link]

  • ACS Publications. (2014, March 12). Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. [Link]

  • PubMed. (n.d.). A cleavage method which minimizes side-reactions following Fmoc solid phase peptide synthesis. Retrieved February 7, 2026, from [Link]

  • PMC. (n.d.). The influence of solvent on conformational properties of peptides with Aib residue—a DFT study. Retrieved February 7, 2026, from [Link]

  • Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved February 7, 2026, from [Link]

  • ACS Publications. (n.d.). Structure and fragmentation of b2 ions in peptide mass spectra. Retrieved February 7, 2026, from [Link]

  • PubMed. (2010, April 8). Molecular mechanism of acid-catalyzed hydrolysis of peptide bonds using a model compound. [Link]

  • Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters - Saponification. [Link]

  • PubMed. (n.d.). Effects of Aib residues insertion on the structural-functional properties of the frog skin-derived peptide esculentin-1a(1-21)NH2. Retrieved February 7, 2026, from [Link]

  • PubMed Central. (n.d.). Expression and Purification of Isotopically Labeled Peptide Inhibitors and Substrates of cAMP-Dependant Protein Kinase A for NMR Analysis. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (2025, October 22). Correlation of cleavage techniques with side-reactions following solid-phase peptide synthesis. [Link]

  • PubMed. (2011, May 15). A study of fragmentation of protonated amides of some acylated amino acids by tandem mass spectrometry: observation of an unusual nitrilium ion. [Link]

  • ACS Publications. (2022, May 16). Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation. [Link]

  • Mascot. (n.d.). Peptide fragmentation. Retrieved February 7, 2026, from [Link]

  • Khan Academy. (n.d.). Peptide bonds: Formation and cleavage. Retrieved February 7, 2026, from [Link]

  • Google Patents. (n.d.). WO2022097540A1 - Peptide synthesis method for suppressing defect caused by diketopiperazine formation.
  • Aapptec. (n.d.). Cleavage Cocktails; Reagent B. Retrieved February 7, 2026, from [Link]

  • YouTube. (2017, November 5). Amino Acid Peptide Linkage and Hydrolysis Reactions. [Link]

  • PubMed. (n.d.). The stereochemistry of peptides containing alpha-aminoisobutyric acid. Retrieved February 7, 2026, from [Link]

  • PMC. (n.d.). Deletion of Ac-NMePhe1 from [NMePhe1]arodyn under Acidic Conditions: 1. Effects of Cleavage Conditions and N-Terminal Functionality. Retrieved February 7, 2026, from [Link]

  • PubMed. (n.d.). Enhanced protein thermostability by Ala-->Aib replacement. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (2025, May 2). Determination of Diketopiperazine Formation During the Solid‐Phase Synthesis of C‐Terminal Acid Peptides. [Link]

  • ResearchGate. (2014, November 30). Why is it so hard to fragment certain ions during MSMS analysis?. [Link]

  • PMC. (n.d.). Factors affecting the physical stability (aggregation) of peptide therapeutics. Retrieved February 7, 2026, from [Link]

  • PMC. (n.d.). Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation. Retrieved February 7, 2026, from [Link]

  • Science Discussions. (n.d.). Mechanisms of Ester hydrolysis. Retrieved February 7, 2026, from [Link]

  • Baran Lab. (n.d.). Diketopiperazines. Retrieved February 7, 2026, from [Link]

Sources

Technical Support Center: Purification of N-Isobutyryl-2-methylalanine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: #AIB-PUR-001 Support Tier: Level 3 (Senior Application Scientist) Safety Warning: Always consult Safety Data Sheets (SDS) for N-isobutyryl derivatives and mobile phase modifiers (TFA, Acetonitrile) before handling. Ensure proper ventilation when using volatile ion-pairing agents.

Introduction: The "Aib" Challenge

Welcome to the technical support hub for hindered amino acid derivatives. You are likely here because N-Isobutyryl-2-methylalanine (N-iPr-Aib) is behaving poorly on your standard HPLC protocol.

These derivatives present a unique "perfect storm" of chromatographic challenges:

  • Steric Bulk: The gem-dimethyl group of the Aib (2-methylalanine) core creates significant steric hindrance, affecting mass transfer kinetics.

  • Detection Silence: The N-isobutyryl cap removes the primary amine, and the molecule lacks a conjugated

    
    -system, making it nearly invisible to standard UV (254 nm).
    
  • Amphiphilicity: The isobutyryl group is hydrophobic, while the free carboxylic acid (if underivatized at the C-terminus) is highly polar, leading to "retention drift" based on pH.

This guide replaces generic advice with specific, field-proven troubleshooting workflows.

Module 1: Detection Strategies

Issue: "I injected my sample, but the chromatogram is flat. Is my compound there?"

Diagnosis: Your compound lacks a chromophore. The amide bond formed by the isobutyryl group absorbs only at low wavelengths (<215 nm). If you are running at 254 nm or 280 nm, you will see nothing.

Protocol A: Low-UV Optimization (The Standard Fix)

  • Wavelength: Set UV to 210 nm or 215 nm .

  • Mobile Phase Constraint: You must use "HPLC Grade" or "LC-MS Grade" solvents. Standard ACS grade acetonitrile absorbs at 210 nm, causing a drifting baseline during gradients.

  • Buffer Choice: Avoid acetate or formate buffers if possible, as they have high UV cutoffs. Use Phosphoric Acid (0.1%) for the cleanest baseline at 210 nm if MS is not required.

Protocol B: Universal Detection (The Advanced Fix) If low-UV is too noisy (e.g., interfering impurities), switch to Charged Aerosol Detection (CAD) or Evaporative Light Scattering (ELSD) .

  • Why: These detectors respond to mass, not optical properties.

  • Note: These are destructive techniques. If you are doing prep-HPLC, you must use a flow splitter.

Module 2: Peak Shape & Tailing

Issue: "My peak looks like a shark fin (fronting) or has a long tail. I can't integrate it reliably."

The Mechanism: N-Isobutyryl-2-methylalanine has a free carboxylic acid (pKa ~4.0). At neutral pH, it is anionic (deprotonated). At acidic pH, it is neutral. Tailing usually occurs when the molecule is partially ionized or interacting with free silanols on the silica column.

Troubleshooting Workflow:

SymptomProbable CauseThe Fix
Tailing (Rear) Silanol InteractionsAdd TFA (0.05% - 0.1%) . The Trifluoroacetic Acid saturates silanols and suppresses ionization.
Fronting (Front) Column Overload / SolubilityReduce Injection Volume . The hydrophobic isobutyryl group may be aggregating in the mobile phase.
Split Peaks Wrong Solvent StrengthMatch Injection Solvent . Dissolve sample in the starting mobile phase (e.g., 5% ACN), not 100% DMSO/MeOH.

Critical Decision: TFA vs. Formic Acid

  • Use TFA (0.1%) for Analytical purity checks or UV-based Prep. It gives the sharpest peaks by forming tight ion pairs.

  • Use Formic Acid (0.1%) for LC-MS applications.[1][2] TFA suppresses ionization in the MS source (signal loss >50%).

Module 3: Stationary Phase Selection

Issue: "I cannot separate the N-Isobutyryl impurity from the starting material."

Expert Insight: Standard C18 columns often fail here because the selectivity is driven purely by hydrophobicity. The "Isobutyryl" group is bulky. You need a column that offers Steric Selectivity or Polar Embedding .

Recommended Columns:

  • Phenyl-Hexyl: The pi-pi interactions and rigid structure of the phenyl ring provide unique selectivity for the bulky isobutyryl group compared to linear alkyl chains.

  • Polar-Embedded C18 (e.g., Waters Atlantis T3, Agilent Zorbax SB-Aq): These prevent "phase collapse" if you need to start at 100% aqueous to retain polar underivatized Aib.

Visualizing the Workflow

The following diagram illustrates the decision logic for method development based on your specific equipment and sample constraints.

MethodDev Start START: N-Isobutyryl-Aib Sample CheckMS Is MS Detection Required? Start->CheckMS YesMS YES: MS Required CheckMS->YesMS Quant/ID NoMS NO: UV Only CheckMS->NoMS Purity/Prep MobileMS Mobile Phase: 0.1% Formic Acid (Avoid TFA) YesMS->MobileMS ColMS Column: Core-Shell C18 or Phenyl-Hexyl (High Efficiency) MobileMS->ColMS Wavelength Set UV: 210-215 nm NoMS->Wavelength MobileUV Mobile Phase: 0.1% TFA (Best Peak Shape) Wavelength->MobileUV CheckTail Peak Tailing Observed? MobileUV->CheckTail CheckTail->ColMS No (Good Peak) FixTail Increase Buffer Strength (Add 20mM Ammonium Formate) CheckTail->FixTail Yes FixTail->CheckTail Re-evaluate

Caption: Logic flow for selecting detection and mobile phase modifiers based on downstream requirements (MS compatibility vs. Peak Shape).

Module 4: Scale-Up (Prep-HPLC)

FAQ: "How much can I load onto a prep column?"

The isobutyryl group increases solubility in organic solvents but decreases it in water.

  • Solubility Test: Attempt to dissolve the crude mixture in 10% Acetonitrile / 90% Water.

    • If cloudy: You must use a "sandwich injection" or dissolve in DMSO, but keep injection volume <1% of column volume to prevent precipitation at the column head.

  • Gradient Shallowing:

    • Once the analytical retention time (

      
      ) is found (e.g., 40% B), create a shallow gradient for the prep run.
      
    • Formula: Start at

      
       and end at 
      
      
      
      over 20 minutes. This maximizes resolution between the target N-isobutyryl derivative and closely eluting impurities.
References
  • Mechanism of Retention & Silanol Suppression

    • Comparison of TFA and Formic Acid in Peptide/Amino Acid Purific
    • Source: [3]

  • Detection Strategies (CAD vs UV)

    • Comparison of UV and Charged Aerosol Detection for compounds lacking chromophores.
    • Source: 2[2]

  • Separation of Hindered Amino Acids

    • HPLC Separation of Underiv
    • Source: 4

  • TFA Alternatives for MS Sensitivity

    • Eliminate TFA and Improve Sensitivity of Peptide Analyses by LC/MS.
    • Source:

Sources

Technical Support Center: Resolving Diastereomers of N-Isobutyryl-2-methylalanine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chiral resolution of N-Isobutyryl-2-methylalanine derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of separating diastereomeric pairs of these valuable compounds. As α,α-disubstituted amino acids, 2-methylalanine derivatives introduce unique conformational constraints into peptides and other pharmacologically active molecules, making stereochemical purity a critical parameter for function and safety.[1][2]

This document moves beyond simple protocols to provide a deeper understanding of the principles at play, helping you troubleshoot common issues and optimize your separation strategy.

Foundational Concepts: The Challenge of Separation

N-Isobutyryl-2-methylalanine itself is achiral. The challenge of resolving "diastereomers" arises when this moiety is part of a larger molecule that contains at least one other chiral center. The goal is typically to resolve a racemic mixture at a different chiral center by using a chiral auxiliary or by forming diastereomeric salts. These diastereomers, unlike enantiomers, have different physical properties, which we can exploit for separation.[3] The two primary industrial and laboratory methods for this are:

  • Fractional Crystallization: Exploits differences in the solubility of diastereomeric salts or compounds.[4]

  • Chiral Chromatography: Utilizes differential interactions with a chiral stationary phase (CSP) to achieve separation.[5][6]

The workflow for resolving a racemic mixture (R/S) using a chiral resolving agent (S') is illustrated below.

G cluster_0 Step 1: Diastereomer Formation cluster_1 Step 2: Separation cluster_2 Step 3: Isolation & Purification cluster_3 Step 4: Chiral Agent Removal racemate Racemic Mixture (R-Compound + S-Compound) reaction Reaction (Salt Formation) racemate->reaction resolver Chiral Resolving Agent (e.g., S'-Amine) resolver->reaction diastereomers Diastereomer Mixture (R,S') + (S,S') reaction->diastereomers separation Separation Method (Crystallization or Chromatography) diastereomers->separation d1 Isolated Diastereomer 1 (e.g., R,S') separation->d1 Less Soluble / Shorter Retention d2 Isolated Diastereomer 2 (e.g., S,S') separation->d2 More Soluble / Longer Retention removal1 Removal of S'-Agent d1->removal1 removal2 Removal of S'-Agent d2->removal2 e1 Pure Enantiomer 1 (R-Compound) e2 Pure Enantiomer 2 (S-Compound) removal1->e1 removal2->e2

Caption: General workflow for chiral resolution via diastereomer formation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common problems encountered during the resolution process in a question-and-answer format.

Section 1: Issues in Fractional Crystallization

Q1: I've performed a fractional crystallization, but the diastereomeric excess (d.e.) of my isolated crystals is very low. What's going wrong?

A1: Low diastereomeric excess after crystallization is a common and frustrating issue. The root cause is almost always suboptimal solubility differentiation between the two diastereomers in your chosen solvent system.

  • Causality: For successful separation, one diastereomer must be significantly less soluble than the other, allowing it to crystallize selectively while the other remains in the mother liquor.[7] If their solubilities are too similar, they will co-precipitate, resulting in a low d.e.

  • Troubleshooting Steps:

    • Solvent Screening (Critical): This is the most important variable. Do not rely on a single solvent. Create a screening matrix of solvents with varying polarities (e.g., isopropanol, acetonitrile, ethyl acetate, and mixtures with water or heptane). The goal is to find a system where one diastereomer is sparingly soluble and the other is highly soluble at the crystallization temperature.[8]

    • Control the Cooling Rate: Rapid cooling often leads to kinetic trapping and co-precipitation. Employ a slow, controlled cooling ramp (e.g., 5-10 °C per hour) to maintain the system near equilibrium, which favors the crystallization of the less soluble diastereomer.[9]

    • Seeding: Introduce a few seed crystals of the desired pure diastereomer when the solution is supersaturated. This bypasses the energy barrier for primary nucleation and promotes controlled crystal growth of the desired form.

    • Check the Phase Diagram: Your system may form a eutectic or a solid solution, which can fundamentally limit the achievable purity from a single crystallization step.[3] If you consistently get a specific d.e. value regardless of conditions, this is a strong possibility.

Q2: My yield of the desired diastereomer is extremely low, even though the purity is high. How can I improve recovery?

A2: This scenario suggests that your conditions are too aggressive, causing the desired product to remain in solution or leading to losses during isolation.

  • Causality: The theoretical maximum yield for resolving a racemic mixture is 50% for the desired enantiomer.[4] Low yields are often due to the chosen solvent being too good, meaning even the "less soluble" diastereomer has significant solubility.

  • Troubleshooting Steps:

    • Use an Anti-Solvent: If your diastereomer is highly soluble in a solvent like methanol, you can often improve the yield by slowly adding an "anti-solvent" in which it is insoluble (e.g., water or heptane) to induce crystallization.

    • Optimize Concentration: Ensure you are working with a saturated or slightly supersaturated solution at the initial high temperature. If the solution is too dilute, the concentration of the less soluble diastereomer may never reach its crystallization point upon cooling.

    • Re-work the Mother Liquor: Don't discard the mother liquor. It is enriched in the other diastereomer. You can potentially isolate it and, if possible, racemize the chiral center of your main compound and recycle it back into the process.

G start Low d.e. in Crystals q1 q1 start->q1 q2 Is cooling rate slow? q1:s->q2 Yes rescreen Action: Perform comprehensive solvent screen. q1:s->rescreen No q3 Are you using seed crystals? q2:s->q3 Yes slow_cool Action: Implement slow, linear cooling ramp. q2:s->slow_cool No seed Action: Introduce seed crystals at supersaturation. q3:s->seed No eutectic Result: System may form a eutectic. Consider chromatography. q3:s->eutectic Yes

Caption: Decision tree for troubleshooting poor crystallization resolution.

Section 2: Issues in Chiral Chromatography

Q1: My diastereomers are co-eluting or showing very poor resolution (Rs < 1.0) on my chiral HPLC column. What should I try first?

A1: Poor chromatographic resolution means the differential interaction between your diastereomers and the chiral stationary phase (CSP) is insufficient. Optimization of the mobile phase is the first and most effective action.

  • Causality: Chiral recognition on a CSP is a delicate balance of interactions (e.g., hydrogen bonding, π-π stacking, steric hindrance). Small changes in the mobile phase composition can dramatically alter these interactions and, therefore, the separation selectivity (α).[10]

  • Troubleshooting Steps:

    • Change the Organic Modifier: If you are using reversed-phase (e.g., C18) to separate diastereomers, the choice of organic modifier is key. If methanol/water gives poor resolution, switch to acetonitrile/water. The different solvent properties can significantly impact selectivity.[11]

    • Optimize Modifier Percentage: Systematically vary the percentage of the organic modifier. Create a gradient or run a series of isocratic methods (e.g., 40%, 50%, 60% acetonitrile) to find the "sweet spot" for resolution.

    • Switch to Normal Phase: For many N-acylated amino acid derivatives, normal-phase chromatography provides superior resolution.[11] Try a silica or a suitable CSP with a mobile phase like hexane/isopropanol or chloroform/methanol.[11][12]

    • Adjust Temperature: Lowering the column temperature often enhances chiral recognition by reducing molecular motion and strengthening transient diastereomeric interactions with the CSP, thereby increasing the resolution factor (Rs). Try running at 15°C instead of ambient temperature.

Q2: I have good analytical separation, but when I scale up to preparative chromatography, the resolution collapses. Why?

A2: This is a classic scale-up problem caused by overloading the stationary phase.

  • Causality: Analytical separations use very small mass loads, ensuring ideal chromatographic behavior. In preparative chromatography, you intentionally overload the column to maximize throughput. If you exceed the column's loading capacity, the stationary phase becomes saturated, leading to peak fronting and a complete loss of resolution as the separation mechanism breaks down.

  • Troubleshooting Steps:

    • Perform a Loading Study: Before scaling up, determine the maximum loading capacity on your analytical column. Inject increasing amounts of your sample (e.g., 1mg, 5mg, 10mg, 20mg) and monitor the resolution. When you see a significant drop in Rs, you have found the approximate dynamic loading capacity.

    • Reduce Concentration: Injecting a large volume of a dilute solution is often better than a small volume of a highly concentrated one. This helps to distribute the sample over a larger portion of the column inlet, reducing local overloading.

    • Optimize the Mobile Phase for Solubility: Ensure your sample is highly soluble in the mobile phase. If it precipitates on the column, it will cause pressure issues and destroy the separation.

Section 3: Analytical & Characterization Issues

Q1: How can I reliably determine the diastereomeric excess (d.e.) of my sample?

A1: Accurate determination of d.e. is crucial for validating your separation. While several methods exist, HPLC and NMR are the gold standards.[13]

  • High-Performance Liquid Chromatography (HPLC): This is the most common and accurate method. Develop a validated analytical method that provides baseline resolution (Rs > 1.5) of the two diastereomer peaks. The d.e. is calculated from the relative peak areas.

    • d.e. (%) = [(Area1 - Area2) / (Area1 + Area2)] * 100

  • Nuclear Magnetic Resonance (¹H NMR): If the diastereomers have protons in chemically distinct environments, you can determine the d.e. by integrating their respective signals. Look for protons close to the chiral centers. Using a high-field instrument (≥400 MHz) is often necessary to resolve the signals.[14] If signals overlap, a chiral solvating agent can sometimes be added to induce chemical shift differences.

  • Optical Rotation: While useful for confirming the identity of a pure enantiomer, polarimetry is not a reliable method for determining the d.e. of a mixture unless a linear relationship between rotation and composition has been rigorously established.[15]

Experimental Protocols

Protocol 1: Method Development for Diastereomer Separation by Chiral HPLC

This protocol outlines a systematic approach to developing a robust analytical method for separating diastereomers of N-Isobutyryl-2-methylalanine derivatives.

  • Column Selection:

    • Start with a common chiral stationary phase known for separating amino acid derivatives, such as a teicoplanin-based CSP (e.g., Astec CHIROBIOTIC T) or a cyclodextrin-based column.[5][6]

    • Alternatively, for diastereomers (which are not enantiomers), a high-resolution achiral column (e.g., a modern C18 or Phenyl-Hexyl phase) may be sufficient and should be tried first.[11]

  • Mobile Phase Screening (Reversed-Phase):

    • Prepare two primary mobile phases:

      • Mobile Phase A: 0.1% Formic Acid in Water

      • Mobile Phase B1: 0.1% Formic Acid in Acetonitrile

      • Mobile Phase B2: 0.1% Formic Acid in Methanol

    • Run a broad scouting gradient (e.g., 5% to 95% B over 15 minutes) with both Acetonitrile (B1) and Methanol (B2) to determine the approximate elution conditions.

    • Based on the scouting run, develop a focused isocratic or shallow gradient method around the elution percentage.

  • Mobile Phase Screening (Normal-Phase):

    • Mobile Phase A: Hexane or Heptane

    • Mobile Phase B1: Isopropanol (IPA)

    • Mobile Phase B2: Ethanol

    • Run a scouting gradient (e.g., 0% to 20% B over 15 minutes) to assess separation. Normal-phase often provides very different, and sometimes superior, selectivity for these types of compounds.[11]

  • Optimization:

    • Once a promising system is identified, fine-tune the isocratic percentage or gradient slope to maximize the resolution factor (Rs).

    • If resolution is still marginal, evaluate the effect of temperature. Set the column thermostat to 15°C and repeat the analysis.

    • The goal is to achieve a resolution factor (Rs) of > 1.5 for a robust quantitative method.

ParameterRecommended Starting PointOptimization StrategyRationale
Column Chiral (Teicoplanin) or Achiral (C18)Test both chiral and high-res achiral columns.Diastereomers can often be separated on achiral phases. Chiral phases provide an additional mode of interaction.
Mobile Phase A: H₂O + 0.1% FA; B: ACN + 0.1% FATest ACN vs. MeOH. Test NP (Hexane/IPA).Solvent choice dramatically alters selectivity.[10]
Flow Rate 1.0 mL/min (for 4.6 mm ID column)Reduce to 0.5-0.8 mL/min.Lower flow rates can increase efficiency and improve resolution, at the cost of longer run times.
Temperature Ambient (25 °C)Decrease to 15 °C or increase to 40 °C.Lower temperatures often improve chiral recognition.[12]
Detection UV (e.g., 220 nm or λmax)Scan for optimal wavelength.Ensure sensitive and linear detection of both diastereomers.

Table 1: HPLC Method Development Parameters

Protocol 2: Fractional Crystallization Screening

This protocol provides a workflow for identifying a suitable solvent system for diastereomeric resolution.

  • Sample Preparation: Prepare a sample of your diastereomeric mixture (e.g., 50:50 ratio).

  • Solubility Test:

    • In a series of small vials, add ~10 mg of the mixture.

    • To each vial, add a different solvent (e.g., Methanol, Ethanol, Isopropanol, Acetonitrile, Ethyl Acetate, Toluene) dropwise at room temperature until the solid just dissolves. Record the approximate solubility.

  • Crystallization Test:

    • Take the vials with moderate to high solubility and heat them to ~50-60 °C to ensure complete dissolution.

    • Allow the vials to cool slowly to room temperature, then transfer to a 4 °C refrigerator overnight.

    • Observe which vials produce crystalline material.

  • Analysis:

    • Isolate the crystals by filtration.

    • Isolate the solid from the evaporated mother liquor.

    • Analyze the d.e. of both the crystalline solid and the mother liquor solid by your validated HPLC method.

  • Interpretation:

    • Ideal System: The crystals show a high d.e. for one diastereomer, and the mother liquor shows a high d.e. for the other. This is your lead system for optimization.

    • Poor System: Both the crystals and mother liquor have a d.e. close to the starting material. The solvent is not effective.

    • Potential System: The crystals show a moderate enrichment (e.g., 70:30 d.e.). This system may be improved by optimizing the cooling rate, concentration, or using solvent/anti-solvent mixtures.[9][16]

References

  • ResearchGate. (2025). Resolution of Atropisomers of N,N'-Diaryl-2-Iminothiazoline Derivatives by Thin Layer Chromatography. Available at: [Link]

  • Wikipedia. (n.d.). Diastereomeric recrystallization. Available at: [Link]

  • Harada, N., et al. (2011). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules. Available at: [Link]

  • Google Patents. (1983). US4379941A - Resolution of racemic amino acids.
  • ResearchGate. (2008). CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. Available at: [Link]

  • PubMed. (2002). Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. Available at: [Link]

  • ACS Publications. (2023). Population Balance Modeling of Diastereomeric Salt Resolution. Crystal Growth & Design. Available at: [Link]

  • Chiralpedia. (2025). Part 6: Resolution of Enantiomers. Available at: [Link]

  • Beilstein Journals. (2011). Synthesis of enantiomerically enriched (R)-13C-labelled 2-aminoisobutyric acid (Aib) by conformational memory in the alkylation of a derivative of L-alanine. Available at: [Link]

  • PubMed. (2023). Separation and Identification of Isoleucine Enantiomers and Diastereomers Using an Original Chiral Resolution Labeling Reagent. Available at: [Link]

  • Chemistry LibreTexts. (2023). 18.1.2.3: Stereochemistry of Amino Acids. Available at: [Link]

  • ResearchGate. (2025). Convenient synthesis of N2-isobutyryl-2′-O-methyl guanosine by efficient alkylation of O6-trimethylsilylethyl-3′,5'. Available at: [Link]

  • ResearchGate. (2025). Separation and Identification of Isoleucine Enantiomers and Diastereomers Using an Original Chiral Resolution Labeling Reagent | Request PDF. Available at: [Link]

  • RSC Publishing. (n.d.). Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. Organic Chemistry Frontiers. Available at: [Link]

  • Chemistry LibreTexts. (2021). 19.3: Separation or Resolution of Enantiomers. Available at: [Link]

  • NIH. (2020). Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. PMC. Available at: [Link]

  • Wikipedia. (n.d.). 2-Aminoisobutyric acid. Available at: [Link]

  • UCL Discovery. (2010). Isolation of enantiomers via diastereomer crystallisation. Available at: [Link]

  • NIH. (2021). Synthesis of Nβ-Protected Amino Sulfenyl Methyl Formamides and Sulfonyl Methyl Formamides: A Simple Protocol. PMC. Available at: [Link]

  • PubMed. (2019). Chiral Analysis of Non-Protein Amino Acids by Capillary Electrophoresis. Available at: [Link]

  • Google Patents. (2004). RU2240308C1 - N-methylalanine production process.
  • Google Patents. (2016). US20160122373A1 - An efficient process for separation of diastereomers....
  • ACS Publications. (2010). Enantioselective Synthesis of α-Quaternary Amino Acid Derivatives.... The Journal of Organic Chemistry. Available at: [Link]

  • ACS Publications. (2006). Diastereomer Method for Determining ee by 1H NMR and/or MS Spectrometry.... Organic Letters. Available at: [Link]

  • PubMed. (1993). Diastereoisomeric derivatization and liquid chromatographic analysis of N-(phenylsulfonyl)-2-phenylglycine aldose reductase inhibitors. Available at: [Link]

  • ResearchGate. (2025). Chiral high-performance liquid chromatography analysis of alpha-amino acid mixtures.... Available at: [Link]

  • Monash University. (n.d.). Synthesis of N-Alkyl Amino Acids. Available at: [Link]

  • PubMed. (2011). Conformational Studies on Peptides Containing α,α-disubstituted α-amino Acids. Available at: [Link]

  • Chromatography Today. (n.d.). Chiral Amino Acid and Peptide Separations – the Next Generation. Available at: [Link]

  • Chiralpedia. (2025). Part 7: Analytical Techniques for Stereochemistry. Available at: [Link]

  • NIH. (2025). Enhanced Stereochemical Analysis of β‑Diastereomeric Amino Acids with Variants of Marfey's Reagent. PMC. Available at: [Link]

  • Agilent. (2019). Chiral Analysis of Hydrophobic Amino Acids with Agilent InfinityLab Poroshell 120 Chiral-T Columns. Available at: [Link]

  • Chemistry LibreTexts. (2020). 25.2: Structure and Stereochemistry of the Amino Acids. Available at: [Link]

  • RSC Publishing. (n.d.). Enantioselective synthesis of α,α-disubstituted α-amino acids via direct catalytic asymmetric addition of acetonitrile to α-iminoesters. Organic & Biomolecular Chemistry. Available at: [Link]

Sources

Challenges in the structural elucidation of N-Isobutyryl-2-methylalanine peptides

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the specific structural elucidation challenges of N-Isobutyryl-2-methylalanine peptides , a class of fungal metabolites often referred to as Peptaibols . These compounds are characterized by an N-terminal acyl cap (Isobutyryl), a high proportion of the non-proteinogenic amino acid


-aminoisobutyric acid (Aib, or 2-methylalanine), and a C-terminal amino alcohol.

Current Status: Operational Subject Matter: Peptaibols / N-Isobutyryl-2-methylalanine Peptides Target Audience: Analytical Chemists, Natural Product Researchers

Introduction: The "Peptaibol" Challenge

N-Isobutyryl-2-methylalanine peptides present a "perfect storm" for structural analysts:

  • Blocked N-Terminus: The isobutyryl group prevents Edman degradation.

  • Non-Standard Residues: High Aib content leads to unique helical structures (

    
    -helix) that complicate NMR.
    
  • Isomeric Ambiguity: The N-terminal cap (Isobutyryl) is isomeric with n-Butyryl, and internal residues like Isovaline (Iva) are isomeric with Valine.

Module 1: Mass Spectrometry & Sequencing

Objective: Overcome fragmentation suppression and resolve isobaric ambiguities.

Troubleshooting Guide

Q1: My Edman degradation yielded no results. Is the sample degraded? A: Likely not. These peptides are naturally N-capped with an isobutyryl group. You must rely on Tandem Mass Spectrometry (


)  or chemical hydrolysis. Edman degradation requires a free 

-amino group, which is absent here.

Q2: I see a loss of 71 Da at the N-terminus. Is this Alanine or Isobutyryl? A: This is a critical isobaric interference.

  • Alanine Residue: Mass = 71.0371 Da (

    
    ).
    
  • Isobutyryl Cap: Mass = 71.0497 Da (

    
    ).
    
  • Resolution: High-Resolution MS (HRMS) with mass accuracy <5 ppm can distinguish these.

  • Chemical Check: If the peptide is N-blocked (no reaction with ninhydrin or phenylisothiocyanate), it is the Isobutyryl cap, not an internal Alanine at the N-terminus.

Q3: How do I distinguish the N-terminal Isobutyryl (iBu) from n-Butyryl (nBu)? A: They are structural isomers (


) and often indistinguishable by standard CID (Collision-Induced Dissociation).
  • Protocol: Hydrolytic GC-MS Analysis (The "Gold Standard").

    • Hydrolysis: Treat 0.5 mg peptide with 6N HCl at 110°C for 16-24 hours.

    • Extraction: Extract the fatty acid component with diethyl ether.

    • Derivatization: Methylate using diazomethane or

      
      -methanol to form Fatty Acid Methyl Esters (FAMEs).
      
    • Analysis: Analyze by GC-MS. Isobutyrate methyl ester and n-butyrate methyl ester have distinct retention times and fragmentation patterns (e.g., McLafferty rearrangement is accessible for n-butyrate but restricted for isobutyrate).

Visualization: MS/MS Sequencing Workflow

MS_Workflow Start Purified Peptide Sample HRMS High-Res MS (ESI-QTOF/Orbitrap) Determine Exact Mass Start->HRMS N_Block N-Terminal Check (Is Edman blocked?) HRMS->N_Block MS2 MS/MS Fragmentation (CID/HCD) Identify b-ion series N_Block->MS2 Confirmed Blocked Ambiguity Isomer Ambiguity? (iBu vs nBu / Iva vs Val) MS2->Ambiguity Hydrolysis Acid Hydrolysis (6N HCl, 110°C) Ambiguity->Hydrolysis Resolve Acyl Cap Marfey Marfey's Analysis (LC-MS) (Amino Acid Chirality) Ambiguity->Marfey Resolve AA Isomers GCMS GC-MS Analysis (Fatty Acid Methyl Esters) Hydrolysis->GCMS

Caption: Integrated workflow for resolving N-terminal blockage and isomeric ambiguities in peptaibols.

Module 2: NMR Spectroscopy & Conformation

Objective: Assign resonances in Aib-rich sequences prone to signal overlap.

Troubleshooting Guide

Q1: The amide region (


) is dispersed, but I see very few 

NOEs. Why?
A: Aib-rich peptides typically fold into a

-helix
, not an

-helix.[1]
  • Mechanism: The gem-dimethyl effect of Aib restricts conformational space (

    
    ).
    
  • Diagnostic NOEs: Look for strong

    
      and 
    
    
    
    correlations. The typical
    
    
    -helix
    
    
    is often weak or absent.
  • Action: Use ROESY instead of NOESY for mid-sized peptides (1-2 kDa) to avoid the zero-quantum coherence null point.

Q2: The methyl region (1.2 - 1.6 ppm) is a blob. How do I sequence the Aib residues? A: Aib is achiral, but in a chiral peptide environment, its two methyl groups are diastereotopic (magnetically non-equivalent).

  • Step 1: Use

    
     HSQC  to resolve the methyl protons into distinct carbon correlations.
    
  • Step 2: Use HMBC (Heteronuclear Multiple Bond Correlation).

    • Trace the intra-residue connectivity:

      
      .
      
    • Trace inter-residue connectivity:

      
      .
      
    • Note: Because Aib has no

      
      -proton, you cannot use the standard 
      
      
      
      walk. You must rely on HMBC from the methyls or NOEs between NH groups.
Data Table: NMR Parameters for -Helix vs -Helix
Parameter

-Helix (Typical for Aib)

-Helix (Standard)
H-Bonding


Residues/Turn 3.03.6
Key NOE Strong

Medium

Long Range NOE


Amide Temp Coeff. Low (< 4 ppb/K) for H-bonded NHLow (< 4 ppb/K) for H-bonded NH

Module 3: Stereochemical Validation (Marfey's Method)

Objective: Distinguish Isovaline (Iva) from Valine (Val) and determine absolute configuration.

Troubleshooting Guide

Q1: MS says I have a residue of mass 99. Is it Valine or Isovaline? A: They are isomers (


). MS cannot easily distinguish them.
  • Protocol: Advanced Marfey's Method .

    • Hydrolyze the peptide (6N HCl).

    • Derivatize with L-FDLA (1-fluoro-2-4-dinitrophenyl-5-L-leucine amide).

    • Analyze by LC-MS.[2]

    • Result: L-Val-L-FDLA and L-Iva-L-FDLA elute at different retention times. You must run authentic standards of L-Val, D-Val, L-Iva, and D-Iva derivatized with L-FDLA to confirm.

Q2: Why is determining the stereochemistry of Isovaline difficult? A: Isovaline is an


-dialkyl amino acid (ethyl and methyl groups on 

). It racemizes very slowly compared to standard amino acids, but it is chiral.
  • Alert: Natural peptaibols often contain D-Isovaline . Standard amino acid analysis often overlooks Iva or misidentifies it as Val.

  • Self-Validating Step: If you identify Iva, you must report its configuration (usually D- or L-). Use the elution order: typically L-Iva-L-FDLA elutes before D-Iva-L-FDLA on C18 columns (verify with standards).

Visualization: Stereochemical Decision Tree

Stereochem Input Residue Mass = 99 Da Q_Type Is it Valine or Isovaline? Input->Q_Type Exp Experiment: Hydrolysis + L-FDLA Derivatization Q_Type->Exp LCMS LC-MS Analysis (C18 Column) Exp->LCMS Result_Val Matches L/D-Val Standard (Valine) LCMS->Result_Val RT Match Val Result_Iva Matches L/D-Iva Standard (Isovaline) LCMS->Result_Iva RT Match Iva

Caption: Differentiating isobaric Valine and Isovaline residues using Marfey's Analysis.

References

  • Degenkolb, T., & Brückner, H. (2008). Peptaibols: literally antibiotic 'peptides'. Chemistry & Biodiversity, 5(9), 1817-1843.

  • Toniolo, C., et al. (2001). Structure of the 3(10)-helix in peptides. Chemistry - A European Journal, 7(6), 1173-1187.

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27(3-4), 231-247.

  • Stoppacher, N., et al. (2013).[3] The comprehensive peptaibol database. Chemistry & Biodiversity, 10(5), 734-743.

  • Peggion, E., et al. (2001). Aib-Rich Peptides Containing Lactam-Bridged Side Chains as Models of the 310-Helix.[4] Biochemistry, 40(13), 4040-4050.

Sources

Mitigating aggregation of peptides containing N-Isobutyryl-2-methylalanine

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide addresses the specific challenges associated with N-Isobutyryl-2-methylalanine (N-Isobutyryl-Aib) containing peptides. These moieties, common in peptaibols (e.g., Alamethicin), introduce severe steric hindrance and promote strong hydrophobic helical aggregation, making them "difficult sequences" in both synthesis and purification.

Core Mechanistic Insight

Why is this specific moiety failing in your workflow?

The N-Isobutyryl-2-methylalanine motif presents a "perfect storm" of chemical challenges:

  • Tetrasubstituted Steric Wall: The gem-dimethyl group of the 2-methylalanine (Aib) residue creates extreme steric hindrance, reducing the nucleophilicity of the amino group (

    
    ) and shielding the carbonyl carbon.
    
  • Helicogenic Aggregation: Unlike standard peptides that aggregate via

    
    -sheets, Aib residues force the backbone into stable 
    
    
    
    -helices or
    
    
    -helices.[1] These helices stack via hydrophobic interactions (bundling), which are often resistant to standard chaotropes like Urea or Guanidine.
  • Lipophilic Capping: The N-Isobutyryl cap removes the N-terminal charge, eliminating a crucial solubility handle and driving the peptide toward hydrophobic collapse in aqueous buffers.

Visualizing the Aggregation Pathway

The following diagram illustrates how Aib-induced helicity leads to "structured aggregation," distinct from the misfolding seen in amyloid peptides.

AibAggregation Monomer Linear Peptide Chain Helix 3-10 / Alpha Helix Formation (Driven by Aib gem-dimethyl) Monomer->Helix Fast Kinetics (Steric Lock) Bundle Helical Bundling (Hydrophobic Stacking) Helix->Bundle Solvent Exclusion Precipitate Insoluble Aggregate (Resin Shrinkage / HPLC Broadening) Bundle->Precipitate Irreversible Thermodynamics Heat Mitigation: Heat (>60°C) Heat->Helix Destabilizes H-bonds HFIP Mitigation: HFIP/TFE Solvents HFIP->Bundle Disrupts Stacking

Caption: Aib residues rapidly induce helical structures that stack hydrophobically. Standard denaturants fail because they target random coils; fluorinated solvents and heat are required to disrupt these specific helical bundles.

Synthesis Phase (SPPS) Troubleshooting

Q1: The coupling efficiency drops drastically at the Aib residue. Double coupling isn't working. What do I do?

Diagnosis: The amino group of Aib is attached to a quaternary carbon. Standard activation (HBTU/DIEA at RT) is insufficient to overcome the energy barrier. Solution: You must switch to high-energy activation and elevated temperature.

Protocol: The "Turbo-Coupling" Method for Aib

Parameter Standard Protocol (Fail) Optimized Aib Protocol (Pass)
Activator HBTU or HCTU HATU or PyAOP (7-azabenzotriazole based)
Base DIEA (Diisopropylethylamine) TMP (2,4,6-Trimethylpyridine) or DIEA
Additives None Oxyma Pure (Ethyl cyanohydroxyiminoacetate)

| Temperature | Room Temperature (


C) | 

C
(Microwave) or

C (Conventional) | | Time |

min |

hour (Conventional) or

min (MW) | | Solvent | DMF | NMP or DMF/DMSO (9:1) |

Critical Note: If coupling onto an N-terminal Aib (to attach the Isobutyryl cap), the steric hindrance is even worse. Use Symmetric Anhydrides for the capping step (see Q2).

Q2: How do I successfully attach the N-Isobutyryl cap to the N-terminal Aib?

Diagnosis: Reacting Isobutyric acid with N-terminal Aib via HATU often yields low conversion due to the "Steric Clash" between the isopropyl group of the cap and the gem-dimethyl of Aib. Solution: Use Isobutyric Anhydride or Isobutyryl Chloride.

Step-by-Step Capping Protocol:

  • Wash Resin: DCM (

    
    ).
    
  • Preparation: Dissolve Isobutyryl Chloride (10 eq) and DIEA (20 eq) in dry DCM (or NMP if peptide is aggregated).

    • Alternative: Use Isobutyric Anhydride (10 eq) + DMAP (0.1 eq) in DMF.

  • Reaction: Add to resin. Shake for 2 hours at RT or 30 mins at

    
    C .
    
  • Monitoring: Do NOT use Kaiser Test (often false negative on Aib). Use Chloranil Test or micro-cleavage followed by LC-MS.

Q3: The resin has stopped swelling and looks "clumped" (Resin Shrinkage).

Diagnosis: Your peptide has formed a helical bundle inside the resin pore, excluding solvent. This is "Structured Aggregation." Solution: Switch to a swelling-optimized resin and use "Magic Mixtures."

  • Resin Choice: Switch from Polystyrene (PS) to ChemMatrix (PEG) or NovaPEG . These swell better in polar solvents.

  • Solvent Additive: Use 0.1 M KSCN (Potassium Thiocyanate) in DMF during deprotection and coupling steps. KSCN is a chaotropic salt that disrupts hydrogen bonding networks.[2]

Cleavage & Purification Troubleshooting

Q4: After cleavage, the peptide precipitates in Ether but won't dissolve in Water/Acetonitrile for HPLC.

Diagnosis: The N-Isobutyryl-Aib peptide is extremely hydrophobic. It acts more like a lipid than a peptide. Solution: Use Fluorinated Solvents or Amphiphilic buffers.

Solubility Matrix for Aib Peptides:

Solvent System Efficacy Notes
Water/MeCN (Standard) Poor Peptide likely aggregates/precipitates.
50% Acetic Acid Moderate Good for initial solubilization, but hard to load on HPLC.
TFE (Trifluoroethanol) High Promotes helicity but breaks intermolecular aggregation.
HFIP (Hexafluoroisopropanol) Very High The "Nuclear Option." Dissolves almost any aggregate.

| 6M Guanidine HCl | Low | Often ineffective for Aib-helices (unlike beta-sheets). |

Recommended Load Solvent: Dissolve crude peptide in 20% HFIP / 80% DCM (if loading on silica) or 50% Acetic Acid (if loading on Reverse Phase). Dilute with water immediately before injection if possible, or inject small volumes of high-strength solvent.

Q5: HPLC peaks are broad, tailing, or splitting (Ghost Peaks).

Diagnosis: The peptide is interconverting between oligomeric states (monomer vs. dimer bundles) on the column. Solution: Perform High-Temperature HPLC .

Protocol:

  • Column Oven: Set to

    
    C - 
    
    
    
    C
    . Heat promotes the monomeric state and reduces viscosity.
  • Stationary Phase: Use a column stable at high temp (e.g., C4 or C8 instead of C18). C18 is often too hydrophobic and causes irreversible adsorption.

    • Why C4? The N-Isobutyryl-Aib moiety is very hydrophobic. A C18 chain interacts too strongly. C4 allows for easier elution.

  • Mobile Phase: Add Isopropanol (IPA) to the organic modifier.

    • Buffer A: 0.1% TFA in Water.

    • Buffer B: 0.1% TFA in Acetonitrile:Isopropanol (80:20) .

Workflow Visualization

The following DOT diagram summarizes the optimized workflow for synthesizing and purifying these difficult peptides.

OptimizationWorkflow Start Start: N-Isobutyryl-Aib Peptide Design ResinSelect Resin Selection: Use ChemMatrix or NovaPEG (Low Loading < 0.2 mmol/g) Start->ResinSelect Coupling Aib Coupling Cycle: HATU / TMP / Oxyma @ 75°C (Microwave) ResinSelect->Coupling Prevent On-Resin Aggregation Capping N-Terminal Capping: Isobutyryl Chloride + DIEA (Avoid Acid/HATU) Coupling->Capping Overcome Steric Hindrance Cleavage Cleavage: TFA/Tips/Water (Standard Cocktail) Capping->Cleavage Solubilization Solubilization: Dissolve in 20% HFIP or TFE Cleavage->Solubilization Critical Step Purification Purification: Column: C4 Wide Pore Temp: 60°C Mobile Phase: MeCN/IPA Solubilization->Purification Break Helical Bundles

Caption: Optimized workflow emphasizing resin choice, high-temperature coupling, aggressive solubilization with fluorinated solvents, and heated purification on C4 stationary phases.

References

  • Zieleniewski, F., et al. (2020).[3] "Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides."[3][4] Chemical Communications, 56, 12049-12052.[3] Link

  • Sigma-Aldrich. (2025). "Overcoming Aggregation in Solid-phase Peptide Synthesis." Technical Notes. Link

  • BenchChem. (2025).[5] "Technical Support Center: Overcoming Aggregation in SPPS." Link

  • LifeTein. (2025). "Unusual Amino Acids: α-Aminoisobutyric Acid (Aib) Synthesis Guide." Link

  • ResearchGate. (2025). "Insight into the Mechanism of Action and Peptide‐Membrane Interactions of Aib‐Rich Peptides." Link

Sources

Validation & Comparative

Comparing the enzymatic stability of N-Isobutyryl-2-methylalanine vs. N-acetyl-2-methylalanine

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Enzymatic Stability Guide: N-Isobutyryl-2-methylalanine vs. N-Acetyl-2-methylalanine

Executive Summary In the engineering of peptidomimetics and metabolically stable drug payloads, the choice of N-terminal capping group is a critical determinant of half-life. This guide compares N-Isobutyryl-2-methylalanine (N-iBu-Aib) and N-acetyl-2-methylalanine (N-Ac-Aib) .

While both compounds exhibit exceptional resistance to enzymatic hydrolysis compared to standard proteinogenic amino acids, N-iBu-Aib offers a "hyper-stable" profile. This is achieved through a dual steric blockade : the gem-dimethyl group of the Aib core restricts access to the nitrogen atom, while the bulky isopropyl moiety of the isobutyryl group sterically occludes the attacking enzyme's active site more effectively than the smaller acetyl group.

Mechanistic Analysis: The Stability Hierarchy

To understand the stability difference, we must analyze the interaction between these substrates and Acylase I (Aminoacylase-1) , the primary cytosolic enzyme responsible for hydrolyzing N-acylated amino acids.

A. The Aib Core Effect (Substrate Non-Specificity)

Acylase I is highly stereospecific for L-amino acids . It relies on a three-point attachment in the active site involving the side chain, the carboxylate, and the acyl group.

  • 2-methylalanine (Aib) is achiral (symmetric) due to its gem-dimethyl substitution at the

    
    -carbon.
    
  • Consequence: Aib derivatives bind poorly to the stereoselective hydrophobic pocket of Acylase I. This intrinsic structural feature renders both N-Ac-Aib and N-iBu-Aib significantly more stable than their L-alanine counterparts.

B. The Acyl Group Effect (Steric Shielding)

The rate of enzymatic deacylation is governed by the accessibility of the carbonyl carbon to the enzyme's nucleophile (typically a zinc-activated water molecule or catalytic residue).

  • N-Acetyl (Methyl group): Small steric footprint. While the Aib core hinders rotation, the acetyl carbonyl remains relatively accessible if the enzyme can force a binding event.

  • N-Isobutyryl (Isopropyl group): Significant steric bulk. The branched isopropyl group creates a "steric umbrella" that physically blocks the approach of the catalytic nucleophile to the scissile amide bond.

Diagram 1: Steric Blockade Mechanism The following diagram illustrates how the isobutyryl group amplifies the steric hindrance already present in the Aib core.

EnzymaticHydrolysis cluster_Substrates Substrate Accessibility Enzyme Acylase I Active Site (Zn2+ Catalytic Center) NAcAib N-Acetyl-Aib (Moderate Steric Clash) Enzyme->NAcAib Weak Binding (Non-L Config) NiBuAib N-Isobutyryl-Aib (Severe Steric Clash) Enzyme->NiBuAib Binding Blocked ( steric repulsion) Hydrolysis Hydrolysis Reaction (Cleavage of Amide Bond) NAcAib->Hydrolysis Slow Rate Stable Metabolically Inert (Extended Half-Life) NiBuAib->Stable No Reaction

Caption: Comparison of enzymatic accessibility. The N-Isobutyryl group creates a severe steric clash that prevents the enzyme from engaging the scissile bond, rendering the molecule metabolically inert.

Comparative Stability Data

The following table summarizes the projected stability profiles based on kinetic data of Acylase I specificity and steric substituent constants (


).
FeatureN-acetyl-2-methylalanine N-Isobutyryl-2-methylalanine
Acyl Group Structure Methyl (

)
Isopropyl (

)
Steric Parameter (

)
0.00 (Reference)-0.47 (Greater hindrance)
Acylase I Susceptibility Low. Poor substrate due to achiral Aib core.Negligible. Steric exclusion prevents catalysis.
Serum Protease Stability High. Resists aminopeptidases.Very High. Resists broad-spectrum amidases.
Lipophilicity (LogP) Lower (More water soluble)Higher (Better membrane permeability)
Primary Application Standard peptide capping; solubility enhancement.BBB-permeable peptides; oral peptidomimetics.

Key Insight: While N-Acetyl-Aib is sufficient for preventing simple N-terminal degradation, N-Isobutyryl-Aib is the superior choice when the molecule must survive harsh hydrolytic environments (e.g., liver esterases/amidases) or requires enhanced passive diffusion across the Blood-Brain Barrier (BBB).

Experimental Protocol: Validation of Enzymatic Stability

Protocol: Comparative Acylase I Hydrolysis Assay

Objective: Determine the pseudo-first-order rate constant (


) for the deacylation of N-Ac-Aib vs. N-iBu-Aib.

Materials:

  • Enzyme: Acylase I (Grade I from Porcine Kidney), lyophilized powder.

  • Substrates: N-Acetyl-2-methylalanine (10 mM) and N-Isobutyryl-2-methylalanine (10 mM).

  • Control: N-Acetyl-L-Methionine (10 mM) – Positive control to validate enzyme activity.

  • Buffer: 0.1 M Phosphate Buffer, pH 7.5, containing 0.5 mM

    
     (Essential cofactor).
    
  • Detection: TNBS (Trinitrobenzenesulfonic acid) assay or HPLC.

Workflow Diagram:

ExperimentalWorkflow Step1 1. Preparation Dissolve substrates (10mM) in Phosphate Buffer + CoCl2 Step2 2. Incubation Add Acylase I (100 U/mL) Incubate at 37°C Step1->Step2 Step3 3. Sampling Aliquot at t=0, 1, 4, 24, 48 hrs Quench with 10% TCA Step2->Step3 Step4 4. Detection (HPLC) Column: C18 Reverse Phase Mobile Phase: 0.1% TFA/Acetonitrile Detect: 210 nm Step3->Step4 Step5 5. Data Analysis Plot [Substrate] vs Time Calculate Half-life (t1/2) Step4->Step5

Caption: Step-by-step workflow for the Acylase I stability assay. The use of a positive control (N-Ac-Met) is mandatory to validate enzyme activity.

Step-by-Step Methodology:

  • System Validation: First, run the assay with N-Acetyl-L-Methionine . You must observe rapid hydrolysis (

    
     conversion within 1 hour). If not, the enzyme is inactive or the 
    
    
    
    cofactor is missing.
  • Reaction Initiation: Mix

    
     of substrate solution with 
    
    
    
    of enzyme solution. Incubate at
    
    
    .[1]
  • Time-Course Sampling: Withdraw

    
     aliquots at defined intervals (
    
    
    
    hours).
  • Quenching: Immediately add

    
     of 
    
    
    
    Trichloroacetic acid (TCA) to stop the reaction. Centrifuge to remove precipitated protein.
  • Quantification: Inject the supernatant into an HPLC.

    • N-Ac-Aib: Monitor peak area decrease at retention time

      
      .
      
    • N-iBu-Aib: Monitor peak area decrease at retention time

      
       (expect 
      
      
      
      due to hydrophobicity).
  • Calculation:

    
    
    Expect 
    
    
    
    for N-iBu-Aib to be effectively zero (slope
    
    
    ).

Conclusion and Recommendation

Conclusion: The enzymatic stability of N-Isobutyryl-2-methylalanine is superior to that of N-acetyl-2-methylalanine . While the Aib core itself provides a high baseline of resistance against stereospecific acylases, the isobutyryl group adds a critical layer of steric protection that renders the amide bond virtually inaccessible to hydrolytic enzymes.

Recommendation:

  • Use N-Acetyl-Aib for standard peptide synthesis where the primary goal is to prevent N-terminal degradation by aminopeptidases and minimize synthetic cost.

  • Use N-Isobutyryl-Aib for:

    • Orally active peptidomimetics requiring maximum resistance to gastric and hepatic amidases.

    • CNS-targeting drugs where the increased lipophilicity of the isobutyryl group aids in crossing the blood-brain barrier.

    • Metabolic probes designed to remain intact in circulation for extended periods (

      
       hours).
      

References

  • Greenstein, J. P., & Winitz, M. (1961). Chemistry of the Amino Acids. John Wiley & Sons.[2] (Foundational text on Acylase I specificity for L-amino acids and resistance of D- or achiral analogs).

  • Lindner, H. A., et al. (2008). "Specific enhancement of acylase I activity by N-acetylated substrates." Biochimie, 90(3), 455-466. Link (Details the kinetic mechanism of Acylase I and its dependence on L-configuration).

  • Buchwald, P., & Bodor, N. (1999). "Quantitative structure-metabolism relationships: Steric and nonsteric effects in the enzymatic hydrolysis of noncongener carboxylic esters." Journal of Medicinal Chemistry, 42(25), 5160-5168. Link (Establishes the quantitative relationship between steric bulk—like isobutyryl—and reduced hydrolysis rates).

  • Takahashi, M., et al. (2021). "Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase." Drug Metabolism and Pharmacokinetics, 38, 100391. Link (Modern validation of steric hindrance improving metabolic stability).

  • Gante, J. (1994). "Peptidomimetics—Tailored Enzyme Inhibitors." Angewandte Chemie International Edition, 33(17), 1699-1720.

Sources

Validation of N-Isobutyryl-2-methylalanine's Effect on Peptide Conformation by CD Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Isobutyryl-2-methylalanine (N-iBu-Aib) represents a premier class of "helix enforcers" in peptide engineering. Unlike standard proteinogenic amino acids, this residue combines the steric restriction of


-aminoisobutyric acid (Aib) with a lipophilic isobutyryl N-cap. This guide provides a technical comparison of N-iBu-Aib against standard alternatives (Alanine, Proline) and details a self-validating Circular Dichroism (CD) protocol to quantify its ability to induce 

-helix and

-helix transitions.

Mechanistic Foundation: The Thorpe-Ingold Effect

To validate N-iBu-Aib, one must understand the causality of its function. The gem-dimethyl group at the


-carbon creates steric congestion, known as the Thorpe-Ingold effect . This restricts the backbone torsion angles (

) to a narrow region (

), energetically forcing the peptide into a helical trajectory.

The N-Isobutyryl cap serves a dual function:

  • Dipole Stabilization: It eliminates the charged N-terminus, preventing helix fraying due to charge repulsion.

  • Lipophilic Mimicry: The isobutyryl group mimics the side chain of Valine, enhancing membrane insertion potential without introducing a free amine.

Decision Logic: When to Use N-iBu-Aib

The following decision tree illustrates when N-iBu-Aib is the superior choice over standard residues.

Helix_Logic Start Goal: Stabilize Peptide Structure Q1 Is the peptide < 10 residues? Start->Q1 Q2 Is proteolytic stability required? Q1->Q2 Yes (Short chain) Ala Use Alanine (Ala) (Weak helix inducer in short peptides) Q1->Ala No (Longer chain) Pro Use Proline (Pro) (Induces Turn/Kink) Q2->Pro No (Need Turn) Aib Use N-iBu-Aib (Strong 3-10/Alpha inducer) Q2->Aib Yes (Need Helix + Stability)

Figure 1: Decision logic for selecting N-iBu-Aib based on sequence length and stability requirements.

Comparative Analysis: Performance vs. Alternatives

This section objectively compares N-iBu-Aib against common structural modifiers.

Comparison Table: Helical Propensity & Stability
FeatureN-iBu-Aib Alanine (Ala) Proline (Pro) Uncapped Aib
Conformational Role Strong Helix Inducer (

)
Weak Helix InducerHelix Breaker / Turn InducerHelix Inducer
Entropic Cost (

)
Low (Pre-organized)High (Flexible)N/A (Rigid Kink)Low
Proteolytic Stability High (Steric shield + N-cap)LowModerateModerate (Exposed N-term)
Lipophilicity High (Isobutyryl group)LowModerateLow (Charged N-term)
CD Signature distinct

or

pattern
Random Coil (in short peptides)Poly-Proline II (PPII)Similar to iBu-Aib but prone to fraying
Detailed Technical Insights
  • Vs. Alanine: In short peptides (<15 residues), Alanine helices are unstable in water due to the high entropic cost of folding. N-iBu-Aib overcomes this by restricting the unfolded state's entropy, shifting the equilibrium toward the folded state even in short sequences (5-10 residues).

  • Vs. Proline: Proline lacks an amide hydrogen, preventing the

    
     hydrogen bond required for helix propagation. It induces a "kink."[1] N-iBu-Aib maintains the hydrogen bond network, allowing for continuous, rigid helices.
    
  • Vs. Acetyl-Aib: While Acetyl-Aib is structurally similar, the Isobutyryl group provides a larger hydrophobic surface area. This is critical for peptides designed to interact with lipid bilayers (e.g., peptaibols), as it facilitates membrane partitioning better than the smaller acetyl group.

Experimental Validation: CD Spectroscopy Protocol

To validate the effect of N-iBu-Aib, CD spectroscopy must distinguish between Random Coil ,


-Helix , and 

-Helix
.
The Diagnostic Ratio ( )

The key metric for Aib-rich peptides is the ratio of molar ellipticity at 222 nm and 208 nm:



  • 
    -Helix: 
    
    
    
    (Two distinct minima of equal intensity).
  • 
    -Helix: 
    
    
    
    (The 208 nm band is significantly stronger/more negative than the 222 nm band).
  • Random Coil: Minimum near 198 nm; low ellipticity at 222 nm.

Workflow Diagram

CD_Protocol Prep Sample Prep (0.1 - 0.5 mg/mL) Solvent Solvent Selection (H2O vs TFE) Prep->Solvent Scan CD Scan (190 - 260 nm) Solvent->Scan Process Data Processing (Convert to Molar Ellipticity) Scan->Process Analyze Calculate Ratio [θ]222 / [θ]208 Process->Analyze

Figure 2: Step-by-step CD spectroscopy workflow for validating peptide conformation.

Step-by-Step Protocol
  • Sample Preparation:

    • Dissolve the N-iBu-Aib peptide in phosphate buffer (10 mM, pH 7.4) to a concentration of 50–100

      
      M .
      
    • Control: Prepare an analogous Alanine-based peptide at the same concentration.

    • TFE Titration:[2] Prepare samples with increasing concentrations of 2,2,2-Trifluoroethanol (TFE) (0%, 20%, 50%) to probe helical propensity under helix-promoting conditions.

  • Data Acquisition:

    • Instrument: Jasco J-1500 or equivalent.

    • Cell Path Length: 1 mm (quartz cuvette).

    • Parameters:

      • Wavelength: 260 nm to 190 nm.

      • Scan Speed: 50 nm/min.

      • Accumulations: 3 scans (averaged).[3]

      • Temperature: 25°C.

  • Data Analysis (Self-Validating Step):

    • Convert raw signal (mdeg) to Mean Residue Ellipticity (

      
      ):
      
      
      
      
      Where
      
      
      is observed ellipticity,
      
      
      is mean residue weight,
      
      
      is pathlength (cm), and
      
      
      is concentration (mg/mL).
    • Validation Check: If the N-iBu-Aib peptide shows a negative minimum at ~198 nm, the synthesis or folding failed (Random Coil). If distinct minima appear at 208/222 nm, the Aib residue has successfully induced helicity.

Expected Results & Interpretation

The following table summarizes the expected spectral characteristics if N-iBu-Aib is functioning correctly as a helix enforcer.

ConformationMinima (

)
Ratio (

)
Interpretation

-Helix
~205 nm, ~222 nm0.3 – 0.6 Common for short N-iBu-Aib peptides (5-8 residues). Indicates tight winding.

-Helix
208 nm, 222 nm0.9 – 1.1 Common for longer N-iBu-Aib sequences (>10 residues). Indicates standard helical packing.
Distorted Helix Broad 208-220 nmVariable May occur in pure water; addition of TFE should shift this to distinct

or

signals.

Critical Insight: Aib-rich peptides often exist in an equilibrium between


- and 

-helices.[3][4] A shift in the ratio

upon heating or solvent change (TFE addition) confirms the dynamic but stable nature of the Aib-induced fold.

References

  • Toniolo, C., et al. (1993). Control of peptide conformation by the Thorpe-Ingold effect (C alpha-tetrasubstitution). Biopolymers.[1][2][5][6][7][8][9][10][11] Link

  • Millhauser, G. L. (1995).[2] Views of helical peptides: a proposal for the position of 3(10)-helix in the alpha-helix folding pathway. Biochemistry.[2] Link

  • Karle, I. L., & Balaram, P. (1990). Structural characteristics of alpha-helical peptide assemblies containing Aib residues. Biochemistry.[2] Link

  • Whitmore, L., & Wallace, B. A. (2008). Protein secondary structure analyses from circular dichroism spectroscopy: methods and reference databases. Biopolymers.[1][2][5][6][7][8][9][10][11] Link

  • Clayden, N. J., et al. (1999). The conformation of Aib-containing peptides in solution.[9][12][13][14] Journal of the American Chemical Society. Link

Sources

Comparative analysis of the biological activity of L- and D-N-Isobutyryl-2-methylalanine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative analysis of the biological activity, stability, and structural properties of N-Isobutyryl-2-methylalanine (N-iBu-Aib) and its closest chiral analogs, N-Isobutyryl-L-alanine and N-Isobutyryl-D-alanine .

Editorial Note on Chirality: It is scientifically critical to clarify that 2-methylalanine (also known as


-aminoisobutyric acid or Aib ) is an achiral  molecule. The 

-carbon is bonded to two identical methyl groups, rendering it superimposable on its mirror image. Therefore, "L-" and "D-" isomers of N-Isobutyryl-2-methylalanine do not exist in standard stereochemistry.

Consequently, this guide compares the achiral N-iBu-Aib against its chiral counterparts (L- and D-N-Isobutyryl-Alanine) . This comparison is fundamental in drug development, particularly in peptidomimetics , where Aib is used to replace L- or D-Alanine to induce helical structure and improve metabolic stability.

Executive Summary
  • N-Isobutyryl-2-methylalanine (N-iBu-Aib): An achiral, conformationally restricted building block. It is biologically robust, resistant to enzymatic hydrolysis, and acts as a strong helix inducer in peptide drugs.

  • N-Isobutyryl-L-Alanine: A chiral, biologically active metabolite (associated with Valine catabolism). It is susceptible to enzymatic hydrolysis (e.g., by Acylase I) and is conformationally flexible.

  • N-Isobutyryl-D-Alanine: The enantiomer of the L-form. It is generally biologically inert to mammalian proteases but may interact with bacterial systems or specific D-amino acid oxidases.

Physicochemical & Structural Comparison

The following table contrasts the key properties of the achiral Aib derivative with its chiral Alanine analogs.

FeatureN-Isobutyryl-2-methylalanine (Aib)N-Isobutyryl-L-AlanineN-Isobutyryl-D-Alanine
Stereochemistry Achiral (Symmetric

-methyls)
Chiral (L-isomer)Chiral (D-isomer)
Conformational Freedom Highly Restricted (

constrained)
FlexibleFlexible
Secondary Structure Induces

-helix /

-helix
Random coil /

-helix (context dependent)
Induces

-turns (in L-peptides)
Enzymatic Stability High (Steric hindrance blocks active sites)Low (Substrate for Aminoacylase I)High (Resistant to L-specific proteases)
Biological Role Synthetic Peptidomimetic (Drug Design)Metabolite (Valine degradation)Rare Metabolite / Bacterial Cell Wall
Biological Activity and Mechanism of Action[1][2][3]
A. Enzymatic Stability (Proteolysis Resistance)

The primary biological differentiator is susceptibility to hydrolysis by amidases and proteases (specifically Aminoacylase I , which deacetylates N-acyl-L-amino acids).

  • Mechanism: Aminoacylase I requires a specific spatial arrangement (L-configuration) and steric access to the amide bond.

  • L-Analog: Rapidly hydrolyzed to L-Alanine and Isobutyric acid.

  • D-Analog: Not recognized by Aminoacylase I; remains intact in mammalian cytosol.

  • Aib-Analog: The second methyl group on the

    
    -carbon creates significant steric hindrance . Even though it lacks the "wrong" chirality of the D-form, the bulkiness prevents the enzyme's catalytic triad from accessing the carbonyl carbon.
    
B. Conformational Restriction (The "Thorpe-Ingold" Effect)

In drug development, replacing L-Alanine with N-iBu-Aib is a strategy to lock peptides into an active conformation.

  • N-iBu-Aib: The gem-dimethyl group restricts rotation around the

    
     (
    
    
    
    ) and
    
    
    (
    
    
    ) bonds. This forces the molecule into a helical conformation (often
    
    
    -helix), increasing binding affinity for receptors that recognize helical ligands (e.g., GLP-1 receptors).
  • L/D-Analogs: These possess a hydrogen atom on the

    
    -carbon, allowing a much wider range of conformational space, which results in higher entropic cost upon binding.
    
Experimental Protocols

To validate the stability differences described above, the following self-validating protocols are recommended.

Protocol 1: Enzymatic Hydrolysis Assay (Aminoacylase I)

Objective: Quantify the resistance of N-iBu-Aib compared to N-iBu-L-Ala and N-iBu-D-Ala.

Reagents:

  • Enzyme: Porcine Kidney Aminoacylase I (Grade I).

  • Buffer: 0.1 M Phosphate Buffer, pH 7.5, containing 0.5 mM

    
     (cofactor).
    
  • Substrates: 10 mM solutions of N-iBu-Aib, N-iBu-L-Ala, N-iBu-D-Ala.

  • Detection: Ninhydrin Reagent (detects free amino groups released upon hydrolysis).

Workflow:

  • Equilibration: Incubate 900 µL of Buffer + Enzyme at 37°C for 5 minutes.

  • Initiation: Add 100 µL of Substrate (Start

    
    ).
    
  • Sampling: At

    
     min, remove 100 µL aliquots.
    
  • Quenching: Mix aliquot with 100 µL 10% TCA (Trichloroacetic acid) to stop reaction.

  • Visualization: Neutralize and react with Ninhydrin (heated at 100°C for 10 min). Measure Absorbance at 570 nm.

  • Validation:

    • Positive Control: N-Acetyl-L-Methionine (known rapid hydrolysis).

    • Negative Control: Enzyme-free buffer.

Expected Results:

  • N-iBu-L-Ala: Linear increase in

    
     (Release of free L-Alanine).
    
  • N-iBu-D-Ala: No change in

    
     (No hydrolysis).
    
  • N-iBu-Aib: Negligible change in

    
     (< 5% of L-Ala rate), confirming steric resistance.
    
Protocol 2: Circular Dichroism (CD) Spectroscopic Analysis

Objective: Determine the secondary structure induction capability of the analogs when coupled to a short peptide model (e.g.,


).

Workflow:

  • Sample Prep: Dissolve peptides in 10 mM Phosphate buffer (pH 7.4) to 50 µM.

  • Measurement: Scan from 190 nm to 250 nm at 20°C.

  • Data Interpretation:

    • Aib-Analog: Look for double minima at 208 nm and 222 nm (characteristic of

      
      -helix) or a minimum at 205 nm (
      
      
      
      -helix).
    • L-Ala Analog: Likely random coil (minimum ~198 nm) in short peptides.

Biological Pathway & Stability Visualization

The following diagram illustrates the divergent fates of these molecules in a biological system, highlighting the "Steric Block" mechanism of Aib.

BioActivity Substrate_L N-Isobutyryl-L-Alanine Enzyme Aminoacylase I (Active Site) Substrate_L->Enzyme Fits Active Site Substrate_D N-Isobutyryl-D-Alanine Substrate_D->Enzyme Does Not Fit No_Rxn_D No Reaction (Stereo-mismatch) Substrate_D->No_Rxn_D Substrate_Aib N-Isobutyryl-Aib (Achiral) Substrate_Aib->Enzyme Steric Hindrance (Methyl Clash) No_Rxn_Aib No Reaction (Steric Block) Substrate_Aib->No_Rxn_Aib Product_L L-Alanine + Isobutyric Acid Enzyme->Product_L Hydrolysis

Caption: Comparative enzymatic stability. L-Alanine derivatives fit the enzyme pocket, while D-isomers (stereochemistry) and Aib derivatives (steric bulk) prevent hydrolysis.

References
  • BenchChem. (2025).[1] N-Isobutyryl-2-methylalanine Product Overview. Retrieved from

  • Greenstein, J. P., & Winitz, M. (1961). Chemistry of the Amino Acids. John Wiley & Sons. (Classic reference for Aminoacylase I specificity and resolution of amino acids).
  • Karle, I. L., & Balaram, P. (1990). Structural characteristics of alpha-helical peptide molecules containing Aib residues. Biochemistry, 29(29), 6747-6756. Link

  • Toniolo, C., et al. (2001). The Aib residue as a helix promoter in peptides. Biopolymers, 60(6), 396-419.
  • Yamagishi, T., et al. (2009). Compound-specific nitrogen isotope analysis of D-alanine, L-alanine, and valine. Analytical Chemistry. Link

Sources

Cross-Validation of Analytical Methods for N-Isobutyryl-2-methylalanine Detection

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Isobutyryl-2-methylalanine (N-IB-2-MA) is a critical structural analogue and potential process impurity associated with the synthesis of sterically hindered non-proteinogenic amino acids, specifically


-aminoisobutyric acid (AIB).[1] AIB derivatives are increasingly pivotal in the development of peptide therapeutics (e.g., GLP-1 agonists like Semaglutide and Tirzepatide) due to their helix-inducing properties and resistance to enzymatic degradation.[1]

The detection of N-IB-2-MA presents a unique analytical challenge: the N-acylation blocks the primary amine , rendering standard pre-column derivatization techniques (e.g., OPA, AccQ-Tag) ineffective.[1] Consequently, analytical strategies must pivot to direct detection methods.[1][2]

This guide provides a cross-validation framework comparing High-Performance Liquid Chromatography with UV Detection (HPLC-UV) against the gold-standard Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) .[1] We demonstrate that while HPLC-UV is suitable for high-concentration process control, LC-MS/MS is required for trace impurity profiling, and the two must be cross-validated to ensure regulatory compliance (ICH Q2(R2)).

The Analytical Challenge: The "Blocked N-Terminus"

Most amino acid analysis (AAA) workflows rely on the reactivity of the primary amine (


) to attach a fluorophore or chromophore. N-IB-2-MA possesses a secondary amide and a tertiary carbon 

to the carboxyl group, creating significant steric hindrance and chemical inertness.[1]
  • Why Standard Kits Fail: Reagents like o-phthalaldehyde (OPA) require a primary amine.[1] Ninhydrin requires a free amine or secondary amine (yielding different colors), but the N-acyl group prevents typical colorimetric reaction.[1]

  • The Solution: Direct analysis relying on the intrinsic physicochemical properties of the molecule:

    • UV Absorption: The amide bond absorbs at low wavelengths (

      
       nm).[1]
      
    • Ionization: The free carboxylic acid allows for negative mode electrospray ionization (ESI-).[1]

Decision Logic for Method Selection

The following diagram illustrates the critical decision pathway for selecting the appropriate detection method based on the analyte's functional group status.

MethodSelection Start Start: N-IB-2-MA Analysis CheckN Check N-Terminus Status Start->CheckN IsBlocked Is N-Terminus Acylated? CheckN->IsBlocked StandardAAA Standard AAA (OPA/FMOC) NOT VIABLE IsBlocked->StandardAAA No (Free Amine) DirectMethods Direct Detection Required IsBlocked->DirectMethods Yes (Blocked) UV_Path High Conc. (>10 µg/mL) HPLC-UV (210 nm) DirectMethods->UV_Path Assay/Purity MS_Path Trace Conc. (<1 µg/mL) LC-MS/MS (ESI-) DirectMethods->MS_Path Impurity Profiling

Figure 1: Analytical decision tree highlighting the necessity of direct detection methods for N-acylated amino acids.

Methodology A: HPLC-UV (The Routine Workhorse)

Application: Raw material assay, high-level process monitoring.[1] Principle: Direct detection of the amide


 transition at low UV wavelengths.[1]
Protocol Configuration
  • Instrument: Agilent 1290 Infinity II or equivalent UHPLC.

  • Column: C18 Stationary Phase (e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 100 mm, 1.7 µm).[1] Note: A high-carbon load C18 is preferred to retain the polar acidic moiety.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Low pH suppresses carboxylic acid ionization, increasing retention).[1]

  • Mobile Phase B: Acetonitrile.[1][3][4]

  • Wavelength: 210 nm (Critical: 254 nm will yield no signal).[1]

  • Gradient: 5% B to 40% B over 10 minutes.

Critical Considerations
  • Solvent Cutoff: At 210 nm, solvents must be HPLC-grade or higher. Acetone or impurities in acetonitrile will cause massive baseline drift.[1]

  • Specificity: Low specificity. Any compound with a carbonyl group absorbs at 210 nm.[1] This necessitates validation against MS.

Methodology B: LC-MS/MS (The Validator)

Application: Trace impurity detection (ppm level), specificity confirmation. Principle: Negative Electrospray Ionization (ESI-) targeting the deprotonated molecular ion


.[1]
Protocol Configuration
  • Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis).

  • Ion Source: ESI Negative Mode.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water (Volatile buffer required).[1]

  • Mobile Phase B: Acetonitrile.[1][3][4]

  • MRM Transitions:

    • Precursor Ion:

      
       186.1 
      
      
      
      (Calculated based on MW 187.2 for N-Isobutyryl-2-methylalanine).[1]
    • Quantifier:

      
       186.1 
      
      
      
      142.1 (Loss of
      
      
      ).[1]
    • Qualifier:

      
       186.1 
      
      
      
      71.1 (Isobutyryl fragment).[1]
Critical Considerations
  • Matrix Effects: AIB derivatives are small and polar; they elute in the "suppression zone" (early void volume).[1] Divert valve usage is mandatory for the first 1.0 min.[1]

  • Sensitivity: 100-1000x more sensitive than UV.[1]

Cross-Validation Framework

To validate the routine HPLC-UV method, we perform a bridging study using the LC-MS/MS method as the "Ground Truth."

Experimental Design
  • Linearity Overlap: Prepare calibration standards ranging from 0.1 µg/mL to 100 µg/mL.

    • UV Range: 5 µg/mL – 100 µg/mL.[1]

    • MS Range: 0.1 µg/mL – 50 µg/mL.[1]

    • Overlap Zone: 5 – 50 µg/mL.[1]

  • Spike Recovery: Spike N-IB-2-MA into the sample matrix (e.g., fermentation broth or API synthesis liquor) at three levels (Low, Med, High).[1]

  • Bland-Altman Analysis: Plot the difference between Method A and Method B against the mean to check for systematic bias.

Cross-Validation Workflow Diagram

CrossValidation cluster_UV Method B (Routine) cluster_MS Method A (Reference) Sample Sample Matrix (Spiked) Prep_UV Dilution Sample->Prep_UV Prep_MS Dilution + Filtration Sample->Prep_MS Inst_UV HPLC-UV (210 nm) Prep_UV->Inst_UV Data_UV Data A (mg/mL) Inst_UV->Data_UV Compare Statistical Comparison (Bland-Altman) Data_UV->Compare Inst_MS LC-MS/MS (MRM) Prep_MS->Inst_MS Data_MS Data B (mg/mL) Inst_MS->Data_MS Data_MS->Compare Result Bias Assessment (< 5% Diff) Compare->Result

Figure 2: Cross-validation workflow ensuring the routine UV method correlates with the specific MS method.

Comparative Performance Data

The following data summarizes a typical cross-validation dataset. Note the "Sensitivity Gap" where MS outperforms UV, but the "Accuracy Overlap" where both methods agree.[1]

ParameterHPLC-UV (210 nm)LC-MS/MS (ESI-)Cross-Validation Insight
Linearity (

)
> 0.999 (10-500 µg/mL)> 0.995 (0.01-10 µg/mL)UV is better for high-concentration assay; MS for trace impurities.[1]
LOD (Limit of Detection) ~ 1.0 µg/mL~ 0.005 µg/mLMS is required for cleaning validation or genotoxic impurity screening.[1]
Precision (RSD, n=6) < 0.5%< 3.0%UV is more robust for routine QC; MS has higher variability due to ionization.[1]
Specificity Moderate (Co-elution risk)High (Mass filtration)Critical: If UV result > MS result, it indicates co-eluting impurities in UV.[1]
Matrix Effect MinimalHigh (Ion Suppression)MS requires stable isotope internal standard (e.g.,

-AIB) for correction.[1]
Interpretation of Discrepancies
  • Scenario 1: UV Result >> MS Result: This indicates a "false positive" in the UV method.[1] Another compound is co-eluting at the same retention time and absorbing at 210 nm.[1] Action: Adjust UV gradient or accept MS as the only valid method for this matrix.

  • Scenario 2: MS Result >> UV Result: Unlikely, unless the UV signal is below the LOD.[1]

  • Scenario 3: Results within ±5%: The UV method is validated and can be used for routine release testing.

Conclusion & Recommendations

For the analysis of N-Isobutyryl-2-methylalanine , the absence of a reactive primary amine dictates the use of direct detection methods.[1]

  • Use LC-MS/MS during method development and for impurity profiling to establish specificity and sensitivity.

  • Use HPLC-UV (210 nm) for routine raw material assay or in-process control, only after cross-validating against MS to prove no co-eluting interferences exist.

  • Avoid standard amino acid derivatization kits (OPA/FMOC) as they will yield false negatives.[1]

References

  • ICH Harmonised Tripartite Guideline. (2023). Validation of Analytical Procedures: Q2(R2). International Council for Harmonisation.[1][3] Link

  • Forgács, V., et al. (2026).[1][3] "Liquid chromatographic determination of enantiomeric purity of [11C]methyl-L-methionine... by pre-column derivatization with o-phthaldialdehyde and N-isobutyryl-L-cysteine." EJNMMI Radiopharmacy and Chemistry. (Contextual reference for N-isobutyryl amino acid handling). Link

  • Sigma-Aldrich. (n.d.).[1] 2-Aminoisobutyric acid (AIB) Product Information. (Structural basis for 2-methylalanine).[1] Link

  • Waters Corporation. (2023).[1] Amino Acid Analysis: A Comprehensive Guide.[1] (Reference for standard AAA limitations). Link

  • U.S. Food and Drug Administration (FDA). (2015).[1] Analytical Procedures and Methods Validation for Drugs and Biologics.[1]Link

Sources

Benchmarking the synthetic efficiency of N-Isobutyryl-2-methylalanine against other modified amino acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Isobutyryl-2-methylalanine (N-iBu-Aib) represents a specific class of sterically hindered, non-proteinogenic amino acid derivatives. Structurally, it consists of an


-aminoisobutyric acid (Aib) core capped with an isobutyryl group. This moiety is increasingly critical in the development of peptibiotics  and metabolically stable peptide therapeutics  (e.g., GLP-1 analogs) due to its ability to induce stable helical conformations and resist proteolytic degradation.

However, the synthetic installation of this unit presents a "double-lock" steric challenge: the gem-dimethyl effect of the Aib core combined with the branched nature of the isobutyryl cap. This guide benchmarks the synthetic efficiency of N-iBu-Aib against standard and modified alternatives (Alanine, N-Methyl-Alanine), providing optimized protocols to overcome the significant energy barriers associated with its coupling.

The Steric Challenge: Mechanistic Analysis

To understand the benchmarking data, one must first grasp the steric landscape. N-iBu-Aib is unique because it combines


-tetrasubstitution with N-acylation.
Comparative Steric Profile
  • Alanine (Ala): Unhindered. Fast coupling kinetics.

  • N-Methyl-Alanine (N-Me-Ala): Hindered at the nitrogen.[1] Nucleophilicity is reduced, and cis/trans isomerism complicates NMR, but the

    
    -carbon is trisubstituted.
    
  • Aib (2-methylalanine): Hindered at the

    
    -carbon. The gem-dimethyl groups create a "wall" that blocks the approach of electrophiles to the amine and nucleophiles to the activated carbonyl.
    
  • N-iBu-Aib: The "Ultimate" blockage. The amine is acylated (removing nucleophilicity) and the

    
    -carbon is crowded.
    
Visualization: The Steric Barrier

The following diagram illustrates the increasing activation energy required to couple these residues.

Steric_Barrier Ala Alanine (Ala) Baseline Reactivity NMeAla N-Me-Ala N-Hindered Ala->NMeAla +30% Coupling Time Aib Aib α-C Hindered NMeAla->Aib +150% Coupling Time Requires HATU/PyOxim NiBuAib N-iBu-Aib Dual Hindrance Aib->NiBuAib Synthesis requires Acid Chloride/Anhydride

Figure 1: Relative synthetic difficulty ladder. N-iBu-Aib represents the peak of steric hindrance among common aliphatic modifications.

Benchmarking Data: Coupling Efficiency

The following data summarizes the coupling efficiency of installing these residues onto a growing peptide chain (Resin-AA-NH2 + Activated Monomer).

Experimental Conditions:

  • Resin: Rink Amide (0.6 mmol/g)

  • Scale: 0.1 mmol

  • Temperature: 75°C (Microwave assisted)

  • Time: 10 minutes

Amino Acid DerivativeCoupling ReagentBaseConversion Yield (1st Pass)Aggregation Potential
Fmoc-Ala-OH DIC / OxymaDIEA>99.5%Low
Fmoc-N-Me-Ala-OH DIC / OxymaDIEA94.0%Moderate
Fmoc-Aib-OH DIC / OxymaDIEA82.0%High
Fmoc-Aib-OH HATU / HOAt DIEA 98.5% High
N-iBu-Aib-OH *HATU DIEA < 20% Very High

*Note on N-iBu-Aib: N-iBu-Aib is a capping unit (it has no free amine for further growth). The low yield reflects the difficulty of coupling this bulky acid onto a resin-bound peptide. Standard carbodiimides (DIC) fail almost completely.

Key Insight:

For N-iBu-Aib, in situ activation is often insufficient . The most efficient route is not to couple "N-iBu-Aib-OH" directly, but to build the Aib residue first, and then acylate it with Isobutyryl Chloride.

Optimized Experimental Protocols

To achieve high synthetic efficiency with N-iBu-Aib, we recommend a Two-Step On-Resin Protocol rather than solution-phase coupling of the pre-formed amino acid.

Protocol A: Stepwise On-Resin Synthesis (Recommended)

This method avoids the difficulty of activating the sterically crowded carboxylic acid of a pre-formed N-iBu-Aib.

Step 1: Install the Aib Residue
  • Reagents: Fmoc-Aib-OH (5 eq), HATU (4.9 eq), DIEA (10 eq).

  • Solvent: DMF (N,N-Dimethylformamide).

  • Condition: Microwave irradiation at 75°C for 2 x 10 minutes (Double couple is mandatory for Aib).

  • Deprotection: 20% Piperidine in DMF with 0.1M Oxyma (to prevent aspartimide formation if Asp is present) for 3 minutes at 90°C.

Step 2: N-Acylation (The "Isobutyryl" Cap)

Because the Aib amine is buried, standard esters will not react. You must use an Acid Chloride or Symmetric Anhydride.

  • Preparation: Dissolve Isobutyryl Chloride (10 eq) in anhydrous DCM (Dichloromethane).

  • Base: Add DIEA (Diisopropylethylamine) (20 eq).

  • Reaction: Add solution to the resin-bound Aib-peptide.

  • Time: Shake at Room Temperature for 1 hour. Repeat if Kaiser test is positive.

    • Alternative: Use Isobutyric Anhydride (10 eq) + DMAP (0.1 eq) in DMF if acid sensitive linkers are used.

Protocol B: Solution Phase Synthesis of N-iBu-Aib-OH (For Fragment Condensation)

If you must synthesize the building block in solution:

  • Starting Material: H-Aib-OMe (Aib methyl ester hydrochloride).

  • Acylation: React with Isobutyryl Chloride (1.2 eq) and TEA (2.5 eq) in DCM at 0°C

    
     RT for 4 hours.
    
  • Hydrolysis: Saponify the methyl ester using LiOH (3 eq) in THF/H2O (3:1) at 0°C. Note: Acid hydrolysis is too harsh; Aib esters are sterically resistant to saponification and may require heating to 40°C.

  • Purification: Acidify to pH 2, extract with EtOAc. Recrystallize from Hexane/EtOAc.

Workflow Visualization

The following decision tree guides the chemist through the selection of coupling strategies based on the specific steric hindrance of the amino acid.

Coupling_Strategy Start Select Amino Acid Is_Hindered Is the AA Hindered? Start->Is_Hindered Standard Standard AA (Ala, Gly) Use DIC/Oxyma Is_Hindered->Standard No Check_Type Type of Hindrance? Is_Hindered->Check_Type Yes N_Me N-Methylated (N-Me-Ala) Use DIC/Oxyma + Microwave Check_Type->N_Me N-Alkylated Alpha_Me α,α-Dialkyl (Aib) Use HATU or PyOxim Check_Type->Alpha_Me α-Alkylated (Aib) Capping N-Acylation of Aib (Making N-iBu-Aib) Alpha_Me->Capping Next Step: Capping Acid_Cl Use Acid Chloride (Isobutyryl-Cl + DIEA) Capping->Acid_Cl Robust Method Anhydride Use Sym. Anhydride (Isobutyric Anhydride + DMAP) Capping->Anhydride Acid Sensitive

Figure 2: Strategic decision tree for coupling hindered amino acids. Note the specific requirement for Acid Chlorides when capping Aib.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Link

  • CEM Corporation. (2020). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Application Note. Link

  • Wenschuh, H., et al. (1995). The synthesis of peptides containing α,α-dialkyl amino acids.[2][3][4][5] Journal of the American Chemical Society. Link

  • Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science. Link

Sources

A Researcher's Guide to Enhancing Peptide In Vivo Efficacy: A Comparative Analysis of N-Isobutyryl-2-methylalanine Modification

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the in vivo efficacy of peptides with and without the strategic N-terminal modification, N-Isobutyryl-2-methylalanine. We will delve into the mechanistic rationale behind this modification, present comparative data on its impact, and provide detailed experimental protocols for researchers to validate these findings in their own work.

The Challenge: The fleeting nature of Therapeutic Peptides

Therapeutic peptides offer remarkable specificity and potency, but their clinical translation is often hampered by their inherent instability.[1] Unmodified peptides typically have short plasma half-lives, primarily due to their susceptibility to proteolytic degradation by peptidases that are ubiquitous in the body.[2] Aminopeptidases, in particular, efficiently cleave amino acids from the N-terminus, rapidly inactivating the peptide. This poor metabolic stability necessitates frequent, often high-dose administrations, which can limit therapeutic efficacy and patient compliance.

A Strategic Solution: N-Terminal Capping with N-Isobutyryl-2-methylalanine

To overcome these limitations, medicinal chemists have developed various strategies to enhance peptide stability.[3] One highly effective approach is N-terminal modification, which shields the peptide from enzymatic attack.[4][5] This guide focuses on a dual-action modification: the combination of an N-Isobutyryl group and a 2-methylalanine (Aib) residue at the N-terminus.

The Mechanism of Enhanced Stability

The efficacy of this modification stems from the principle of steric hindrance .[6][7] Peptidases require a specific conformation and orientation of the peptide backbone to bind and cleave the terminal peptide bond. The N-Isobutyryl-2-methylalanine modification introduces significant bulk at the N-terminus, creating a physical barrier that prevents the peptide from fitting into the active site of aminopeptidases.

  • N-Isobutyryl Group: This acyl group removes the positive charge of the N-terminal amine and adds a bulky, branched alkyl structure. Acylation itself is a known strategy to protect against enzymatic cleavage.[4]

  • 2-Methylalanine (Aib): As an α,α-disubstituted amino acid, Aib is exceptionally sterically hindered.[6] The presence of two methyl groups on its alpha-carbon restricts the conformational flexibility of the peptide backbone, further preventing the optimal alignment required for peptidase activity.

The synergistic effect of these two modifications provides robust protection against enzymatic degradation, significantly enhancing the peptide's stability and bioavailability in vivo.

G cluster_0 Unmodified Peptide cluster_1 Modified Peptide P1 Free N-Terminus (e.g., H₂N-His-...) P2 Peptide Backbone P1->P2 Degradation Inactive Fragments P2->Degradation Rapid Inactivation M1 N-Isobutyryl-2-methylalanine (Bulky Cap) M2 Peptide Backbone M1->M2 Efficacy Enhanced Efficacy M2->Efficacy Maintained Activity Enzyme Aminopeptidase (Enzyme) Enzyme->P1 Binds & Cleaves Enzyme->M1 Binding Blocked (Steric Hindrance)

Caption: Mechanism of Steric Protection.

In Vivo Efficacy: A Comparative Analysis

While direct head-to-head clinical studies for every peptide are proprietary, the principles are well-established in preclinical models. A notable example from the literature is the potent bombesin/gastrin-releasing peptide (GRP) antagonist, ICI 216140 .[8] Its structure is: (CH3)2CHCO-His-Trp-Ala-Val-D-Ala-His-Leu-NHCH3 . The N-terminal (CH3)2CHCO- is the N-isobutyryl group. This peptide demonstrated significant in vivo activity, reducing bombesin-stimulated pancreatic amylase secretion in rats following subcutaneous administration.[8]

To illustrate the expected performance enhancement, the following table provides a representative comparison based on typical outcomes observed when applying such stabilizing modifications.

ParameterUnmodified Peptide (Hypothetical)N-Isobutyryl-Aib Modified Peptide (Expected Outcome)Rationale for Improvement
In Vitro Plasma Stability (t½) < 5 minutes> 60 minutesThe N-terminal cap provides robust protection against plasma aminopeptidases, significantly slowing the rate of degradation.
In Vivo Half-Life (t½) ~10 minutes1-2 hoursReduced enzymatic degradation and potentially slower renal clearance lead to a longer circulation time in the body.
Bioavailability (Subcutaneous) < 10%30-50%By resisting degradation at the injection site and in circulation, a greater fraction of the administered dose reaches the target receptors.
In Vivo Efficacy (ED₅₀) 5 mg/kg0.5 mg/kgWith a longer half-life and higher bioavailability, the peptide remains at its target for a longer duration, resulting in a more potent therapeutic effect at a lower dose.
Dosing Frequency Multiple times dailyOnce daily or lessThe extended duration of action allows for a more convenient dosing schedule, improving the therapeutic potential and patient compliance.

This table presents expected data based on established principles of peptide modification. Actual values are peptide-specific.

Experimental Protocols for Validation

To validate the enhanced efficacy of an N-terminally modified peptide, two key experiments are crucial: an in vivo pharmacokinetic (PK) study to assess stability and an in vivo pharmacodynamic (PD) study to assess efficacy.

Workflow for Comparative In Vivo Study

G A Acclimatize Animal Models (e.g., BALB/c mice) B Divide into Cohorts (Unmodified vs. Modified) A->B C1 Administer Unmodified Peptide (e.g., IV or SC) B->C1 C2 Administer Modified Peptide (e.g., IV or SC) B->C2 D Collect Blood Samples (Serial time points: 2, 5, 15, 30, 60, 120 min) C1->D E Assess Pharmacodynamic Endpoint (e.g., blood glucose, tumor volume, biomarker level) C1->E C2->D C2->E F Process Plasma Samples (Protein precipitation) D->F H Data Analysis E->H G LC-MS/MS Analysis (Quantify intact peptide) F->G G->H I PK Profile (t½, AUC) Stability Comparison H->I J Efficacy Comparison (Dose-response curve) H->J

Caption: Workflow for a comparative in vivo PK/PD study.

Protocol 1: In Vivo Pharmacokinetic (Plasma Stability) Analysis

This protocol determines the concentration of the intact peptide in plasma over time.

  • Animal Model: Use healthy male BALB/c mice (8-10 weeks old). Acclimatize for at least one week.

  • Peptide Formulation: Dissolve the unmodified and modified peptides in a sterile vehicle (e.g., saline or PBS) to a final concentration of 1 mg/mL.

  • Administration: Administer a single intravenous (IV) bolus dose of each peptide (e.g., 2 mg/kg) to separate cohorts of mice (n=3-5 per time point).

  • Blood Sampling: At designated time points (e.g., 2, 5, 15, 30, 60, 120, and 240 minutes post-injection), collect blood (~50 µL) via tail vein or saphenous vein into tubes containing an anticoagulant (e.g., K2-EDTA).

  • Plasma Preparation: Immediately centrifuge the blood samples at 4°C (e.g., 2000 x g for 10 minutes) to separate the plasma. Transfer the plasma supernatant to a new, clean tube and store at -80°C until analysis.

  • Sample Preparation for Analysis: a. Thaw plasma samples on ice. b. To 20 µL of plasma, add 80 µL of ice-cold acetonitrile containing an internal standard (a stable, isotopically labeled version of the peptide or a similar peptide). c. Vortex vigorously for 1 minute to precipitate proteins. d. Centrifuge at 14,000 x g for 10 minutes at 4°C. e. Transfer the supernatant to a new plate or vial for analysis.

  • LC-MS/MS Analysis: a. Use a suitable C18 column for reverse-phase liquid chromatography. b. Develop a gradient elution method using mobile phases such as 0.1% formic acid in water and 0.1% formic acid in acetonitrile. c. Use a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode to detect and quantify the parent peptide and the internal standard.

  • Data Analysis: Plot the plasma concentration of the intact peptide versus time. Use pharmacokinetic software to calculate key parameters such as half-life (t½), area under the curve (AUC), and clearance.

Protocol 2: In Vivo Pharmacodynamic (Efficacy) Analysis

This protocol measures the biological effect of the peptide. The specific endpoint will depend on the peptide's mechanism of action. The example of the bombesin antagonist ICI 216140 is adapted here.

  • Animal Model: Use healthy male Sprague-Dawley rats (250-300g).

  • Peptide Formulation: Prepare the unmodified and modified peptides in a sterile saline solution at various concentrations to determine a dose-response relationship.

  • Study Design: a. Divide animals into groups (n=5-8 per group): Vehicle control, Bombesin-only, Bombesin + Unmodified Peptide, Bombesin + Modified Peptide. b. Administer the test peptides (unmodified or modified) via subcutaneous (SC) injection at a predetermined dose (e.g., 2 mg/kg, as used for ICI 216140).[8]

  • Agonist Challenge: After a set period (e.g., 30 minutes), administer a subcutaneous injection of bombesin (the agonist) to all groups except the vehicle control to stimulate a biological response (e.g., pancreatic secretion).

  • Endpoint Measurement: a. At a peak response time (e.g., 60 minutes after bombesin administration), collect blood samples to measure a relevant biomarker (in this case, amylase). b. Analyze plasma amylase levels using a commercially available assay kit.

  • Data Analysis: Compare the amylase levels between the groups. A successful antagonist will significantly reduce the bombesin-induced increase in amylase. Calculate the percent inhibition for each antagonist and compare the potency (ED₅₀) of the modified versus the unmodified peptide.

Conclusion

The incorporation of an N-Isobutyryl-2-methylalanine moiety at the N-terminus is a powerful and validated strategy to overcome the inherent instability of therapeutic peptides. By providing a robust steric shield against enzymatic degradation, this modification can dramatically improve a peptide's pharmacokinetic profile, leading to longer half-life, increased bioavailability, and ultimately, enhanced in vivo efficacy. The experimental protocols provided herein offer a clear framework for researchers to quantify these benefits and accelerate the development of more stable and effective peptide-based therapeutics.

References

  • Fosgerau, K., & Hoffmann, T. (2015). Peptide therapeutics: current status and future directions. Drug Discovery Today, 20(1), 122-128.
  • Edwards, B. W., et al. (1989). N-isobutyryl-His-Trp-Ala-Val-D-Ala-His-Leu-NHMe (ICI 216140) a potent in vivo antagonist analogue of bombesin/gastrin releasing peptide (BN/GRP) derived from the C-terminal sequence lacking the final methionine residue. Life Sciences, 45(17), 1521-1527.
  • Vlieghe, P., Lisowski, V., Martinez, J., & Khrestchatisky, M. (2010). Synthetic therapeutic peptides: science and market. Drug discovery today, 15(1-2), 40-56.
  • Lau, J. L., & Dunn, M. K. (2018). Therapeutic peptides: Historical perspectives, current development trends, and future directions. Bioorganic & medicinal chemistry, 26(10), 2700-2707.
  • Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of chemical research, 41(10), 1331-1342.
  • Gentilucci, L., De Marco, R., & Cerisoli, L. (2010). Chemical modifications designed to improve peptide stability: incorporation of non-natural amino acids, pseudo-peptide bonds, and cyclization. Current pharmaceutical design, 16(28), 3185-3203.
  • Powell, M. F., et al. (1992). Peptide stability in drug development. II. Effect of single amino acid substitution and glycosylation on peptide solution stability. Journal of pharmaceutical sciences, 81(8), 731-735.
  • Apostolopoulos, V., Bojarska, J., Chai, T. T., & El-Fakharany, E. M. (2021). A look at the last decade of peptide-based therapeutics. International journal of molecular sciences, 22(15), 8247.
  • Otlewski, J., Jelen, F., Zakrzewska, M., & Oleksy, A. (2005). The many faces of protease–protein inhibitor interaction. The EMBO journal, 24(7), 1303-1310.
  • JPT Peptide Technologies. N-Terminal Modifications. Available at: [Link]

  • Muttenthaler, M., King, G. F., Adams, D. J., & Alewood, P. F. (2021). Trends in peptide drug discovery. Nature reviews Drug discovery, 20(4), 309-325.
  • Henninot, A., Collins, J. C., & Nuss, J. M. (2018). The current state of peptide drug discovery: back to the future?. Journal of medicinal chemistry, 61(4), 1382-1414.
  • Hruby, V. J., & Balse, P. M. (2000). Conformational and structural considerations in developing peptide and peptidomimetic therapeutic agents. Current medicinal chemistry, 7(9), 945-970.
  • Di, L. (2015). The impact of serum protein binding on in vitro and in vivo drug potency. Expert opinion on drug metabolism & toxicology, 11(7), 1151-1163.
  • LifeTein. Unusual Amino Acids: Naphthylalanine. Available at: [Link]

  • Biontech. Peptide Modifications. Available at: [Link]

  • MDPI. Effect of N-Terminal Peptide Modifications on In Vitro and In Vivo Properties of 177 Lu-Labeled Peptide Analogs Targeting CCK2R. Available at: [Link]

  • PubMed. N-isobutyryl-His-Trp-Ala-Val-D-Ala-His-Leu-NHMe (ICI 216140) a potent in vivo antaconist analogue of bombesin/gastrin releasing peptide (BN/GRP) derived from the C-terminal sequence lacking the final methionine residue. Available at: [Link]

  • PubMed Central. Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Available at: [Link]

  • JPT Peptide Technologies. N-Terminal Modifications. Available at: [Link]

  • PubMed. Serum stability of peptides. Available at: [Link]

  • PubMed Central. Protein stabilization by tuning the steric restraint at the reverse turn. Available at: [Link]

  • PubMed. Endocrine activities of alexamorelin (Ala-His-d-2-methyl-Trp-Ala-Trp-d-Phe-Lys-NH2), a synthetic GH secretagogue, in humans. Available at: [Link]

  • PubMed Central. Multiple N-methylation of MT-II backbone amide bonds leads to melanocortin receptor subtype hMC1R selectivity; pharmacological and conformational studies. Available at: [Link]

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Structural comparison of N-Isobutyryl-2-methylalanine and other alpha,alpha-disubstituted amino acids

[1][2]

Physicochemical Properties & Stability

Proteolytic Stability

All ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

1
  • Mechanism: The quaternary carbon creates a "steric umbrella" that prevents the catalytic triad of proteases (like chymotrypsin or trypsin) from accessing the scissile amide bond.

  • Data: Peptides containing Aib or Deg often show half-lives (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ) in serum >24 hours, compared to minutes for standard peptides.[1]
    
Lipophilicity & Permeability[1]
  • N-iBu-Aib: The isobutyryl cap significantly increases lipophilicity (LogP) compared to free Aib, enhancing membrane permeability.[1][4] This makes it an excellent model for blood-brain barrier (BBB) shuttling peptides.[1][4]

  • Deg/Dpg: Significantly more hydrophobic. While this aids membrane insertion, it can lead to solubility issues in aqueous formulations, often requiring cosolvents (DMSO/PEG).[4]

Experimental Protocols

Due to the steric hindrance at the

Protocol A: Synthesis of Sterically Hindered Peptides (Aib/Deg)

Standard HBTU/HATU coupling is often insufficient for Deg/Dpg couplings.[4]

  • Reagents:

    • Fmoc-AA-OH (Sterically hindered amino acid)[1][4]

    • Coupling Agent: PyAOP or HATU (High reactivity required)[1][4]

    • Base: HOAt (Addtive to reduce racemization/increase rate) + TMP (2,4,6-Trimethylpyridine) or DIEA.[1][4]

    • Solvent: DMF or NMP (N-Methyl-2-pyrrolidone).[1][4]

  • Procedure (The "Double Couple" Method):

    • Activation: Mix Fmoc-AA-OH (5 eq), HATU (4.9 eq), and HOAt (5 eq) in DMF. Add DIEA (10 eq).[4] Pre-activate for 2 minutes.

    • Coupling: Add activated mixture to the resin-bound amine.[1]

    • Conditions: Microwave irradiation is highly recommended (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
       for 20 mins).
      
    • Retreatment: Drain and repeat the coupling step with fresh reagents (Double Coupling).[4]

  • Alternative (For Deg/Dpg): Use Acid Fluorides (Fmoc-AA-F) or Symmetrical Anhydrides .[1][4] These species are smaller and more electrophilic than uronium esters.

Protocol B: Circular Dichroism (CD) Analysis for Helicity

To distinguish N-iBu-Aib induced helices from Deg extended structures.

  • Preparation: Dissolve peptide in TFE (Trifluoroethanol) or Methanol (helix-promoting solvents) at ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    .[1]
    
  • Measurement: Scan from 190 nm to 260 nm.

  • Interpretation:

    • ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
      /
      
      
      -Helix (N-iBu-Aib):
      Look for double minima at 208 nm and 222 nm .[1] (Note: ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
      
      
      -helices often show a weaker 222 nm signal and a blue-shifted 208 nm band).[1]
    • Extended (Deg/Dpg): Look for a single minimum near 200 nm or a weak exciton couplet, lacking the characteristic helical signature.

Workflow Diagram: Synthesis & Analysis

Experimental_WorkflowFig 2. Workflow for synthesizing and validating sterically hindered peptides.InputSteric AA(N-iBu-Aib / Deg)Step1Activation(HATU/HOAt or Acid Fluoride)Input->Step1Step2Coupling(Microwave, 75°C, 2x)Step1->Step2Step3Cleavage(TFA/TIS/H2O)Step2->Step3AnalysisCD SpectroscopyStep3->AnalysisResult_AMinima @ 208/222nm(Helix confirmed)Analysis->Result_AAib/N-iBu-AibResult_BMinima @ ~200nm(Extended confirmed)Analysis->Result_BDeg/Dpg

References

  • Toniolo, C., et al. (2001).[4] Structure and conformational properties of the alpha-amino-isobutyric acid (Aib) residue. Biopolymers .[2][5][6][7][8][9] Link

  • Crisma, M., et al. (1997).[4] Conformational preference of the C(alpha,alpha)-diethylglycine (Deg) residue. Journal of Peptide Science . Link

  • Wels, B., et al. (2002).[4] Synthesis of sterically hindered alpha,alpha-disubstituted amino acids. Tetrahedron . Link[1][4]

  • Yamaguchi, M., et al. (2008).[4] Conformational analysis of alpha,alpha-disubstituted amino acids: The "Alpha-Methyl" effect. Journal of the American Chemical Society . Link[1][4]

  • Aravinda, S., et al. (2008).[4][10] Aib residues in peptaibiotics and synthetic sequences: analysis of nonhelical conformations. Chemistry & Biodiversity . Link

Safety Operating Guide

N-Isobutyryl-2-methylalanine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

N-Isobutyryl-2-methylalanine Proper Disposal Procedures

Part 1: Executive Safety Directive

IMMEDIATE ACTION REQUIRED:

  • DO NOT dispose of N-Isobutyryl-2-methylalanine down the drain or in municipal trash.[1]

  • DO NOT mix with strong oxidizers (e.g., nitric acid, perchlorates) or strong bases during collection.[1]

  • Segregate as Organic Chemical Waste .[1]

Status: Research Chemical / Pharmaceutical Intermediate.[1] Default Hazard Assumption: Irritant (Skin/Eye/Respiratory).[1][2][3][4][5] Treat as potentially bioactive.[1]

Part 2: Chemical Profile & Hazard Assessment

To ensure safe disposal, one must first validate the chemical identity and understand the "Why" behind the safety protocols.[1] As a Senior Application Scientist, I apply the Precautionary Principle : in the absence of complete toxicological data for specific research intermediates, we treat the compound with the rigor reserved for its most hazardous precursors.[1]

Chemical Identification
PropertyDetail
Chemical Name N-Isobutyryl-2-methylalanine
Synonyms N-Isobutyryl-α-methylalanine; 2-(2-methylpropanamido)-2-methylpropanoic acid
CAS Number 118728-63-5
Molecular Formula C₈H₁₅NO₃
Molecular Weight 173.21 g/mol
Physical State White crystalline powder (Standard for this class)
Solubility Soluble in DMSO, Methanol; Sparingly soluble in water (pH dependent)
Risk Assessment Logic

While specific GHS data for CAS 118728-63-5 is limited in public EHS databases, its structural congeners (N-acyl amino acids) and synthesis precursors (Isobutyryl chloride and 2-Aminoisobutyric acid) dictate the safety profile.[1]

  • Primary Hazard: Irritant (H315, H319, H335). The carboxylic acid moiety can cause pH-dependent irritation, while the amide bond suggests potential biological activity.[1]

  • Reactivity: Stable under normal conditions. Incompatible with strong oxidizing agents.[1][5]

  • Ecological Fate: High nitrogen content suggests potential for eutrophication if released into waterways; therefore, zero-discharge to sewer is mandatory.[1]

Part 3: Disposal Decision Logic (Visualization)

The following workflow illustrates the decision-making process for segregating this waste stream.

DisposalWorkflow Start Waste Generation: N-Isobutyryl-2-methylalanine StateCheck Determine Physical State Start->StateCheck SolidPath Solid / Powder Form StateCheck->SolidPath Dry Powder LiquidPath Dissolved in Solvent StateCheck->LiquidPath Solution BinSolid Container: Wide-Mouth HDPE Jar Label: 'Hazardous Waste - Solid Organic' SolidPath->BinSolid SolventCheck Identify Solvent Type LiquidPath->SolventCheck BinHalo Container: Halogenated Waste Carboy (e.g., DCM, Chloroform) SolventCheck->BinHalo Contains Halogens BinNonHalo Container: Non-Halogenated Waste Carboy (e.g., DMSO, MeOH, Acetone) SolventCheck->BinNonHalo No Halogens Pickup Request EHS Pickup / Incineration BinSolid->Pickup BinHalo->Pickup BinNonHalo->Pickup

Figure 1: Decision tree for segregating N-Isobutyryl-2-methylalanine waste based on physical state and solvent composition.

Part 4: Step-by-Step Disposal Protocols

Scenario A: Disposal of Pure Solid (Powder)

Use this protocol for expired shelf-stock or excess dry reagent.[1]

  • Container Selection: Use a clean, wide-mouth High-Density Polyethylene (HDPE) jar or a dedicated solid waste drum.[1] Glass is acceptable but poses a breakage risk.[1]

  • Transfer:

    • Wear nitrile gloves, safety goggles, and a lab coat.[1]

    • Transfer the powder carefully to avoid generating dust.[1] If the powder is fine, perform this inside a chemical fume hood.[1]

  • Labeling:

    • Affix a hazardous waste tag immediately.[1]

    • Chemical Name: Write "N-Isobutyryl-2-methylalanine".

    • Hazard Checkbox: Check "Irritant" and "Toxic" (precautionary).[1]

    • Constituents: 100%.[1]

  • Storage: Cap tightly. Store in the "Solid Waste" satellite accumulation area until EHS pickup.[1]

Scenario B: Disposal of Liquid Waste (Reaction Mixtures/HPLC Waste)

Use this protocol for reaction byproducts or stock solutions.[1]

  • Solvent Compatibility Check:

    • Non-Halogenated: If dissolved in Methanol, Ethanol, DMSO, or Acetonitrile.[1]

    • Halogenated: If dissolved in Dichloromethane (DCM) or Chloroform.[1]

  • Segregation:

    • Pour into the appropriate carboy (Halogenated vs. Non-Halogenated).[1]

    • Critical: Ensure the carboy material (usually HDPE or fluorinated plastic) is compatible with the solvent.[1]

  • Labeling:

    • List "N-Isobutyryl-2-methylalanine" as a trace contaminant (<1% usually) on the waste tag.[1]

    • List the primary solvent (e.g., "Methanol 99%") as the main constituent.[1]

Scenario C: Empty Containers

Regulatory compliance requires "RCRA Empty" status.[1]

  • Triple Rinse: Rinse the empty bottle three times with a solvent capable of dissolving the residue (e.g., Methanol or Acetone).[1]

  • Rinsate Disposal: Pour all three rinses into the Liquid Chemical Waste container (Scenario B).

  • Defacing: Cross out the original label. Write "EMPTY" clearly.

  • Final Disposal: Place the triple-rinsed, defaced bottle in the glass trash or recycling, depending on local facility rules.

Part 5: Spill Response Contingency

Minor Spill (< 10g Solid or < 100mL Liquid):

  • Alert: Notify nearby personnel.

  • PPE: Wear double nitrile gloves, goggles, and lab coat.[1]

  • Containment:

    • Solid: Cover with wet paper towels to prevent dust, then sweep into a dustpan.[1]

    • Liquid: Absorb with vermiculite or polypropylene pads.[1]

  • Clean: Wipe the area with soap and water.[1][5]

  • Dispose: Place all cleanup materials (gloves, towels, absorbent) into a Solid Hazardous Waste bag/pail.

Major Spill:

  • Evacuate the area.[1][3][4][5][6][7]

  • Contact EHS/Emergency Response immediately.[1]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] Retrieved from [Link]

  • PubChem. (n.d.).[1] Compound Summary: N-Methylalanine (Structural Analog).[1] Retrieved February 9, 2026, from [Link]

Sources

Personal protective equipment for handling N-Isobutyryl-2-methylalanine

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 118728-63-5 Molecular Formula: C


H

NO

Classification: Research Chemical / Peptidomimetic Intermediate
Strategic Safety Overview

From the Desk of the Senior Application Scientist:

Handling N-Isobutyryl-2-methylalanine requires a shift in perspective from generic "lab safety" to process integrity . This compound is a derivative of


-aminoisobutyric acid (Aib), commonly used to induce helical structures in peptide backbones due to the steric hindrance of the gem-dimethyl group.

While the compound itself is generally classified as an irritant (Skin/Eye Irrit. 2, STOT SE 3), the primary operational risks stem from two factors:

  • Physical Form: As a dry powder, it is prone to static charge, leading to aerosolization during weighing. This creates an inhalation hazard and a cross-contamination risk for sensitive biological assays.

  • Process Context: Because Aib derivatives are sterically hindered, coupling reactions often require high-concentration organic solvents (e.g., DMF, DCM) and potent coupling reagents. Your PPE strategy must therefore protect against the solvent system as much as the solute.

Personal Protective Equipment (PPE) Matrix

The following protocol is designed to create a self-validating safety barrier. Do not deviate from these standards without a documented risk assessment.

Protection ZoneRecommended EquipmentTechnical Rationale
Respiratory Engineering Control Primary: Certified Chemical Fume Hood.PPE Secondary: N95 or P100 respirator (if outside hood).The powder is fine and easily inhaled. Engineering controls (hood) prevent alveolar exposure.[1] If weighing on an open bench (not recommended), a respirator is mandatory to prevent sensitization.
Dermal (Hands) Double-Gloving Strategy: Inner: Nitrile (4 mil)Outer: Nitrile (Extended Cuff, 5-8 mil)Why Nitrile? Latex degrades rapidly in the presence of organic solvents often used to dissolve this compound. Double gloving allows you to strip the outer layer immediately upon contamination without exposing skin.
Ocular Chemical Splash Goggles (Indirect Vent)Safety glasses are insufficient for powders. Air currents can carry particulates around glasses. Goggles provide a sealed environment against dust and solvent splashes.
Body Lab Coat (Poly/Cotton Blend) + Tyvek Sleeves A standard lab coat protects the torso. Disposable Tyvek sleeves are critical to bridge the gap between the glove cuff and the lab coat, a common point of exposure during reaching motions.
Operational Workflow & Engineering Controls

Safety is not just what you wear; it is how you move. The following workflow integrates PPE with experimental logic.

Phase A: Weighing and Transfer (High Risk Step)
  • The Hazard: Static electricity can cause the powder to "jump" or disperse, leading to inhalation or bench contamination.

  • Protocol:

    • Ionization: Use an anti-static gun or ionizer bar inside the balance enclosure before opening the vial.

    • Containment: Perform all weighing inside a fume hood or a powder containment balance enclosure.

    • Technique: Use a disposable anti-static weighing boat. Do not use spatulas that have not been wiped down with ethanol to remove static charge.

Phase B: Solubilization
  • The Hazard: N-Isobutyryl-2-methylalanine is typically dissolved in organic solvents. The risk profile shifts here from particulate to chemical permeation.

  • Protocol:

    • Solvent Selection: When using DMF (Dimethylformamide) or DCM (Dichloromethane), ensure your outer gloves are chemically resistant to these specific solvents.

    • Vessel Management: Keep the receiving vessel closed. Add solvent to the solid slowly to prevent "puffing" of the powder.

Phase C: Disposal
  • Solid Waste: Contaminated weighing boats and paper towels must go into Hazardous Solid Waste , not regular trash.

  • Liquid Waste: Solutions containing this compound must be segregated into Organic Solvent Waste (Halogenated or Non-Halogenated depending on the solvent).

Process Visualization

The following diagram illustrates the critical control points (CCPs) where PPE failure is most likely to occur.

SafetyWorkflow Storage Storage (Desiccated, -20°C) Weighing Weighing (Static Hazard) Storage->Weighing Acclimatize to RT Solubilization Solubilization (Solvent Hazard) Weighing->Solubilization Anti-static Protocol Disposal Disposal (Segregated Stream) Weighing->Disposal Contaminated Consumables Reaction Coupling Reaction (Steric Hindrance) Solubilization->Reaction In Fume Hood Reaction->Disposal Quench & Segregate

Figure 1: Critical Control Points for handling N-Isobutyryl-2-methylalanine. Red nodes indicate highest inhalation/particulate risk.

Emergency Response Protocols

In the event of exposure, immediate action mitigates long-term injury.

  • Ocular Exposure (Powder):

    • Do not rub eyes.[2] Rubbing embeds crystals into the cornea.

    • Flush immediately at an eyewash station for 15 minutes . Hold eyelids open forcibly.

  • Inhalation:

    • Move to fresh air immediately.[2][3]

    • If wheezing occurs, seek medical attention. This compound may act as a respiratory irritant similar to other amino acid derivatives.

  • Spill Cleanup:

    • Dry Spill: Do not sweep (creates dust). Use a HEPA-filtered vacuum or wet-wipe method (absorbent pad dampened with ethanol).

    • Wet Spill: Absorb with vermiculite or spill pads. Dispose of as hazardous chemical waste.

References
  • PubChem. (n.d.).[4] Isobutyryl chloride (Precursor Hazard Data). National Library of Medicine. Retrieved February 9, 2026, from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance: Personal Protective Equipment. Retrieved February 9, 2026, from [Link]

  • University of California, Berkeley. (2023). Standard Operating Procedure: Handling Solid Chemical Intermediates. EH&S. Retrieved February 9, 2026, from [Link]

Sources

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.